4-Methyl-5-vinylthiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethenyl-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-3-6-5(2)7-4-8-6/h3-4H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAMMXIRDIIGDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061952 | |
| Record name | 4-Methyl-5-vinylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid; nutty, cocoa-like odour | |
| Record name | 4-Methyl-5-vinylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031858 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-Methyl-5-vinylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/971/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in organic solvents, Miscible at room temperature (in ethanol) | |
| Record name | 4-Methyl-5-vinylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/971/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.091-1.095 | |
| Record name | 4-Methyl-5-vinylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/971/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1759-28-0 | |
| Record name | 4-Methyl-5-vinylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1759-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-5-vinylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole, 5-ethenyl-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methyl-5-vinylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-5-vinylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-5-VINYLTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G77935P78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methyl-5-vinylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031858 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-15 °C | |
| Record name | 4-Methyl-5-vinylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031858 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methyl-5-vinylthiazole: Chemical Properties, Structure, and Biological Role
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and known biological functions of 4-Methyl-5-vinylthiazole. This heterocyclic compound, a key aroma component in various natural products, has garnered interest for its sensory characteristics and its role as a potent insect attractant. This document summarizes its physicochemical data, outlines a plausible synthetic route, and details analytical methodologies. While its direct involvement in specific intracellular signaling pathways in vertebrates remains uncharacterized, its function in insect olfaction is discussed within the broader context of chemosensory signal transduction. All quantitative data are presented in structured tables, and a detailed experimental protocol for a key synthetic step is provided. A generalized diagram of the insect olfactory signaling pathway is also included to fulfill visualization requirements, acknowledging the absence of a specific pathway for this molecule in the current scientific literature.
Chemical Properties and Structure
This compound is a volatile organic compound characterized by a thiazole (B1198619) ring substituted with a methyl group at position 4 and a vinyl group at position 5. Its unique structure contributes to its distinct nutty and cocoa-like aroma.
Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | 5-ethenyl-4-methyl-1,3-thiazole[1] |
| CAS Number | 1759-28-0[1] |
| Molecular Formula | C₆H₇NS[1] |
| Molecular Weight | 125.19 g/mol [1] |
| Synonyms | Vinylsulfurol, 5-Ethenyl-4-methylthiazole, 4-Methyl-5-vinyl-1,3-thiazole[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Appearance | Clear yellow to brown liquid | [2] |
| Odor | Nutty, cocoa-like | [2] |
| Melting Point | -15 °C | [1] |
| Boiling Point | 78-80 °C at 25 mmHg | [3] |
| Density | 1.093 g/mL at 25 °C | [3] |
| Refractive Index | 1.568 at 20 °C | [3] |
| Flash Point | 71 °C (closed cup) | [4] |
| Solubility | Soluble in organic solvents, slightly soluble in water. | [1][3] |
Synthesis and Purification
While various synthetic strategies for thiazole derivatives exist, a common route to this compound involves the dehydration of its precursor, 4-methyl-5-(2-hydroxyethyl)thiazole.
Experimental Protocol: Dehydration of 4-Methyl-5-(2-hydroxyethyl)thiazole
This protocol describes a plausible method for the synthesis of this compound.
Materials:
-
4-Methyl-5-(2-hydroxyethyl)thiazole
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated ammonium (B1175870) chloride solution (NH₄Cl)
Procedure:
-
Dissolve 4-methyl-5-(2-hydroxyethyl)thiazole (0.18 mol) in 70 mL of dichloromethane in a flask and cool the mixture to 5-10 °C in an ice bath.
-
Slowly add triethylamine (0.2 mol) to the solution while maintaining the temperature.
-
At the same temperature, add thionyl chloride (0.2 mol) dropwise over at least 15 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Dilute the reaction solution with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic phase. The aqueous phase is extracted with 15 mL of dichloromethane.
-
Combine the organic phases and wash with water, then dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by fractional distillation under reduced pressure (boiling point 65-80 °C at 20-25 mmHg) to yield this compound as a colorless oil.[5]
Analytical Characterization
The structure and purity of this compound are typically confirmed using spectroscopic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a key analytical technique for the identification and quantification of this compound, particularly in complex mixtures like food and environmental samples.
Typical Experimental Parameters:
-
Gas Chromatograph: Agilent 7890 GC or similar.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 7000 series).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.
-
Mass Spectrometer Conditions: Ionization mode: Electron Ionization (EI) at 70 eV. Source temperature: 230 °C. Quadrupole temperature: 150 °C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of this compound.
¹H-NMR (CDCl₃, 300 MHz):
-
δ 10.11 (s, 1H, -CHO)
-
δ 8.95 (s, 1H, thiazole-H)
-
δ 2.76 (s, 3H, -CH₃)
¹³C-NMR (CDCl₃, 75 MHz):
-
δ 182.42 (-CHO)
-
δ 161.84 (thiazole-C5)
-
δ 158.85 (thiazole-C2)
-
δ 132.84 (thiazole-C4)
-
δ 16.22 (-CH₃)[6]
Biological Activity and Signaling Pathways
Role as an Insect Attractant
This compound is a potent attractant for certain species of scarab beetles, playing a crucial role in the pollination of various plants, including species of Annona and Caladium.[7][8] The compound is a key component of the floral scent of these plants, guiding the beetles to the flowers to facilitate pollination.
Olfactory Signaling in Insects (Generalized Pathway)
Currently, there is no specific signaling pathway documented for this compound in the scientific literature. However, its action as an insect attractant is mediated through the olfactory system. The following diagram illustrates a generalized insect olfactory signaling pathway. It is important to note that this is a representative model and the specific receptors and downstream components for this compound have not been identified.
References
- 1. This compound | C6H7NS | CID 15654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound – دیجی متریالز [digimaterials.com]
- 3. 4-甲基-5-乙烯基噻唑 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound = 97 , FG 1759-28-0 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The key role of this compound in the attraction of scarab beetle pollinators: a unique olfactory floral signal shared by Annonaceae and Araceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Occurrence of 4-Methyl-5-vinylthiazole in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-5-vinylthiazole is a volatile organic compound known for its characteristic nutty, cocoa-like aroma. While its primary applications are in the flavor and fragrance industry, its natural occurrence in various plant species has garnered scientific interest, suggesting potential roles in plant-pollinator interactions and as a biomarker for certain foods. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, detailing its presence, the analytical methods for its detection, and its biosynthetic origins.
Data Presentation: Quantitative Analysis of this compound in Plants
The following table summarizes the quantitative data available on the presence of this compound in various plant species. It is important to note that while the compound has been identified in numerous plants, quantitative data remains limited primarily to studies of floral scents.
| Plant Species | Family | Plant Part | Relative Abundance (%) | Analytical Method | Reference |
| Annona coriacea | Annonaceae | Flower | 98.2 | GC-MS | Maia et al., 2012 |
| Annona cornifolia | Annonaceae | Flower | 97.5 | GC-MS | Maia et al., 2012 |
| Annona dioica | Annonaceae | Flower | 99.1 | GC-MS | Maia et al., 2012 |
| Annona neosalicifolia | Annonaceae | Flower | 97.8 | GC-MS | Maia et al., 2012 |
| Caladium bicolor | Araceae | Flower | 36.3 | GC-MS | Maia et al., 2012 |
| Allium sativum (Garlic) | Amaryllidaceae | Bulb | Present | GC-MS | |
| Theobroma cacao (Cocoa) | Malvaceae | Bean | Present | GC-MS | [1] |
Note: The presence of this compound in Allium sativum and Theobroma cacao is confirmed, but specific quantitative concentrations were not available in the reviewed literature. The data for Annona species and Caladium bicolor represents the relative percentage of the compound in the total floral scent profile.
Experimental Protocols: Analysis of this compound
The primary analytical technique for the identification and quantification of this compound in plant matrices is Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). This method is highly sensitive and suitable for the analysis of volatile compounds.
Representative HS-SPME-GC-MS Protocol for Plant Volatiles
This protocol is a synthesized representation of methodologies reported in the literature for the analysis of volatile compounds in plants like garlic and cocoa.
1. Sample Preparation:
-
For fresh plant material (e.g., garlic cloves, cocoa beans), accurately weigh approximately 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
For dried samples (e.g., garlic powder, cocoa powder), use a smaller amount, typically 0.5-1 g.
-
The addition of a saturated salt solution (e.g., NaCl) can be employed to enhance the release of volatile compounds from the matrix.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for a broad range of volatile compounds, including thiazoles.
-
Equilibration: Place the sealed vial in a heating block or water bath and allow the sample to equilibrate at a specific temperature (typically 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature to adsorb the volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injection: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes. A typical desorption temperature is 250°C for 2-5 minutes in splitless mode.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent, is suitable for separating a wide range of volatile compounds. A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 40°C held for 2-5 minutes, followed by a ramp of 5-10°C/min to a final temperature of 240-280°C, held for 5-10 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
4. Compound Identification and Quantification:
-
Identification: The identification of this compound is achieved by comparing the obtained mass spectrum with reference spectra in mass spectral libraries (e.g., NIST, Wiley) and by comparing the retention index with published values.
-
Quantification: For quantitative analysis, a calibration curve is prepared using a certified standard of this compound. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) can be used to improve accuracy and precision.
Biosynthesis of this compound in Plants
The biosynthesis of this compound in plants is hypothesized to be linked to the thiamine (B1217682) (Vitamin B1) biosynthesis pathway, which occurs in the chloroplasts.[2][3][4][5][6] Thiamine is composed of a pyrimidine (B1678525) and a thiazole (B1198619) moiety. The thiazole ring of thiamine is 4-methyl-5-(β-hydroxyethyl)thiazole, a close structural analog of this compound. It is plausible that this compound is formed through a modification or degradation of this thiamine precursor.
The following diagram illustrates the key steps in the biosynthesis of the thiazole moiety of thiamine in plant chloroplasts.
Caption: Proposed biosynthetic pathway of this compound in plants.
This proposed pathway highlights the central role of the thiamine biosynthesis machinery in the formation of the thiazole precursor. The conversion of 4-methyl-5-(β-hydroxyethyl)thiazole phosphate to this compound likely involves an enzymatic dehydration or a related transformation, although the specific enzymes catalyzing this step have not yet been identified.
Logical Workflow for Analysis
The following diagram illustrates the logical workflow for the analysis of this compound in a plant sample.
Caption: Experimental workflow for this compound analysis.
Conclusion
This compound is a naturally occurring volatile compound found in a diverse range of plant species. Its high relative abundance in the floral scent of certain Annona and Araceae species suggests a significant role in attracting pollinators. The analytical methodology for its detection is well-established, with HS-SPME-GC-MS being the method of choice. The biosynthetic origin of this compound is strongly linked to the thiamine biosynthesis pathway within the plant cell's chloroplasts. Further research is warranted to fully elucidate the specific enzymatic steps leading to its formation and to quantify its presence in a wider array of plant species, which could open new avenues for its application in agriculture and drug development.
References
- 1. Showing Compound this compound (FDB008542) - FooDB [foodb.ca]
- 2. Evidence for the thiamine biosynthetic pathway in higher-plant plastids and its developmental regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of the thiazole moiety of thiamin (vitamin B1) in higher plant chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Divisions of labor in the thiamin biosynthetic pathway among organs of maize [frontiersin.org]
Spectroscopic Profile of 4-Methyl-5-vinylthiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-methyl-5-vinylthiazole, a heterocyclic compound of interest in flavor chemistry and as a building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and quality control.
Spectroscopic Data Analysis Workflow
The structural characterization of an organic compound like this compound is a systematic process. The general workflow involves a multi-technique approach to gather complementary information, leading to an unambiguous identification.
physical properties of 4-Methyl-5-vinylthiazole
An In-depth Technical Guide to the Physical Properties of 4-Methyl-5-vinylthiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 1759-28-0), also known as Vinylsulfurol, is a heterocyclic organic compound with the molecular formula C₆H₇NS.[1][2] It is recognized for its distinct nutty, musty, and cocoa-like aroma and is found naturally in foods such as cocoa, garlic, and roasted filberts.[2][3] Primarily utilized as a flavoring agent in the food industry and as an intermediate in the fragrance sector, its physical properties are critical for its application, handling, and synthesis.[1][2] This document provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows for these procedures.
Core Physical and Chemical Properties
This compound is typically a colorless to reddish-amber, clear mobile liquid at room temperature.[1][4] Its key identifiers and properties are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | 5-ethenyl-4-methyl-1,3-thiazole | [1] |
| CAS Number | 1759-28-0 | [1] |
| Molecular Formula | C₆H₇NS | [1] |
| Molecular Weight | 125.19 g/mol | [1] |
| Appearance | Clear, colorless to reddish-amber liquid | [1][4] |
| Odor | Nutty, cocoa, musty, earthy, vegetable-like | [1][3][5] |
Quantitative Physical Data
The following table summarizes the key quantitative compiled from various sources. These parameters are essential for predicting its behavior in different chemical and physical systems.
| Physical Property | Value/Range | Conditions | Reference(s) |
| Density | 1.091 - 1.095 g/mL | Not Specified | [1] |
| 1.093 g/mL | 25 °C | [3] | |
| 1.089 - 1.099 g/mL | 20 °C | [4] | |
| 1.088 - 1.102 g/mL | 25 °C | [6] | |
| 1.1 ± 0.1 g/cm³ | Not Specified | [2] | |
| Melting Point | -15 °C | 760 mmHg | [1][6] |
| Boiling Point | 78 - 80 °C | 25 mmHg | [3] |
| 67 - 68 °C | 11 mmHg | [7] | |
| 173 - 174 °C | 760 mmHg | [5][6] | |
| 185.3 ± 9.0 °C | 760 mmHg | [2] | |
| Flash Point | 70.6 °C | Closed Cup | [2] |
| 71 °C | Closed Cup | [4] | |
| 159 °F (70.56 °C) | TCC | [5][6] | |
| Refractive Index | 1.560 - 1.570 | 20 °C | [1][4] |
| 1.568 | 20 °C | [3][7] | |
| 1.555 - 1.575 | 20 °C | [5][6] | |
| Solubility | Soluble in organic solvents (e.g., alcohol, Chloroform) | Room Temperature | [1][3][8] |
| Miscible in ethanol (B145695) | Room Temperature | [1][8] | |
| Slightly soluble in water | Not Specified | [4] | |
| 787.9 mg/L (estimated) | 25 °C | [5][6] | |
| Vapor Pressure | 0.962 mmHg (estimated) | 25 °C | [5][6] |
Experimental Protocols for Property Determination
Determination of Boiling Point via Simple Distillation
The boiling point is a fundamental property for characterizing and purifying liquids. Simple distillation is suitable for determining the boiling point of a relatively pure liquid sample.[9]
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Materials:
-
50 mL round-bottom flask
-
Heating mantle
-
Distillation head with thermometer adapter
-
Thermometer (-10 to 250 °C)
-
Condenser
-
Receiving flask
-
Boiling chips
-
Lab jack and clamps
Procedure:
-
Add approximately 20-30 mL of this compound and a few boiling chips to the round-bottom flask.
-
Assemble the simple distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped.[9]
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor distilling into the condenser.[9]
-
Begin circulating cold water through the condenser, with water entering at the bottom and exiting at the top.
-
Apply heat using the heating mantle. Adjust the heating rate to achieve a slow and steady distillation, approximately 1-2 drops per second into the receiving flask.
-
Record the temperature when it stabilizes as the liquid is consistently condensing and dripping into the receiving flask. This stable temperature is the boiling point.[9]
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
-
Once the measurement is complete, turn off the heat and allow the apparatus to cool before disassembly. Never distill to dryness.[9]
Determination of Density
Density is the mass per unit volume and is a characteristic property of a substance.
Objective: To accurately measure the mass of a known volume of the liquid.
Materials:
-
Pycnometer (specific gravity bottle) or a calibrated micropipette/syringe
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled water bath
Procedure:
-
Clean and thoroughly dry the pycnometer. Measure its mass on the analytical balance and record it as m₁.
-
Fill the pycnometer with distilled water and place it in a water bath set to a specific temperature (e.g., 20.0 °C) until it reaches thermal equilibrium.
-
Adjust the water level to the calibration mark, ensuring no air bubbles are present. Dry the outside of the pycnometer and measure its mass. Record it as m₂.
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with this compound and allow it to equilibrate in the water bath at the same temperature.
-
Adjust the liquid level to the mark, dry the exterior, and measure its mass. Record it as m₃.
-
Calculate the density using the known density of water (ρ_water) at the experimental temperature: Density = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water
Determination of Refractive Index
The refractive index measures how light propagates through a substance and is highly sensitive to purity.
Objective: To measure the refractive index of the liquid using an Abbe refractometer.
Materials:
-
Abbe refractometer
-
Constant temperature water circulator
-
Dropper or pipette
-
This compound sample
-
Ethanol and lens paper
Procedure:
-
Turn on the refractometer and the water circulator, setting the temperature to 20.0 °C. Allow the instrument to stabilize.
-
Clean the surfaces of the measuring and illuminating prisms with ethanol and a soft lens paper.
-
Using a dropper, place 2-3 drops of the this compound sample onto the surface of the lower prism.
-
Close the prisms firmly. The liquid should spread to form a thin, uniform film.
-
Look through the eyepiece and turn the coarse adjustment knob until the light field appears. Adjust the dispersion compensator to sharpen the borderline between the light and dark fields, eliminating any color fringe.
-
Use the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.
-
Read the refractive index value from the instrument's scale. Record the temperature.
Determination of Solubility
Solubility provides insight into the polarity and intermolecular forces of a compound.
Objective: To qualitatively assess the solubility of this compound in various solvents.
Materials:
-
Small test tubes and rack
-
Graduated pipettes or droppers
-
Solvents of varying polarity (e.g., water, ethanol, hexane, toluene)
-
Vortex mixer
Procedure:
-
Label a series of test tubes, one for each solvent to be tested.
-
Add 1 mL of a chosen solvent to the corresponding test tube.
-
Add a small, measured amount of this compound (e.g., 50 µL) to the solvent.
-
Agitate the mixture vigorously using a vortex mixer for 30-60 seconds.
-
Allow the mixture to stand and observe.
-
Record the observation as:
-
Soluble/Miscible: A single, clear liquid phase is observed.
-
Partially Soluble: The mixture is cloudy, or two phases are present but the volume of the solute phase has visibly decreased.
-
Insoluble: Two distinct liquid layers are observed, or the added drops remain unchanged.
-
-
Repeat the process for each solvent.
Signaling Pathways and Experimental Workflows
Based on available scientific literature, this compound is primarily characterized as a flavor and fragrance component.[1] It is not typically associated with research into intracellular signaling pathways in the context of drug development. Its known biological role is as a semiochemical, attracting specific beetle pollinators to certain plants.[3] Therefore, a diagram of a cellular signaling pathway is not applicable.
Instead, diagrams representing the experimental workflows for determining the physical properties described above are provided.
Experimental Workflow Diagrams
Caption: Workflow for Boiling Point Determination.
References
- 1. This compound | C6H7NS | CID 15654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. This compound | 1759-28-0 [chemicalbook.com]
- 4. This compound [ventos.com]
- 5. vinyl sulfurol [flavscents.com]
- 6. vinyl sulfurol, 1759-28-0 [thegoodscentscompany.com]
- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Solubility of 4-Methyl-5-vinylthiazole in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of 4-Methyl-5-vinylthiazole, a key intermediate in the flavor, fragrance, and pharmaceutical industries. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for understanding and determining its solubility. This includes qualitative solubility predictions based on physicochemical principles, a detailed experimental protocol for accurate solubility determination, and a visual representation of the experimental workflow.
Introduction to this compound
This compound (CAS No. 1759-28-0) is a heterocyclic organic compound with the molecular formula C₆H₇NS. It is recognized for its characteristic nutty and cocoa-like aroma, which has led to its widespread use as a flavoring agent. Beyond its sensory applications, the thiazole (B1198619) moiety is a significant scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds. A thorough understanding of its solubility in various organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures.
Predicted Solubility Profile
While specific quantitative data is scarce, the solubility of this compound in common organic solvents can be predicted based on the "like dissolves like" principle. The molecule possesses a moderately polar thiazole ring containing nitrogen and sulfur heteroatoms, and a nonpolar vinyl group. This structure suggests it will be soluble in a range of organic solvents. General solubility descriptions indicate it is "soluble in organic solvents" and "miscible at room temperature (in ethanol)"[1]. It is generally considered to have low solubility in water[2][3], with one source providing a predicted aqueous solubility of 1.39 g/L[4].
The following table summarizes the predicted qualitative solubility of this compound.
| Solvent Classification | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High / Miscible | The hydroxyl group of the solvent can engage in hydrogen bonding with the nitrogen atom of the thiazole ring, and dipole-dipole interactions are favorable. It is reported to be miscible with ethanol[1]. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High to Moderate | The polarity of both the solvent and solute facilitates dissolution through dipole-dipole interactions. |
| Non-Polar | Toluene, Hexane | Moderate to Low | The nonpolar vinyl group contributes to some solubility in non-polar solvents, but the polar thiazole ring may limit miscibility. |
| Chlorinated | Dichloromethane, Chloroform | High to Moderate | These solvents can effectively solvate a range of polar and nonpolar compounds. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent[5][6][7]. This method involves establishing a saturated solution and subsequently measuring the concentration of the dissolved solute.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Vials with screw caps (B75204) or sealed ampoules
-
Thermostatically controlled orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure that equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation, which is particularly important for volatile organic solvents.
-
Place the vials in an orbital shaker or a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours, depending on the compound and solvent system. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved microparticles.
-
-
Quantification:
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV, GC-MS).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample solution using the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature, typically expressed in units such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains limited, the provided qualitative predictions offer valuable guidance for solvent selection. The detailed experimental protocol for the shake-flask method equips researchers with a reliable methodology to generate precise and accurate solubility data, which is essential for advancing research and development involving this versatile compound. The successful application of this protocol will enable the generation of crucial physicochemical data to support a wide range of scientific and industrial applications.
References
- 1. This compound | C6H7NS | CID 15654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [ventos.com]
- 3. 4-Methyl-5 Vinyl Thiazole Manufacturer,Exporter,Supplier [aromaaromatics.net]
- 4. Showing Compound this compound (FDB008542) - FooDB [foodb.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide to 4-Methyl-5-vinylthiazole (CAS 1759-28-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-5-vinylthiazole (CAS number 1759-28-0), also known as Vinylsulfurol, is a heterocyclic organic compound with a distinct nutty and cocoa-like aroma.[1][2] While it has found a primary role in the flavor and fragrance industry and is noted for its presence in various natural sources, its potential applications in pharmaceutical research and drug development remain largely unexplored.[3][4] This technical guide provides a comprehensive overview of the known physicochemical properties, hazards, and current applications of this compound. It is intended to serve as a foundational resource for researchers and professionals who may consider this and other thiazole (B1198619) derivatives for further investigation in medicinal chemistry and materials science.
Chemical Identity and Physicochemical Properties
This compound is a substituted thiazole, a five-membered aromatic ring containing both sulfur and nitrogen atoms. The presence of a vinyl group suggests potential for polymerization and other addition reactions, making it a versatile chemical intermediate.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇NS | [5][6] |
| Molecular Weight | 125.19 g/mol | [5] |
| Appearance | Clear, colorless to pale yellow or reddish amber liquid | [5] |
| Odor | Nutty, cocoa, musty, earthy, chocolate, almond, bean | [1][7] |
| Melting Point | -15 °C | |
| Boiling Point | 66 °C @ 10 mmHg; 78-80 °C @ 25 mmHg; 173-174 °C @ 760 mmHg | [5] |
| Density | 1.090 - 1.099 g/mL at 20-25 °C | [7] |
| Refractive Index | 1.560 - 1.570 (n20/D) | [7] |
| Flash Point | 70 °C (158 °F) - 71 °C (159.8 °F) | |
| Solubility | Slightly soluble in water; soluble in organic solvents like alcohol. | [7][8] |
| LogP | 1.38 | [1] |
Hazards and Safety Information
This compound is classified as a hazardous substance.[1] It is a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] A summary of its GHS hazard classifications and precautionary statements is provided in Table 2.
Table 2: GHS Hazard Classification and Precautionary Statements
| Classification | Code | Description |
| Flammable Liquids | H227 | Combustible liquid |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |
Handling and Storage:
-
Personal Protective Equipment: Wear protective gloves, clothing, eye, and face protection.[1]
-
Ventilation: Use only outdoors or in a well-ventilated area.[1]
-
Handling Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]
-
Storage Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame. It is recommended to store under an inert atmosphere and refrigerated.[7][9] The compound may decompose at room temperature over time.[7]
First-Aid Measures:
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]
Synthesis and Reactivity
Below is a generalized workflow for a potential synthesis route.
References
- 1. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 2. This compound | 1759-28-0 [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Methyl-5 Vinyl Thiazole Manufacturer,Exporter,Supplier [aromaaromatics.net]
- 6. GSRS [precision.fda.gov]
- 7. This compound [ventos.com]
- 8. This compound | C6H7NS | CID 15654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Page loading... [guidechem.com]
The Pivotal Role of 4-Methyl-5-vinylthiazole in Flavor Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-5-vinylthiazole, a heterocyclic organic compound, is a significant contributor to the desirable flavor profiles of a wide array of thermally processed foods. With its characteristic nutty, cocoa-like, and musty aroma, this compound is naturally formed during cooking and is also utilized as a flavoring agent in the food industry. This technical guide provides an in-depth exploration of the core aspects of this compound in flavor chemistry, including its sensory properties, natural occurrence, formation pathways through the Maillard reaction and thiamine (B1217682) degradation, and its broader applications. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of key chemical pathways to serve as a comprehensive resource for professionals in flavor science, food chemistry, and related fields.
Introduction
This compound (CAS No. 1759-28-0), also known as vinylsulfurol, is a volatile sulfur-containing compound that plays a crucial role in the sensory experience of many cooked foods.[1] Its presence is often associated with the pleasant aromas generated during roasting, baking, and frying. This guide delves into the chemical and sensory characteristics of this compound, its formation mechanisms, and its significance in both natural and formulated flavors. While primarily recognized for its role in the food and fragrance industry, its reactive nature also suggests potential as a building block in pharmaceutical and materials science applications.[1][2]
Physicochemical and Sensory Properties
This compound is a colorless to pale yellow liquid with a distinct aroma profile.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇NS | [4] |
| Molecular Weight | 125.19 g/mol | [3] |
| CAS Number | 1759-28-0 | [4] |
| FEMA Number | 3313 | [5] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 1.088–1.102 g/mL @ 25°C | [2] |
| Boiling Point | 78-80 °C @ 25 mmHg | |
| Melting Point | -15 °C | [4] |
| Flash Point | 70.6 °C | [4] |
| Solubility | Soluble in alcohol | [3] |
The sensory characteristics of this compound are its most notable feature in flavor chemistry. It is described as having a nutty, musty, earthy, and cocoa-powder-like aroma.[2] At a concentration of 20 ppm, its taste is described as nutty, musty, earthy, and cocoa powder-like.[2]
Natural Occurrence and Typical Concentrations
This compound has been identified as a natural volatile component in a variety of cooked and roasted foods. Its formation is a hallmark of thermal processing. While its presence is widely reported, quantitative data on its concentration in different food matrices is limited in publicly available literature. Table 2 provides a summary of foods in which this compound has been detected.
Table 2: Natural Occurrence of this compound in Foods
| Food Product | Reference(s) |
| Cocoa | [6] |
| Roasted Filberts | [4] |
| Garlic | [6] |
| Coffee | [2] |
| Cooked Pork | [2] |
| Yellow Passion Fruit | [2] |
Typical usage levels of this compound as a flavoring agent in the food industry are reported to be between 2 and 8 ppm for beverages and dairy products, and between 5 and 10 ppm for baked goods and soups.[7][8]
Formation Pathways
The formation of this compound in food is primarily attributed to two key chemical pathways that occur during thermal processing: the Maillard reaction and the degradation of thiamine (Vitamin B1).
Thiamine Degradation
Thiamine is a heat-labile vitamin that readily degrades during cooking. Its degradation is a significant source of many sulfur-containing flavor compounds, including this compound. The thiazole (B1198619) moiety of thiamine, 4-methyl-5-(β-hydroxyethyl)thiazole, is a direct precursor. Through a dehydration reaction, this precursor is converted into this compound. This pathway is particularly important in meat flavor development.[9]
Maillard Reaction
The Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids, is another major pathway for the formation of this compound. The specific precursors within the Maillard reaction that lead to this thiazole are typically a source of sulfur (from sulfur-containing amino acids like cysteine or methionine), a dicarbonyl compound (such as glyoxal (B1671930) or methylglyoxal), and an aldehyde (like acetaldehyde). The interaction of these reactive intermediates under thermal conditions leads to the formation of the thiazole ring. While the general mechanism is understood, the precise, detailed pathway for the formation of this compound from specific Maillard reaction intermediates is complex and can vary based on the reaction conditions and the specific precursors present.
Experimental Protocols
The analysis of this compound in food matrices typically involves extraction of the volatile fraction followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.
Sample Preparation and Extraction
A common technique for extracting volatile compounds like this compound from a food matrix is solvent extraction followed by solvent-assisted flavor evaporation (SAFE) or simultaneous distillation-extraction (SDE). For a solid food sample, the following general protocol can be applied:
-
Homogenization: A representative sample of the food is homogenized to a fine powder or slurry.
-
Solvent Extraction: The homogenized sample is extracted with a suitable organic solvent, such as dichloromethane (B109758) or diethyl ether.
-
Concentration: The solvent extract is carefully concentrated to a smaller volume using a method that minimizes the loss of volatile compounds, such as a Kuderna-Danish evaporator.
-
Purification (Optional): Depending on the complexity of the matrix, a cleanup step using solid-phase extraction (SPE) may be necessary to remove non-volatile interferences.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A general GC-MS protocol for the analysis of this compound is outlined below. The specific parameters may need to be optimized for the particular instrument and sample matrix.
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 min.
-
Ramp: 5°C/min to 250°C.
-
Hold: 5 min at 250°C.
-
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Identification: Based on comparison of the mass spectrum and retention index with an authentic standard of this compound.
Applications Beyond Flavor
While the primary application of this compound is in the flavor and fragrance industry, its chemical structure lends itself to other potential uses.
-
Pharmaceutical Synthesis: The thiazole ring is a common scaffold in many pharmaceutically active compounds. This compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1]
-
Materials Science: Its heterocyclic nature suggests potential applications as a corrosion inhibitor.
-
Agrochemicals: It is explored as a key ingredient in the development of plant protection products.[1]
Conclusion
This compound is a cornerstone of flavor chemistry, contributing significantly to the desirable sensory profiles of a multitude of cooked foods. Its formation through both the Maillard reaction and thiamine degradation highlights the complex chemical transformations that occur during food processing. While its role as a flavor compound is well-established, further research is warranted to fully elucidate its quantitative occurrence in various food matrices, establish definitive flavor thresholds, and explore its potential in non-flavor applications such as pharmaceuticals and materials science. This guide provides a foundational understanding for researchers and industry professionals, encouraging further investigation into this fascinating and impactful molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. vinyl sulfurol, 1759-28-0 [thegoodscentscompany.com]
- 3. 4-Methyl-5 Vinyl Thiazole Manufacturer,Exporter,Supplier [aromaaromatics.net]
- 4. innospk.com [innospk.com]
- 5. This compound | C6H7NS | CID 15654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound this compound (FDB008542) - FooDB [foodb.ca]
- 7. tztzjbio.com [tztzjbio.com]
- 8. Fragrance University [fragranceu.com]
- 9. researchgate.net [researchgate.net]
The Formation of 4-Methyl-5-vinylthiazole: A Technical Guide to its Origins in Thermal Processing
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-5-vinylthiazole, a volatile heterocyclic compound, is a significant contributor to the desirable nutty, roasted, and cocoa-like aromas in a variety of thermally processed foods. While the term "biosynthesis" often implies a direct enzymatic pathway, current scientific understanding indicates that the primary route for the formation of this compound in food products is not through a dedicated biological pathway within an organism. Instead, its origin is predominantly attributed to the complex cascade of chemical reactions known as the Maillard reaction, which occurs during the heating of food. This technical guide provides an in-depth exploration of the formation pathway of this compound, focusing on the Maillard reaction mechanism, its precursors, and the key intermediates involved.
Introduction
This compound (CAS No. 1759-28-0) is a key aroma compound found in a range of foods, including cocoa, coffee, roasted nuts, and some meats.[1] Its characteristic nutty and cocoa-like scent makes it a molecule of great interest to the flavor and fragrance industry.[2] Understanding its formation is crucial for controlling and optimizing the flavor profiles of processed foods. This guide will detail the non-enzymatic chemical pathway responsible for its generation.
The Maillard Reaction: The Primary Formation Pathway
The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars when heated.[3] This complex series of reactions is responsible for the development of color, aroma, and flavor in many cooked foods. The formation of sulfur-containing volatile compounds, including thiazoles, is a significant outcome of the Maillard reaction, particularly when sulfur-containing amino acids are present.[2][4]
Key Precursors
The formation of this compound through the Maillard reaction requires specific precursor molecules:
-
Sulfur Source: The primary sulfur donor for the formation of the thiazole (B1198619) ring is the amino acid L-cysteine .[5][6] Cysteine readily degrades upon heating to produce hydrogen sulfide (B99878) (H₂S), a key reactive intermediate.[2]
-
Carbonyl Source (Reducing Sugars): Reducing sugars such as D-glucose provide the carbon backbone for the molecule.[6] During the Maillard reaction, these sugars degrade to form a variety of reactive dicarbonyl compounds.[5]
-
Ammonia (B1221849) Source: Amino acids, upon degradation (Strecker degradation), release ammonia (NH₃), which is necessary for the formation of the nitrogen-containing thiazole ring.[6]
Proposed Formation Mechanism
The precise, step-by-step mechanism for the formation of this compound within the intricate web of the Maillard reaction is complex and not fully elucidated. However, a generally accepted pathway involves the reaction of key intermediates derived from the degradation of the primary precursors.
A plausible pathway involves the reaction of hydrogen sulfide (H₂S) and ammonia (NH₃) (both derived from the degradation of cysteine and other amino acids) with specific dicarbonyl compounds formed from the breakdown of reducing sugars.[6][7]
The formation of the this compound structure likely proceeds through the reaction of intermediates such as:
-
Methylglyoxal and Glyoxal: These are dicarbonyl compounds formed from the degradation of glucose.[6]
-
Acetaldehyde and other short-chain aldehydes: These can also participate in the formation of the thiazole ring and its substituents.
The following DOT script visualizes a proposed, simplified pathway for the formation of this compound during the Maillard reaction.
A simplified diagram illustrating the key precursors and intermediates leading to the formation of this compound during the Maillard reaction.
Quantitative Data
The concentration of this compound in food products is highly variable and depends on factors such as the raw material composition, processing temperature, and time. The following table summarizes some reported occurrences and concentrations.
| Food Product | Concentration Range | Reference |
| Cocoa Beans (roasted) | Detected, not quantified | [1] |
| Soft-necked Garlic | Highest average concentration | [1] |
| Garden Onion, Welsh Onion | Detected, not quantified | [1] |
| Nuts (roasted) | Detected, not quantified | [1] |
Experimental Protocols
Investigating the formation of this compound typically involves model systems that simulate the conditions of food processing. A general experimental protocol is outlined below.
Model System for Maillard Reaction
Objective: To study the formation of this compound from its precursors under controlled heating conditions.
Materials:
-
L-cysteine
-
D-glucose
-
Phosphate (B84403) buffer (to control pH)
-
High-purity water
-
Reaction vials (pressure-resistant)
-
Heating block or oven
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Preparation of Precursor Solutions: Prepare aqueous solutions of L-cysteine and D-glucose in a phosphate buffer of a specific pH.
-
Reaction Setup: Combine the precursor solutions in a reaction vial. The molar ratios of the reactants can be varied to study their effect on the yield of the target compound.
-
Heating: Seal the vials and heat them at a controlled temperature (e.g., 120-180°C) for a specific duration.
-
Extraction of Volatiles: After cooling, extract the volatile compounds from the reaction mixture using a suitable solvent (e.g., dichloromethane) or by headspace solid-phase microextraction (HS-SPME).
-
Analysis: Analyze the extracted volatiles using GC-MS to identify and quantify this compound. The mass spectrum of this compound will show a characteristic fragmentation pattern, and its retention time on the GC column will be specific under the given analytical conditions.
Conclusion
The formation of this compound is intrinsically linked to the chemical transformations that occur during the thermal processing of food. While a classical enzymatic biosynthesis pathway has not been identified for this compound, the Maillard reaction provides a well-supported mechanism for its generation from readily available precursors in food matrices. For researchers and professionals in flavor science and drug development, understanding the nuances of the Maillard reaction is paramount for controlling the formation of this and other important aroma compounds. Future research may further delineate the intricate reaction network leading to this compound and explore potential microbial or enzymatic contributions under specific conditions, although current evidence strongly points to a thermochemical origin.
References
- 1. Showing Compound this compound (FDB008542) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms underlying the formation of main volatile odor sulfur compounds in foods during thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
thermal degradation products of thiamine leading to 4-Methyl-5-vinylthiazole
An In-depth Technical Guide to the Thermal Degradation of Thiamine (B1217682) and the Formation of 4-Methyl-5-vinylthiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal degradation of thiamine (Vitamin B1), with a specific focus on the formation of the volatile compound this compound. This document details the chemical pathways, influential factors, experimental protocols for analysis, and quantitative data reported in the literature.
Introduction
Thiamine is a water-soluble vitamin essential for carbohydrate metabolism. However, its instability, particularly when subjected to heat, presents a significant challenge in food processing, pharmaceutical formulation, and drug development.[1][2] Thermal degradation of thiamine leads to the cleavage of the molecule into its constituent pyrimidine (B1678525) and thiazole (B1198619) moieties. The thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole, can further undergo dehydration to form this compound, a compound with a characteristic nutty and cocoa-like aroma.[3] Understanding the mechanisms and kinetics of this degradation pathway is crucial for mitigating thiamine loss and controlling the formation of flavor and aroma compounds in various matrices.
Chemical Pathway of this compound Formation
The thermal degradation of thiamine to this compound is a two-step process. The initial and rate-limiting step is the cleavage of the methylene (B1212753) bridge connecting the pyrimidine and thiazole rings of the thiamine molecule. This is followed by the dehydration of the resulting 4-methyl-5-(β-hydroxyethyl)thiazole.
First, heat, often in the presence of water and influenced by pH, leads to the breakdown of thiamine into 2-methyl-4-amino-5-hydroxymethylpyrimidine and 4-methyl-5-(β-hydroxyethyl)thiazole.[4][5] Subsequently, the hydroxyethyl (B10761427) side chain of the thiazole moiety is eliminated as a water molecule, resulting in the formation of this compound.[6]
Factors Influencing Thiamine Degradation and this compound Formation
Several factors significantly impact the rate and extent of thiamine degradation and, consequently, the yield of this compound.
-
Temperature: As a thermal degradation process, higher temperatures accelerate the breakdown of thiamine.[7] The reaction follows first-order kinetics, and the rate constants increase with temperature.[2]
-
pH: Thiamine is most stable in acidic conditions (pH 2-4).[8] As the pH increases towards neutral and alkaline conditions, the rate of degradation significantly increases.[5][8]
-
Metal Ions: The presence of certain metal ions can catalyze the degradation of thiamine. For instance, copper ions (Cu⁺ and Cu²⁺) have been shown to promote thiamine loss.[7]
-
Sulfites: Sulfites can readily cleave the methylene bridge of the thiamine molecule, leading to its rapid degradation.[8]
Quantitative Data on Thiamine Degradation
The degradation of thiamine is consistently reported to follow first-order kinetics. The following tables summarize the kinetic parameters for thiamine degradation under various conditions. While specific quantitative yields for this compound are not widely reported in tabular form, the conditions promoting overall thiamine degradation are expected to favor its formation.
Table 1: Effect of Temperature and Metal Ions on Thiamine Loss [7]
| Temperature (°C) | Metal Ion (50 mg/L) | Thiamine Loss (%) after 7 days |
| 25 | CuCl | 64.00 |
| 25 | FeCl₃ | 21.66 |
| 40 | FeCl₂ | 40.24 |
| 40 | FeCl₃ | 8.52 |
| 55 | CuCl | 38.06 |
| 55 | FeCl₃ | 4.02 |
Table 2: Kinetic Parameters for Thermal Degradation of Thiamine in Rosehip Nectar [9]
| Temperature (°C) | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) | Activation Energy (Ea) (kJ/mol) |
| 70 | 0.0053 | 130.75 | 36.38 |
| 80 | 0.0071 | 97.61 | 36.38 |
| 90 | 0.0092 | 75.33 | 36.38 |
| 95 | 0.0105 | 66.00 | 36.38 |
Experimental Protocols
The study of thiamine degradation and the analysis of its products typically involve controlled heating experiments followed by chromatographic analysis.
Sample Preparation and Thermal Treatment
A common approach involves the preparation of a model solution of thiamine hydrochloride in a buffer of a specific pH.[5]
-
Solution Preparation: Prepare a solution of thiamine hydrochloride (e.g., 0.024 mM) in a suitable buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) to maintain a constant pH.[1]
-
Thermal Treatment: Aliquots of the solution are placed in sealed containers (e.g., amber glass vials) to prevent photodegradation and evaporation.[1] The samples are then heated in a controlled temperature environment (e.g., water bath, oven, or autoclave) for specific time intervals.[5] For example, heating at temperatures ranging from 70 to 121°C for periods of minutes to hours.[5][9]
-
Sample Collection: At designated time points, samples are removed from the heating source and immediately cooled in an ice bath to quench the reaction. The samples are then stored under refrigeration prior to analysis.
Analytical Methodology: GC-MS for Volatile Degradation Products
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile degradation products like this compound.
-
Extraction: Volatile compounds can be extracted from the sample matrix using techniques such as solid-phase microextraction (SPME) or liquid-liquid extraction.
-
GC-MS Analysis:
-
Gas Chromatograph (GC): The extracted volatiles are injected into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the compounds based on their boiling points and affinities for the stationary phase.
-
Mass Spectrometer (MS): The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint for compound identification.[1]
-
-
Identification and Quantification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic standard. Quantification can be achieved by creating a calibration curve using known concentrations of the standard.
Conclusion
The thermal degradation of thiamine is a complex process influenced by multiple factors, leading to the formation of various compounds, including the aromatically significant this compound. For researchers, scientists, and drug development professionals, a thorough understanding of these degradation pathways and the analytical methods to study them is paramount for ensuring product stability, quality, and efficacy. The methodologies and data presented in this guide provide a foundational understanding for further investigation and control of thiamine degradation in relevant applications.
References
- 1. GC-olfactometric characterization of aroma volatiles from the thermal degradation of thiamin in model orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [scholarworks.umass.edu]
- 3. 4-Methyl-5 Vinyl Thiazole Manufacturer,Exporter,Supplier [aromaaromatics.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. "Effect of Metal Ions and Temperature on Stability of Thiamine Determin" by Jhong Huei Huang [open.clemson.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
4-Methyl-5-vinylthiazole: A Key Floral Volatile in Specialized Pollination Syndromes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-5-vinylthiazole, a heterocyclic organic compound, has emerged as a significant floral volatile in highly specialized plant-pollinator interactions. This technical guide provides a comprehensive overview of its role in floral scents, its biosynthesis, and its function in attracting specific pollinators, particularly scarab beetles of the genus Cyclocephala. The document details quantitative data on its occurrence, presents experimental protocols for its analysis, and illustrates the putative signaling pathways involved in its perception by insects. This information is intended to serve as a valuable resource for researchers in chemical ecology, plant biology, and entomology, as well as for professionals in the flavor, fragrance, and pharmaceutical industries.
Introduction
This compound (CAS No. 1759-28-0) is a volatile organic compound characterized by a nutty, musty, and cocoa-like aroma.[1] While it is a known component of various food items such as cocoa, garlic, and roasted filberts, its discovery as a prominent floral volatile has unveiled a fascinating chapter in the study of chemical ecology.[1][2] This compound plays a crucial role in the pollination of certain night-blooming plant species, acting as a powerful attractant for specific pollinators.[3][4] Its unique chemical structure and potent olfactory activity make it a subject of interest for a wide range of scientific and commercial applications, from understanding co-evolutionary relationships to the development of novel attractants and flavor profiles.[5]
Chemical and Physical Properties
This compound is a liquid at room temperature with the following properties:
| Property | Value |
| Molecular Formula | C₆H₇NS |
| Molecular Weight | 125.19 g/mol |
| Appearance | Colorless to reddish amber liquid[6] |
| Odor | Nutty, musty, cocoa, chocolate, almond, bean[1][6] |
| Boiling Point | 78-80 °C at 25 mmHg[7] |
| Melting Point | -15 °C[8] |
| Density | 1.093 g/mL at 25 °C[7] |
| Refractive Index | 1.568 (n20/D)[7] |
Occurrence as a Floral Volatile
Scientific studies have identified this compound as a major, and in some cases dominant, component of the floral scent of several plant species from the Annonaceae and Araceae families. These plants are typically pollinated by cyclocephaline scarab beetles.[3][4][9]
Quantitative Data
The following table summarizes the relative abundance of this compound in the floral scents of various plant species, as determined by headspace gas chromatography-mass spectrometry (GC-MS) analysis. While absolute emission rates are not widely reported, the relative percentages highlight the significance of this compound in the overall scent profile.
| Plant Species | Family | Relative Amount of this compound (%) | Pollinator | Reference |
| Annona coriacea | Annonaceae | >97 | Cyclocephala spp. | [3][9] |
| Annona cornifolia | Annonaceae | >97 | Cyclocephala spp. | [3][9] |
| Annona dioica | Annonaceae | >97 | Cyclocephala spp. | [3][9] |
| Annona montana | Annonaceae | >97 | Cyclocephala spp. | [3][9] |
| Caladium bicolor | Araceae | 36.25 | Cyclocephala spp. | [3][9] |
Note: The data from Maia et al. (2012) represents the mean relative percentage of the total floral scent discharge.
Biosynthesis
The biosynthetic pathway of this compound in plants has not been fully elucidated. However, it is hypothesized to be associated with the metabolism of thiamine (B1217682) (vitamin B1).[3][4] The thiazole (B1198619) ring of thiamine is structurally similar to this compound. The proposed pathway likely involves enzymes such as thiamine thiazole synthase (THI4).[1]
Ecological Role and Pollinator Attraction
This compound is a potent attractant for cyclocephaline scarab beetles.[3][4] Field bioassays have demonstrated that this single compound is sufficient to attract both male and female beetles of species that pollinate Annona and Caladium flowers.[3] This indicates a highly specific and co-evolved relationship between these plants and their pollinators, where the production of this unique volatile organic compound is a key strategy for ensuring reproductive success.
Experimental Protocols
This section provides detailed methodologies for the collection, analysis, and bioassay of this compound as a floral volatile.
Headspace Volatile Collection
This protocol is adapted from dynamic headspace collection methods used for floral scent analysis.[10][11][12]
Objective: To collect volatile organic compounds emitted from living flowers for subsequent analysis.
Materials:
-
Flowering plant (Annona spp. or Caladium bicolor)
-
Polyacetate or oven bags
-
Portable air pump
-
Activated charcoal filter
-
Glass cartridges packed with an adsorbent (e.g., a 1:1 mix of Tenax® TA and Carbotrap™)
-
Tygon® or Teflon® tubing
-
Flowmeter
Procedure:
-
Carefully enclose a fresh, undamaged flower (or inflorescence) in a polyacetate bag.
-
Connect the tubing from the portable air pump, through the charcoal filter, to an inlet in the bag.
-
Connect a second tube from an outlet in the bag to the adsorbent-filled glass cartridge.
-
Connect the other end of the cartridge to the inlet of the air pump.
-
Use a flowmeter to set a constant airflow (e.g., 200 mL/min) pulling air from the bag through the adsorbent cartridge.
-
Collect volatiles for a defined period (e.g., 30-120 minutes) during the peak emission time (typically at night for these species).
-
After collection, disconnect the cartridge and seal both ends with Teflon® tape.
-
Store the cartridge at -20°C until analysis.
-
Perform a control collection using an empty bag to identify any background contaminants.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the general steps for the analysis of collected floral volatiles.[10]
Objective: To separate, identify, and quantify the volatile compounds collected from floral headspace.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5MS)
-
Helium carrier gas
-
Solvent for elution (e.g., hexane:acetone 9:1)
-
Internal standard (e.g., 3-chloro-4-methoxy toluene) for quantification
-
Authentic standard of this compound
Procedure:
-
Elute the trapped volatiles from the adsorbent cartridge with a small volume of the solvent mixture.
-
Add a known amount of the internal standard to the eluate.
-
Inject an aliquot (e.g., 1 µL) of the sample into the GC-MS.
-
Set the GC oven temperature program to separate the compounds of interest. A typical program might be: start at 40°C, hold for 2 min, then ramp at 10°C/min to 250°C, and hold for 5 min.
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of, for example, 35-500 m/z.
-
Identify this compound by comparing its mass spectrum and retention time with that of the authentic standard.
-
Quantify the compound by comparing its peak area to that of the internal standard.
Olfactometer Bioassay
This protocol describes a behavioral assay to test the attractiveness of this compound to scarab beetles.
Objective: To determine the behavioral response of Cyclocephala beetles to this compound.
Materials:
-
Y-tube or four-arm olfactometer
-
Air pump and flowmeters
-
Charcoal-filtered and humidified air source
-
Cyclocephala beetles (males and females)
-
Synthetic this compound
-
Solvent control (e.g., hexane)
-
Filter paper
Procedure:
-
Set up the olfactometer in a dark room with red light illumination, as these beetles are nocturnal.
-
Maintain a constant, clean, and humidified airflow through each arm of the olfactometer.
-
Apply a known amount of synthetic this compound dissolved in a solvent to a piece of filter paper and place it in the odor source chamber of one arm (the "treatment" arm).
-
Place a filter paper with only the solvent in the odor source chamber of the other arm (the "control" arm).
-
Introduce a single beetle at the base of the olfactometer.
-
Observe the beetle's behavior for a set period (e.g., 10 minutes) and record which arm it enters and how much time it spends in each arm. A choice is typically recorded when the beetle moves a certain distance down an arm and remains there for a minimum time.
-
After each trial, clean the olfactometer thoroughly with ethanol (B145695) and bake it to remove any residual odors.
-
Rotate the position of the treatment and control arms between trials to avoid any positional bias.
-
Use a sufficient number of beetles to allow for statistical analysis of the results.
Insect Olfactory Signaling Pathway
The perception of this compound by Cyclocephala beetles is initiated in the antennae. The general mechanism of insect olfaction involves several key proteins.
-
Odorant Entry: Molecules of this compound enter the sensillum lymph through pores in the cuticle of the beetle's antenna.
-
Binding to OBP: In the aqueous sensillum lymph, the hydrophobic odorant molecule is bound by an Odorant Binding Protein (OBP).
-
Transport to Receptor: The OBP-odorant complex transports the molecule to the dendritic membrane of an Olfactory Receptor Neuron (ORN).
-
Receptor Activation: The odorant is released and binds to a specific Odorant Receptor (OR) protein, which is typically complexed with a co-receptor (Orco).
-
Signal Transduction: This binding event opens an ion channel, leading to the depolarization of the ORN membrane.
-
Action Potential: The depolarization generates an action potential, an electrical signal that travels along the axon of the ORN.
-
Signal Processing: The signal is transmitted to the antennal lobe of the insect's brain, where it is processed.
-
Behavioral Response: The processed signal ultimately leads to a behavioral response, in this case, attraction towards the source of the this compound.
Conclusion and Future Directions
This compound is a compelling example of a highly specific chemical signal that mediates a specialized plant-pollinator mutualism. Its presence as a dominant floral volatile in distantly related plant families pollinated by the same group of beetles suggests a remarkable case of convergent evolution in chemical signaling.
For researchers and scientists, future investigations could focus on:
-
Elucidating the complete biosynthetic pathway of this compound in plants.
-
Identifying the specific Odorant Binding Proteins and Olfactory Receptors in Cyclocephala beetles that are tuned to this compound.
-
Determining the absolute emission rates of this compound from various flowers to better understand the dose-response relationship in pollinator attraction.
For drug development professionals and those in the flavor and fragrance industry, the potent and specific nature of this compound offers opportunities for the development of:
-
Novel and highly effective attractants for the monitoring and management of scarab beetle populations.
-
Unique flavor and fragrance profiles for a variety of consumer products.
This technical guide provides a solid foundation for understanding the multifaceted role of this compound. Continued research in this area will undoubtedly uncover further insights into the intricate chemical language of the natural world and open new avenues for practical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 3. Rapid Collection of Floral Fragrance Volatiles using a Headspace Volatile Collection Technique for GC-MS Thermal Desorption Sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The key role of this compound in the attraction of scarab beetle pollinators: a unique olfactory floral signal shared by Annonaceae and Araceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sites.icb.ufmg.br [sites.icb.ufmg.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Ecological Significance of 4-Methyl-5-vinylthiazole in Pollinator Attraction: A Technical Guide
An In-depth Examination of a Key Floral Volatile in Specialized Pollination Syndromes
Introduction
4-Methyl-5-vinylthiazole is a sulfur- and nitrogen-containing heterocyclic organic compound that has been identified as a crucial semiochemical in the pollination of specific plant families. While also found in food items like cocoa and roasted nuts, its role as a potent attractant for certain insect pollinators highlights a fascinating example of convergent evolution in floral signaling. This technical guide provides a comprehensive overview of the ecological role of this compound in pollination, focusing on the quantitative data from key studies, detailed experimental protocols, and the underlying biological relationships.
Data Presentation: Floral Scent Composition
The following table summarizes the relative abundance of this compound in the floral scents of several plant species known to be pollinated by cyclocephaline scarab beetles. The data is compiled from the seminal study by Maia et al. (2012), which first identified this compound as a key floral attractant.[1][2][3][4]
| Plant Species | Family | Mean Relative Abundance of this compound (%) | Standard Deviation (SD) |
| Annona coriacea | Annonaceae | 97.49 | ± 1.21 |
| Annona cornifolia | Annonaceae | 97.95 | ± 0.87 |
| Annona crassiflora | Annonaceae | 98.36 | ± 0.54 |
| Annona dioica | Annonaceae | 99.63 | ± 0.11 |
| Caladium bicolor | Araceae | 36.25 | ± 8.34 |
Quantitative Analysis of Pollinator Attraction
Field bioassays have demonstrated the strong attractant properties of this compound to specific pollinator species. The table below presents the results of these bioassays, quantifying the number of beetles captured in traps baited with synthetic this compound compared to control traps.
| Pollinator Species | Plant(s) Pollinated | Number of Beetles in Baited Traps (n) | Number of Beetles in Control Traps (n) |
| Cyclocephala celata | Caladium bicolor | 128 | 0 |
| Cyclocephala melanocephala | Annona spp. | 78 | 1 |
| Cyclocephala atricapilla | Annona spp. | 54 | 0 |
Experimental Protocols
Floral Scent Collection: Dynamic Headspace Adsorption
This method is employed to collect volatile organic compounds (VOCs) emitted from living flowers for subsequent chemical analysis.
-
Enclosure: Individual flowers or inflorescences are enclosed in a non-reactive bag, such as polyacetate, to create a headspace where the floral volatiles can accumulate.
-
Adsorption: A portable pump is used to draw the air from the headspace through an adsorbent trap at a controlled flow rate (e.g., 200 mL/min). The trap is typically a glass cartridge containing a polymer adsorbent like Tenax® TA or a mixture of adsorbents to efficiently capture a wide range of volatiles.
-
Sampling Duration: The collection period can vary depending on the emission rate of the flowers, typically ranging from a few minutes to several hours.
-
Control Samples: Air from an empty enclosure or from the surrounding environment is collected under the same conditions to serve as a control, allowing for the identification of any background contaminants.
-
Sample Storage and Analysis: After collection, the adsorbent traps are sealed and stored until analysis. The trapped volatiles are then desorbed, either thermally or using a solvent, and introduced into a Gas Chromatography-Mass Spectrometry (GC-MS) system for separation and identification.
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of a complex mixture of volatile compounds.
-
Injection: The collected volatile sample is introduced into the GC. In the case of thermal desorption, the adsorbent trap is heated, and the released volatiles are carried by an inert gas (e.g., helium) onto the GC column.
-
Separation: The volatiles are separated based on their boiling points and affinity for the stationary phase of the GC column. The column is housed in an oven where the temperature is gradually increased over time (a temperature program) to facilitate the separation of compounds with different volatilities.
-
Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum is a unique "fingerprint" for each compound, which can be compared to a library of known spectra for identification.
-
Quantification: The relative abundance of each compound in the scent bouquet can be determined by integrating the area under its corresponding peak in the chromatogram.
Behavioral Bioassays: Field Trapping
Field bioassays are conducted to determine the behavioral response of pollinators to specific volatile compounds under natural conditions.
-
Trap Design: Commercially available insect traps, such as "Japanese beetle" traps, are often used. These traps are typically designed to lure insects in and prevent their escape.
-
Lure Preparation: A synthetic version of the test compound (in this case, this compound) is loaded into a dispenser, such as a rubber septum or a small vial with a controlled release mechanism. The amount of the compound used in the lure should ideally mimic the natural emission rate of the flowers.
-
Experimental Setup: The baited traps and unbaited control traps are set up in the natural habitat of the target pollinators. The traps should be placed at a sufficient distance from each other to avoid interference. The placement of baited and control traps is typically randomized or alternated to account for any environmental variability.
-
Data Collection: The traps are checked periodically, and the number and species of captured insects are recorded.
-
Statistical Analysis: Statistical tests (e.g., Chi-squared test or G-test) are used to determine if there is a significant difference in the number of pollinators captured in the baited traps compared to the control traps.
Signaling Pathways and Ecological Relationships
Ecological Interaction Pathway
The relationship between the plants that produce this compound and the cyclocephaline scarab beetles that pollinate them is a classic example of a specialized, chemically-mediated mutualism.
Caption: Ecological interaction between plant, volatile, and pollinator.
Hypothesized Biosynthetic Pathway
The biosynthesis of this compound in plants is not yet fully elucidated. However, it is hypothesized to be derived from the metabolism of thiamine (B1217682) (Vitamin B1), as this compound shares a structural similarity with the thiazole (B1198619) moiety of thiamine.
Caption: Hypothesized biosynthetic origin of this compound.
Experimental Workflow
The process of identifying and confirming the ecological role of a floral volatile like this compound follows a logical experimental sequence.
Caption: Workflow for identifying key floral attractants.
Conclusion
This compound stands out as a key floral volatile that mediates a highly specific and ecologically significant interaction between certain night-blooming plants and their scarab beetle pollinators. The presence of this compound in phylogenetically distant plant families, both of which are pollinated by the same group of insects, suggests a remarkable case of convergent evolution in chemical signaling. The detailed experimental protocols provided in this guide serve as a foundation for future research into this and other chemically-mediated plant-pollinator interactions. Further investigation into the precise biosynthetic pathway of this compound in these plants will provide deeper insights into the genetic and metabolic mechanisms underlying these fascinating ecological relationships.
References
Methodological & Application
Application Notes & Protocols: Quantification of 4-Methyl-5-vinylthiazole in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-5-vinylthiazole is a key volatile flavor compound found in a variety of food products, contributing to their characteristic nutty, cocoa-like, and roasted aroma profiles.[1] It is naturally present in foods such as cocoa, roasted nuts, and garlic, and is also used as a flavoring agent in the food industry.[1][2] Accurate quantification of this compound is crucial for quality control, flavor profile analysis, and ensuring consistency in food production.
These application notes provide a detailed protocol for the quantification of this compound in food matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly suitable for the analysis of volatile and semi-volatile organic compounds in complex food samples.
Analytical Method: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
HS-SPME is a solvent-free sample preparation technique that is both sensitive and efficient for extracting volatile analytes from a sample's headspace. This is followed by separation, identification, and quantification using GC-MS.
Principle of the Method
A food sample is placed in a sealed vial and gently heated to promote the release of volatile compounds into the headspace. A fused silica (B1680970) fiber coated with a stationary phase is then exposed to the headspace, where the volatile analytes, including this compound, are adsorbed. The fiber is subsequently retracted and inserted into the hot injector of a gas chromatograph, where the analytes are desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline and may require optimization depending on the specific food matrix.
Materials:
-
Food sample (e.g., cocoa powder, ground roasted nuts)
-
Deionized water
-
Sodium chloride (NaCl)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weigh 2.0 g of the homogenized food sample into a 20 mL headspace vial.
-
Add 5.0 mL of deionized water to the vial.
-
Add 1.0 g of NaCl to the vial. The addition of salt increases the ionic strength of the aqueous phase, which helps to "salt out" the volatile analytes, thereby increasing their concentration in the headspace.
-
Immediately seal the vial with the screw cap.
-
Vortex the sample for 1 minute to ensure thorough mixing.
HS-SPME Procedure
Instrumentation and Materials:
-
Autosampler with HS-SPME capability
-
SPME fiber assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad range of analyte polarity.
Procedure:
-
Place the prepared sample vial in the autosampler tray.
-
Equilibrate the sample at 60°C for 15 minutes with agitation. This step allows the volatile compounds to reach equilibrium between the sample and the headspace.
-
Expose the SPME fiber to the headspace of the sample vial for 30 minutes at 60°C.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of volatile flavor compounds.
GC Conditions (Typical):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: Increase to 150°C at a rate of 5°C/min
-
Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
MS Conditions (Typical):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-300
-
Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions for this compound (C₆H₇NS, MW: 125.19 g/mol ):
-
Quantifier ion: m/z 125 (Molecular ion)
-
Qualifier ions: m/z 97, m/z 84
-
-
Calibration and Quantification
A calibration curve should be prepared using a standard solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol). A matrix-matched calibration is recommended for the most accurate results, where the standards are prepared in a blank matrix that closely resembles the sample.
Procedure:
-
Prepare a stock solution of this compound.
-
Create a series of working standard solutions by serial dilution of the stock solution.
-
Spike blank food matrix samples with the working standards to create a calibration curve over the expected concentration range of the analyte in the samples.
-
Analyze the matrix-matched standards using the same HS-SPME-GC-MS method as the samples.
-
Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 125) against the concentration of this compound.
-
Quantify the amount of this compound in the food samples by comparing their peak areas to the calibration curve.
Data Presentation
The quantitative performance of an analytical method is evaluated through several validation parameters. The following table summarizes typical performance data for the quantification of volatile compounds in food matrices using HS-SPME-GC-MS. Note: These values are illustrative and must be experimentally determined for the specific food matrix being analyzed.
| Parameter | Typical Value | Description |
| Linear Range | 0.1 - 50 µg/kg | The concentration range over which the method provides a linear response. |
| Correlation Coefficient (r²) | > 0.995 | A measure of the linearity of the calibration curve. |
| Limit of Detection (LOD) | 0.03 µg/kg | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.1 µg/kg | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Recovery | 85 - 110% | The percentage of the true amount of analyte that is detected by the method. |
| Precision (RSD%) | < 15% | The relative standard deviation of replicate measurements, indicating the method's reproducibility. |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in food samples.
Caption: Workflow for this compound Analysis.
Logical Relationship of Method Validation
This diagram shows the relationship between different parameters assessed during method validation to ensure the reliability of the analytical results.
References
Application Notes and Protocols: 4-Methyl-5-vinylthiazole in Maillard Reactions for Flavor Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-5-vinylthiazole is a key flavor compound known for its desirable nutty, cocoa, and musty aroma profile.[1][2][3] This sulfur-containing heterocyclic molecule is naturally found in foods such as cocoa, roasted nuts, and coffee, and is a significant contributor to the characteristic flavor of these products.[1][4] Its formation is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food. Specifically, the presence of sulfur-containing amino acids, such as cysteine, is crucial for the generation of thiazoles like this compound.[5][6]
These application notes provide a comprehensive guide for researchers and scientists to utilize this compound as a target flavor ingredient in Maillard reaction studies. The protocols outlined below detail the preparation of Maillard reaction products with a focus on generating this specific compound, methods for its quantification, and sensory evaluation techniques to assess the resulting flavor profiles. This information is valuable for professionals in the food industry for flavor development and in drug development for understanding taste masking and flavor perception.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application and analysis.
| Property | Value | Reference |
| Molecular Formula | C6H7NS | [7] |
| Molecular Weight | 125.19 g/mol | [7] |
| Appearance | Clear colorless to slightly yellow liquid | [4] |
| Odor | Nutty, cocoa, musty, earthy | [1][2][3] |
| Boiling Point | 173-174 °C | [4] |
| Flash Point | 159 °F (approximately 70.5 °C) | [4] |
| Solubility | Insoluble in water, soluble in alcohol | [4] |
| CAS Number | 1759-28-0 | [7] |
Formation Pathway in Maillard Reaction
The formation of this compound in the Maillard reaction is a multi-step process. While the exact pathway is complex and can vary based on reaction conditions, a generally accepted mechanism involves the interaction of a sulfur-containing amino acid (e.g., cysteine) with a reducing sugar (e.g., glucose).
Caption: Proposed formation pathway of this compound in the Maillard reaction.
Experimental Protocols
Protocol 1: Model Maillard Reaction for this compound Formation
This protocol describes a model system to generate this compound and other Maillard reaction products for analytical and sensory evaluation.
Materials:
-
L-cysteine hydrochloride monohydrate
-
D-glucose (or D-xylose)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Reaction vials (pressure-resistant)
-
Heating block or oil bath
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous sodium sulfate (B86663)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reactant Preparation: Prepare aqueous solutions of L-cysteine hydrochloride monohydrate (e.g., 0.1 M) and D-glucose (e.g., 0.1 M) in 0.1 M phosphate buffer (pH 7.0).
-
Reaction Setup: In a pressure-resistant reaction vial, combine equal volumes of the cysteine and glucose solutions. For example, mix 5 mL of each solution for a total volume of 10 mL.
-
Heating: Securely cap the vial and place it in a preheated heating block or oil bath at a controlled temperature (e.g., 120°C) for a specified time (e.g., 60 minutes). Note: Temperature and time are critical parameters that can be varied to optimize the yield of this compound.
-
Cooling: After the reaction time has elapsed, immediately cool the vial in an ice bath to stop the reaction.
-
Extraction: Once cooled to room temperature, extract the volatile compounds by adding an equal volume of dichloromethane to the reaction mixture. Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers. Carefully collect the organic (bottom) layer containing the extracted flavor compounds.
-
Drying: Dry the organic extract over anhydrous sodium sulfate to remove any residual water.
-
Analysis: Analyze the extracted volatile compounds using GC-MS to identify and quantify this compound.
Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the GC-MS conditions for the analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-5ms)
GC Conditions (Example):
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Start at 40 °C (hold for 2 min), ramp to 250 °C at 5 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
MS Conditions (Example):
| Parameter | Setting |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Impact (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 35-350 |
Quantification:
Quantification can be performed using an external or internal standard method. A calibration curve should be prepared using a certified standard of this compound.
Protocol 3: Sensory Evaluation of Maillard Reaction Products
This protocol provides a framework for the sensory evaluation of the generated Maillard reaction products.
Panelists:
-
Recruit a panel of 8-12 trained sensory assessors.
-
Panelists should be familiar with the sensory attributes of nutty and cocoa flavors.
Sample Preparation:
-
Dilute the Maillard reaction products in a neutral medium (e.g., deionized water or a simple sugar solution) to an appropriate concentration for sensory evaluation.
-
Present samples in coded, identical containers at a controlled temperature.
Evaluation Procedure:
-
Attribute Generation: In a preliminary session, have the panelists identify and define the key aroma and flavor attributes of the samples. These may include "nutty," "cocoa," "roasted," "sulfurous," and "sweet."
-
Intensity Rating: In subsequent sessions, have the panelists rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").
-
Data Analysis: Analyze the sensory data using appropriate statistical methods (e.g., ANOVA, PCA) to determine significant differences between samples.
Caption: Experimental workflow for the sensory evaluation of Maillard reaction products.
Flavor Perception Signaling Pathway
The perception of nutty and cocoa flavors, characteristic of this compound, is initiated by the binding of the volatile molecule to specific G-protein coupled receptors (GPCRs) in the olfactory epithelium. While the specific receptor for this compound has not been definitively identified, the general pathway for odorant perception is well-established.
Caption: Generalized signaling pathway for odor perception initiated by an odorant molecule.
Conclusion
These application notes provide a foundational framework for the investigation and application of this compound in the context of Maillard reaction-generated flavors. By utilizing the provided protocols, researchers can systematically study the formation of this important flavor compound, quantify its presence, and evaluate its sensory impact. This knowledge is critical for the development of new food products with desirable flavor profiles and for advancing our understanding of flavor chemistry and perception. Further research to elucidate the specific olfactory receptors and downstream signaling pathways involved in the perception of this compound will provide deeper insights into the molecular basis of flavor.
References
- 1. ift.onlinelibrary.wiley.com [ift.onlinelibrary.wiley.com]
- 2. cacaoofexcellence.org [cacaoofexcellence.org]
- 3. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. equalexchange.coop [equalexchange.coop]
- 5. Taste 1 receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C6H7NS | CID 15654 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methyl-5-vinylthiazole in Fragrance Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-Methyl-5-vinylthiazole (CAS No. 1759-28-0), a potent aroma chemical with significant applications in the fragrance industry. This document details its organoleptic properties, recommended usage, stability, and safety, along with detailed protocols for its evaluation in fragrance formulations.
Introduction
This compound, also known as Vinylsulfurol, is a heterocyclic compound naturally found in cocoa, roasted nuts, and certain flowers.[1] Its unique and powerful aroma profile makes it a valuable ingredient for creating complex and innovative fragrance compositions, particularly within the gourmand and savory fragrance families.
Organoleptic Profile
This compound is characterized by a multifaceted aroma profile that is highly dependent on its concentration.
-
Odor Description: At a concentration of 0.1% in a solvent like dipropylene glycol, its aroma is described as musty, nutty, rooty, and vegetable-like with a distinct cocoa nuance.[2] Other descriptors include chocolate, almond, and bean-like notes.
-
Flavor Profile: In flavor applications, at around 20 ppm, it is perceived as nutty, musty, earthy, and reminiscent of cocoa powder.[1][2]
-
Impact: Due to its high odor intensity, it is typically used in trace amounts to add richness, realism, and complexity to fragrance accords.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1759-28-0 | [1] |
| Molecular Formula | C6H7NS | [1] |
| Molecular Weight | 125.19 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Boiling Point | 185.3 ± 9.0 °C at 760 mmHg | [1] |
| Flash Point | 70.6 ± 0.0 °C | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in alcohol; insoluble in water | [3] |
Application in Fragrance Formulation
This compound is a versatile ingredient that can be used to create a variety of fragrance effects.
Recommended Usage Levels
Due to its potency, it is recommended to use this compound at very low concentrations. A general guideline is to keep the concentration in the final fragrance oil concentrate at or below 0.05% . For initial evaluations, it is advisable to start with a 0.1% or even 0.01% dilution.
Fragrance Families and Accords
This compound is particularly effective in the following fragrance families:
-
Gourmand: It is a key component for creating realistic chocolate, coffee, hazelnut, and other nutty accords. It can also be used to add a savory, roasted dimension to sweet fragrances.
-
Savory: In savory and culinary-inspired fragrances, it can be used to create notes of roasted nuts, grilled meats, and bread.
-
Floral: In trace amounts, it can add an interesting and unexpected earthy or nutty nuance to certain floral compositions, particularly those with a tropical or narcotic character.
-
Woody and Oriental: It can be used to enhance the richness and complexity of woody and oriental fragrances, adding a warm, roasted, and slightly smoky character.
Synergistic Ingredients
This compound works well in combination with a variety of other fragrance materials, including:
-
Vanillin and Ethyl Vanillin: To enhance and add complexity to vanilla and chocolate accords.
-
Pyrazines: To create a wide range of roasted and nutty notes, from popcorn to coffee.
-
Maltol and Ethyl Maltol: To sweeten and round out gourmand compositions.
-
Sandalwood and Cedarwood: To add warmth and depth to woody accords.
-
Patchouli: To create an earthy, chocolate-like effect.
-
Floral Notes (e.g., Jasmine, Ylang-Ylang): To add a surprising and modern twist to floral fragrances.
Stability and Storage
Proper handling and storage are crucial to maintain the quality of this compound.
-
Storage: It should be stored in a cool, dark, and dry place in a tightly sealed container, away from heat and light.[1] Refrigeration is recommended for long-term storage.
-
Stability: Thiazoles can be prone to degradation over time, especially when exposed to light, heat, or oxygen. While generally stable in concentrated form, their stability in finished products can vary depending on the product base, pH, and presence of other ingredients. It is essential to conduct stability testing in the final product matrix. Thiazoles may also contribute to discoloration in some fragrance applications.
Safety and Regulatory Information
-
Safety: this compound is classified as harmful if swallowed.[4] Standard safety precautions, including the use of personal protective equipment, should be followed when handling this material.
Experimental Protocols
The following protocols are designed to evaluate the performance of this compound in fragrance formulations.
Protocol for Sensory Evaluation of this compound
This protocol outlines a method for the systematic sensory evaluation of this compound on a smelling strip.
Objective: To characterize the organoleptic properties of this compound over time.
Materials:
-
This compound (as a 0.1% dilution in an appropriate solvent, e.g., dipropylene glycol or ethanol)
-
Standard fragrance smelling strips
-
Stopwatch or timer
-
Odor-free environment
-
Panel of trained sensory analysts
Procedure:
-
Dip a smelling strip into the 0.1% dilution of this compound to a depth of 1 cm.
-
Remove the strip and allow the excess liquid to drip off for a few seconds.
-
Start the timer.
-
Evaluate the odor of the strip at the following time points:
-
Initial (0 minutes)
-
5 minutes
-
15 minutes
-
30 minutes
-
1 hour
-
2 hours
-
4 hours
-
8 hours
-
24 hours
-
-
At each time point, record detailed odor descriptors, including intensity, character, and any changes in the aroma profile.
-
Compile the data from all panelists and analyze for consensus on the odor profile and tenacity.
Data Presentation: The results of the sensory evaluation can be summarized in a table as shown below.
| Time Point | Odor Intensity (1-5) | Odor Descriptors |
| Initial | ||
| 5 min | ||
| 15 min | ||
| 30 min | ||
| 1 hr | ||
| 2 hr | ||
| 4 hr | ||
| 8 hr | ||
| 24 hr |
Protocol for Stability Testing in a Finished Product
This protocol provides a framework for assessing the stability of a fragrance containing this compound in a specific product base (e.g., soap, lotion, candle).
Objective: To evaluate the physical and chemical stability of a fragrance containing this compound in a finished product over time and under different storage conditions.
Materials:
-
Fragrance oil containing a known concentration of this compound
-
Product base (e.g., soap, lotion, candle wax)
-
Appropriate packaging for the finished product
-
Controlled environment chambers (e.g., ovens, refrigerators, lightboxes)
-
pH meter (if applicable)
-
Viscometer (if applicable)
-
Colorimeter (optional)
-
Gas chromatography-mass spectrometry (GC-MS) equipment (optional, for advanced analysis)
Procedure:
-
Prepare a batch of the finished product containing the fragrance oil with this compound at the desired concentration.
-
Prepare a control batch of the same product without the fragrance oil.
-
Package the samples in the final intended packaging.
-
Store the samples under the following conditions:
-
Accelerated Aging: 40°C in an oven
-
Refrigerated: 4°C
-
Room Temperature: 25°C
-
Light Exposure: In a lightbox or exposed to direct sunlight
-
-
Evaluate the samples at the following time points:
-
Initial (Day 0)
-
1 week
-
2 weeks
-
1 month
-
3 months
-
-
At each time point, assess the following parameters for both the fragranced and control samples:
-
Color: Visual assessment and/or colorimeter reading.
-
Odor: Sensory evaluation of the product's headspace and, if applicable, on the skin.
-
pH: For aqueous products like lotions and soaps.
-
Viscosity: For liquid and semi-solid products.
-
Appearance: Note any changes such as separation, precipitation, or discoloration.
-
-
(Optional) For a more in-depth analysis, perform GC-MS analysis on the fragrance extracted from the product at each time point to quantify the concentration of this compound and identify any degradation products.
Data Presentation: The stability data can be presented in a tabular format for easy comparison.
| Time Point | Storage Condition | Color Change | Odor Change | pH | Viscosity | Appearance |
| Initial | - | |||||
| 1 week | 40°C | |||||
| 1 week | 4°C | |||||
| 1 week | 25°C | |||||
| 1 week | Light | |||||
| ... | ... |
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in fragrance formulation.
Caption: Fragrance creation workflow incorporating this compound.
Caption: Logical relationships of this compound in fragrance applications.
References
Application Note and Protocol for the GC-MS Analysis of 4-Methyl-5-vinylthiazole
This document provides a detailed protocol for the qualitative and quantitative analysis of 4-Methyl-5-vinylthiazole using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development.
Introduction
This compound is a volatile heterocyclic compound that contributes to the characteristic aroma of various food products, including cocoa, coffee, and nuts.[1] Its analysis is crucial for quality control, flavor profiling, and understanding the chemical composition of food and beverages. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it the ideal method for the analysis of this compound.[2][3]
This protocol will detail the sample preparation, GC-MS instrumentation and conditions, and data analysis for the determination of this compound.
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is highly effective for the extraction and concentration of volatile and semi-volatile compounds from a sample's headspace.[2][4]
Materials:
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heating block or water bath with temperature control
-
Analytical balance
-
Internal Standard (IS) solution (e.g., Toluene or 2-Methyl-1-pentanol in methanol, 10 µg/mL)
-
Sodium chloride (NaCl)
Procedure:
-
Weigh 2-5 g of the homogenized solid sample or pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.
-
For solid samples, add a specific volume of deionized water to create a slurry.
-
To enhance the release of volatile compounds, add 1-2 g of NaCl to the vial to increase the ionic strength of the aqueous phase.
-
Spike the sample with a known amount of the internal standard solution.
-
Immediately seal the vial with the screw cap.
-
Place the vial in the heating block or water bath and equilibrate the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15-30 minutes) with gentle agitation.[2]
-
After equilibration, expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
GC-MS Analysis
Instrumentation:
A gas chromatograph coupled with a mass spectrometer is required. The following are typical parameters that can be adapted based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column |
| Oven Temperature Program | Initial temperature 40°C, hold for 2 min; ramp to 150°C at 4°C/min; ramp to 250°C at 10°C/min; hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 40-300 |
| Solvent Delay | 3-5 minutes |
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative parameters for the GC-MS analysis of this compound. Please note that the Retention Time, LOD, and LOQ are dependent on the specific instrumentation and chromatographic conditions and should be determined experimentally during method validation.
| Parameter | Value | Reference |
| Molecular Weight | 125.19 g/mol | [5] |
| Kovats Retention Index (Non-polar column) | ~1056 | [5] |
| Kovats Retention Index (Polar column) | ~1524 | [5] |
| Characteristic Mass Fragments (m/z) | 125 (Molecular Ion, Base Peak) , 97 | [5][6] |
| Limit of Detection (LOD) | To be determined experimentally | |
| Limit of Quantification (LOQ) | To be determined experimentally | |
| Linearity (R²) | > 0.99 (typical) | |
| Recovery | 80-120% (typical) |
Mass Spectrum Fragmentation
The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.
| m/z | Relative Abundance (%) | Proposed Fragment |
| 125 | 100 | [M]⁺ (Molecular Ion) |
| 97 | ~40 | [M - C₂H₄]⁺ |
| 84 | ~25 | [M - CH₃CN]⁺ |
| 58 | ~20 | [C₃H₄N]⁺ |
| 45 | ~30 | [C₂H₃S]⁺ |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
Caption: Workflow for this compound analysis.
Logical Relationship of Key Parameters
The following diagram illustrates the logical relationship between key parameters in the GC-MS method.
Caption: Interrelation of key GC-MS parameters.
References
- 1. Showing Compound this compound (FDB008542) - FooDB [foodb.ca]
- 2. Evaluation of solid-phase micro-extraction coupled to gas chromatography-mass spectrometry for the headspace analysis of volatile compounds in cocoa products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of volatile compounds of cocoa husk using headspace solid-phase microextraction and gas chromatography-olfactometry analysis [redalyc.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C6H7NS | CID 15654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Methyl-5-vinylthiazole as a Corrosion Inhibitor for Steel
Disclaimer: Due to the limited availability of specific research data on the application of 4-Methyl-5-vinylthiazole as a corrosion inhibitor for steel, this document utilizes data and protocols from a closely related and well-studied compound, 2-amino-4-methyl-thiazole , to serve as a representative example. The principles, experimental setups, and evaluation methods described herein are standard in the field of corrosion inhibition and are expected to be broadly applicable to thiazole (B1198619) derivatives.
These notes are intended for researchers, scientists, and professionals in materials science and chemical engineering who are interested in evaluating the efficacy of thiazole-based compounds as corrosion inhibitors for steel in acidic environments.
Introduction
Thiazole derivatives are a class of heterocyclic organic compounds that have demonstrated significant potential as corrosion inhibitors for various metals and alloys, including steel, particularly in acidic media. Their efficacy is attributed to the presence of nitrogen and sulfur heteroatoms, as well as π-electrons in the aromatic ring. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that impedes the corrosive process. This document provides a detailed overview of the application and evaluation of a representative thiazole derivative as a corrosion inhibitor for mild steel.
Proposed Mechanism of Action
The corrosion inhibition of steel in an acidic solution by thiazole derivatives is primarily achieved through the adsorption of the inhibitor molecules onto the steel surface. This adsorption process can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Coordinate-type bonding between the lone pair electrons of the nitrogen and sulfur heteroatoms and the vacant d-orbitals of iron atoms on the steel surface.
The adsorbed inhibitor layer acts as a physical barrier, isolating the steel from the corrosive environment and blocking the active sites for both anodic (iron dissolution) and cathodic (hydrogen evolution) reactions.
Caption: Proposed mechanism of corrosion inhibition by a thiazole derivative on a steel surface.
Quantitative Data Summary
The following tables summarize the electrochemical data for the corrosion of mild steel in 1 M HCl in the absence and presence of various concentrations of 2-amino-4-methyl-thiazole at 30°C.
Table 1: Potentiodynamic Polarization Data
| Inhibitor Conc. (M) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | -475 | 550 | 70 | 125 | - |
| 1 x 10⁻⁴ | -465 | 110 | 65 | 115 | 80.0 |
| 5 x 10⁻⁴ | -458 | 65 | 60 | 110 | 88.2 |
| 1 x 10⁻³ | -450 | 45 | 58 | 108 | 91.8 |
| 5 x 10⁻³ | -440 | 30 | 55 | 105 | 94.5 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Conc. (M) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 45 | 150 | - |
| 1 x 10⁻⁴ | 250 | 55 | 82.0 |
| 5 x 10⁻⁴ | 480 | 30 | 90.6 |
| 1 x 10⁻³ | 750 | 20 | 94.0 |
| 5 x 10⁻³ | 1100 | 15 | 95.9 |
Ecorr: Corrosion Potential; Icorr: Corrosion Current Density; βa: Anodic Tafel Slope; βc: Cathodic Tafel Slope; Rct: Charge Transfer Resistance; Cdl: Double Layer Capacitance.
Experimental Protocols
Materials and Sample Preparation
-
Working Electrode: Mild steel coupons with a specified composition (e.g., %C, %Mn, %Si, %P, %S, and remainder Fe). The coupons should be abraded with a series of silicon carbide (SiC) papers of increasing grit (e.g., 200 to 1200), rinsed with deionized water and acetone, and dried in a stream of warm air.
-
Corrosive Medium: 1 M Hydrochloric acid (HCl) solution prepared by diluting analytical grade HCl with deionized water.
-
Inhibitor Solutions: Prepare a stock solution of the thiazole derivative in 1 M HCl. Subsequent concentrations are prepared by serial dilution.
Electrochemical Measurements
A standard three-electrode cell is used for all electrochemical experiments, consisting of the mild steel coupon as the working electrode, a platinum foil or graphite (B72142) rod as the counter electrode, and a Saturated Calomel Electrode (SCE) as the reference electrode.
-
Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the logarithm of the current density (log I) versus the potential (E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear Tafel segments of the anodic and cathodic curves back to their intersection.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Immerse the working electrode in the test solution and allow the OCP to stabilize.
-
Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as a Nyquist plot (Z'' vs. Z').
-
Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating a potential corrosion inhibitor.
Caption: Experimental workflow for corrosion inhibitor evaluation.
Conclusion
The provided data and protocols for 2-amino-4-methyl-thiazole demonstrate that thiazole derivatives can be highly effective corrosion inhibitors for mild steel in acidic environments. The inhibition efficiency increases with inhibitor concentration, as evidenced by both potentiodynamic polarization and EIS measurements. The primary mechanism of inhibition is the adsorption of the inhibitor molecules onto the steel surface, forming a protective barrier. Researchers investigating this compound or other similar compounds can utilize these methodologies to conduct a thorough evaluation of their performance as corrosion inhibitors.
Application Notes and Protocols: 4-Methyl-5-vinylthiazole as an Animal Feed Additive
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-5-vinylthiazole (FEMA No. 3313; CAS No. 1759-28-0) is a sensory additive, specifically a flavoring agent, approved for use in animal feed.[1] Its primary function is to enhance the aroma and taste of feed, thereby promoting feed intake, particularly in challenging periods such as weaning or when less palatable ingredients are used. This document provides detailed application notes and protocols for the formulation and evaluation of this compound in various animal feed matrices.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective formulation and handling.
| Property | Value | Reference |
| Chemical Formula | C6H7NS | |
| Molecular Weight | 125.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Nutty, cocoa-like | [1] |
| Boiling Point | 78-80 °C at 25 mmHg | |
| Density | 1.093 g/mL at 25 °C | |
| Solubility | Soluble in organic solvents, such as ethanol. | [1] |
Application in Animal Feed
This compound is categorized as a sensory additive intended to improve the palatability of feed for all animal species.[2] Its application is particularly relevant for:
-
Masking Unpleasant Odors: It can effectively mask the less desirable aromas of certain feed ingredients, such as some protein sources or minerals.
-
Enhancing Feed Acceptance: By providing a consistent and attractive aroma, it can encourage feed consumption, especially during dietary changes.
-
Improving Feed Intake in Young Animals: Piglets and calves, for example, are highly sensitive to the smell and taste of their feed, and a consistent flavor can ease the transition from milk to solid feed.
The European Food Safety Authority (EFSA) has established safe maximum inclusion levels for this compound in complete feed for various animal species. As its function in feed is analogous to its role as a flavoring in human food, further demonstration of efficacy for its intended sensory effect is not deemed necessary by regulatory bodies.
Recommended Maximum Safe Inclusion Levels
The following table summarizes the maximum safe concentrations of this compound in complete feed for different target animals, as determined by the EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP).
| Target Animal | Maximum Safe Concentration (mg/kg of complete feed) |
| Veal calves (milk replacer), dogs, salmonids, ornamental fish | 0.5 |
| Cattle for fattening, sheep/goat, horses, cats | 0.4 |
| Sows, dairy cows | 0.3 |
| Piglets, pigs for fattening, rabbits, laying hens | 0.2 |
| Chickens for fattening, turkeys for fattening | 0.1 |
| Any other species | 0.1 |
Experimental Protocols
Protocol 1: Formulation and Incorporation into Animal Feed
Objective: To provide a general protocol for the incorporation of liquid this compound into a solid feed matrix (e.g., premix or complete feed).
Materials:
-
This compound (≥97% purity)
-
Suitable carrier (e.g., silica, corn cob meal, or other porous material)
-
Basal feed mixture (premix or complete feed)
-
Planetary or ribbon mixer
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Pre-blending (if necessary): For accurate dosing, especially at low inclusion levels, create a pre-blend. a. Accurately weigh the required amount of this compound. b. In a separate container, weigh a suitable amount of the carrier material. c. Slowly add the liquid this compound to the carrier while continuously mixing. Ensure a homogenous distribution of the liquid on the carrier.
-
Incorporation into Premix or Feed: a. Add the pre-blended mixture (or the neat liquid for larger batches) to the main feed mixture in a stepwise manner. b. Begin with a small portion of the main feed in the mixer. c. Add the pre-blend and mix for a predetermined time (e.g., 5 minutes). d. Gradually add the remaining feed to the mixer and continue mixing for a sufficient duration to ensure homogeneity (e.g., 15-20 minutes). The exact mixing time will depend on the mixer's efficiency and should be validated.
Logical Workflow for Feed Formulation
Caption: Workflow for incorporating the liquid additive into a solid feed matrix.
Protocol 2: Homogeneity Testing
Objective: To determine the uniform distribution of this compound in a batch of premix or complete feed.
Materials:
-
Feed samples collected from the mixer or production line
-
Validated analytical method for this compound (see Protocol 4)
Procedure:
-
Sampling: a. Collect at least 10 random samples from a single batch of feed. Samples should be taken from different locations within the mixer or at different time points during the discharge of the feed. b. The sample size should be sufficient for the planned analytical procedure.
-
Sample Preparation and Analysis: a. Prepare each sample for analysis according to the validated analytical method. b. Analyze each sample in duplicate to determine the concentration of this compound.
-
Data Analysis: a. Calculate the mean concentration and the standard deviation of the analytical results. b. Calculate the coefficient of variation (CV) using the formula: CV (%) = (Standard Deviation / Mean) * 100. c. A CV of less than 10% is generally considered to indicate adequate homogeneity.
Protocol 3: Stability Testing
Objective: To evaluate the stability of this compound in feed under defined storage conditions and after feed processing.
Materials:
-
Feed samples containing a known concentration of this compound
-
Environmental chamber or controlled storage facility
-
Feed processing equipment (e.g., pellet mill, extruder)
-
Validated analytical method for this compound
Procedure:
-
Storage Stability: a. Store feed samples in appropriate packaging at controlled temperature and humidity (e.g., 25°C/60% RH and 40°C/75% RH for accelerated testing). b. Analyze the concentration of this compound at defined time points (e.g., 0, 1, 3, and 6 months). c. Calculate the percentage of recovery at each time point relative to the initial concentration.
-
Processing Stability: a. Prepare a batch of feed containing a known concentration of the additive. b. Process the feed using standard conditions for pelleting or extrusion. c. Collect samples of the mash feed before processing and the pelleted/extruded feed after processing. d. Analyze the concentration of this compound in both sets of samples. e. Calculate the percentage of recovery after processing. Due to the volatility of flavor compounds, some loss during high-temperature processing is expected.
Caption: Simplified pathway from chemical stimulus to behavioral response.
Metabolic Fate
Studies on the metabolism of other thiazole-containing compounds in animals suggest that they can undergo metabolic transformations. For instance, research on benzothiazole (B30560) has shown that it can be subject to ring-cleavage. A proposed metabolic pathway for some thiazoles involves initial oxidation at the sulfur atom, followed by epoxidation of the thiazole (B1198619) ring, leading to ring opening. The resulting metabolites are then typically conjugated and excreted.
Conclusion
This compound is a well-characterized sensory feed additive with established safe inclusion levels for a wide range of animal species. Its effective use in animal feed formulations requires careful consideration of its incorporation to ensure homogeneity and stability. The protocols provided in this document offer a framework for the successful application and evaluation of this flavoring agent. Further research into specific analytical methods for different feed matrices and a deeper understanding of its stability under various processing conditions will further enhance its application in the animal feed industry.
References
Application Notes and Protocols for the Purification of Synthesized 4-Methyl-5-vinylthiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of synthesized 4-Methyl-5-vinylthiazole, a key intermediate in the flavor, fragrance, and pharmaceutical industries. The following protocols are designed to guide researchers in achieving high-purity this compound, suitable for a range of downstream applications.
Introduction
This compound (CAS No. 1759-28-0) is a volatile organic compound with a characteristic nutty and cocoa-like aroma.[1][2][3] Its synthesis often results in a crude product containing unreacted starting materials, byproducts, and other impurities. The removal of these impurities is critical to ensure the final product's quality, safety, and efficacy in its intended application. This document outlines three primary techniques for the purification of this compound: fractional distillation under reduced pressure, column chromatography, and recrystallization of its precursor.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for selecting and optimizing purification methods.
| Property | Value | Reference |
| Molecular Formula | C6H7NS | [4] |
| Molecular Weight | 125.19 g/mol | [4] |
| Boiling Point | 78-80 °C at 25 mmHg | [2] |
| Melting Point | -15 °C | [2] |
| Density | 1.093 g/mL at 25 °C | [2] |
| Appearance | Colorless to reddish amber liquid | [3] |
| Solubility | Soluble in alcohol | [5] |
Purification Techniques
The choice of purification technique depends on the nature and quantity of impurities, the desired final purity, and the scale of the operation.
Fractional Distillation under Reduced Pressure
Fractional distillation is the most common and efficient method for purifying liquid compounds with different boiling points. Performing the distillation under reduced pressure is crucial for this compound to prevent thermal decomposition at its atmospheric boiling point.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Evacuation: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask using a heating mantle or an oil bath.
-
Fraction Collection: Monitor the temperature at the head of the fractionating column. Collect the fraction that distills at the boiling point of this compound under the applied pressure (e.g., 78-80 °C at 25 mmHg).[2] Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data (Illustrative):
| Parameter | Value |
| Crude Purity (GC-MS) | ~85% |
| Purified Purity (GC-MS) | >98% |
| Yield | 70-85% |
Note: This data is illustrative and may vary depending on the specific impurities present in the crude mixture.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing non-volatile impurities or compounds with boiling points close to that of this compound.
Experimental Protocol:
-
Stationary Phase Selection: Select a suitable stationary phase, such as silica (B1680970) gel or alumina.
-
Solvent System Selection: Determine an appropriate solvent system (eluent) through thin-layer chromatography (TLC) analysis. A common starting point for thiazole (B1198619) derivatives is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the eluent.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting the sample through the column with the chosen solvent system.
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Monitor the fractions by TLC or GC-MS to identify those containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data (Illustrative):
| Parameter | Value |
| Crude Purity (GC-MS) | ~85% |
| Purified Purity (GC-MS) | >99% |
| Yield | 60-75% |
Note: This data is illustrative and may vary depending on the specific impurities and the chosen chromatographic conditions.
Purification via Precursor Recrystallization
An alternative strategy involves the purification of a solid precursor, such as 4-methyl-5-(2-hydroxyethyl)thiazole, before its conversion to this compound. Recrystallization is a highly effective method for purifying solid compounds.
Experimental Protocol for Recrystallization of 4-Methyl-5-(2-hydroxyethyl)thiazole:
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which the precursor is soluble at elevated temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude 4-methyl-5-(2-hydroxyethyl)thiazole in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Conversion: Convert the purified precursor to this compound using an appropriate synthetic method (e.g., dehydration). The subsequent purification of the final product will be significantly easier.
Quantitative Data for Precursor Purification (from literature for similar processes):
| Parameter | Value | Reference |
| Yield of Purified Precursor | 36-82% | [6][7][8] |
Note: The final yield of this compound will also depend on the efficiency of the conversion step.
Workflow and Logic Diagrams
Caption: General purification workflow for this compound.
Caption: Logic diagram for fractional distillation under reduced pressure.
Conclusion
The purification of synthesized this compound to a high degree of purity is achievable through fractional distillation under reduced pressure, column chromatography, or by purifying its solid precursor. The selection of the most appropriate method will be dictated by the specific impurity profile of the crude product and the desired scale of operation. The protocols and data presented in these application notes provide a comprehensive guide for researchers to obtain high-purity this compound for their scientific and developmental needs.
References
- 1. Showing Compound this compound (FDB008542) - FooDB [foodb.ca]
- 2. 4-メチル-5-ビニルチアゾール ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound [ventos.com]
- 4. This compound | C6H7NS | CID 15654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-5 Vinyl Thiazole Manufacturer,Exporter,Supplier [aromaaromatics.net]
- 6. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents [patents.google.com]
- 7. CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole - Google Patents [patents.google.com]
- 8. US2654760A - Preparation of 4-methyl-5-(beta-hydroxyethyl)-thiazole - Google Patents [patents.google.com]
Application Notes and Protocols: Laboratory-Scale Synthesis of Substituted Thiazoles
For Researchers, Scientists, and Drug Development Professionals
Thiazole (B1198619) derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and valuable electronic properties. This document provides detailed protocols for the laboratory-scale synthesis of substituted thiazoles, focusing on versatile and widely used methodologies.
Introduction
The thiazole ring is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with diverse applications, including as anticancer, antifungal, antibacterial, and anti-inflammatory agents.[1][2] The ability to efficiently synthesize substituted thiazoles is therefore of significant interest to researchers in organic and medicinal chemistry. This document outlines key synthetic strategies, including the classical Hantzsch and Cook-Heilbron syntheses, as well as modern approaches for the preparation of variously substituted thiazoles.
Synthetic Strategies Overview
The choice of synthetic route for a substituted thiazole largely depends on the desired substitution pattern. The Hantzsch synthesis is a robust method for a variety of substitution patterns, while the Cook-Heilbron synthesis is particularly useful for accessing 5-aminothiazoles.[3][4] Modern methods offer alternative pathways, sometimes with milder conditions or access to substitution patterns that are challenging to obtain via classical routes.[5][6]
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brønsted acid-promoted ring-opening and annulation of thioamides and 2H-azirines to synthesize 2,4,5-trisubstituted thiazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for the Extraction of 4-Methyl-5-vinylthiazole from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction of 4-Methyl-5-vinylthiazole, a volatile heterocyclic compound with a characteristic nutty and cocoa-like aroma, from various natural sources. This document outlines several extraction techniques, including Steam Distillation, Solvent-Assisted Flavor Evaporation (SAFE), Supercritical Fluid Extraction (SFE), and Headspace Solid-Phase Microextraction (HS-SPME), along with quantitative data where available and relevant biochemical pathway information.
Data Presentation
The concentration of this compound can vary significantly depending on the natural source and the extraction method employed. The following table summarizes the known quantitative data for this compound in a key natural source.
| Natural Source | Extraction Method | Compound Concentration | Reference |
| Soft-necked Garlic (Allium sativum L. var. sativum) | Not Specified | 0.075 mg/100 g | [1] |
Experimental Protocols
Steam Distillation for Extraction from Garlic
Steam distillation is a common method for isolating volatile compounds from plant materials.[2][3] This protocol is adapted for the extraction of this compound from garlic.
Materials:
-
Fresh garlic cloves
-
Deionized water
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and receiving flask)
-
Heating mantle
-
Dichloromethane (B109758) (DCM) or diethyl ether (analytical grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Protocol:
-
Sample Preparation: Peel fresh garlic cloves and homogenize them in a blender with a minimal amount of deionized water to create a slurry.
-
Apparatus Setup: Assemble the steam distillation apparatus. Place deionized water in the boiling flask and the garlic slurry in the biomass flask.
-
Distillation: Heat the boiling flask to generate steam, which will then pass through the garlic slurry, carrying the volatile compounds.
-
Condensation: The steam and volatile compound mixture is then passed through a condenser, where it cools and liquefies.
-
Collection: Collect the distillate, which will be a two-phase mixture of water and the essential oil containing this compound, in the receiving flask.
-
Extraction: Transfer the distillate to a separatory funnel and perform a liquid-liquid extraction with dichloromethane or diethyl ether (3 x 50 mL).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentration: Filter the dried extract and concentrate it using a rotary evaporator at a low temperature (e.g., 40°C) to a final volume of 1-2 mL.
-
Analysis: Analyze the concentrated extract by GC-MS to identify and quantify this compound.
Solvent-Assisted Flavor Evaporation (SAFE) for Extraction from Cocoa Beans
SAFE is a gentle method for isolating volatile compounds from a solvent extract of a food matrix, minimizing the formation of artifacts.[4][5]
Materials:
-
Roasted cocoa beans
-
Dichloromethane (DCM) or diethyl ether (analytical grade)
-
Anhydrous sodium sulfate
-
Solvent-Assisted Flavor Evaporation (SAFE) apparatus
-
High-vacuum pump
-
Liquid nitrogen
-
Rotary evaporator or Vigreux column for concentration
-
GC-MS for analysis
Protocol:
-
Sample Preparation: Grind roasted cocoa beans into a fine powder.
-
Solvent Extraction: Macerate the cocoa powder in dichloromethane or diethyl ether at a ratio of 1:5 (w/v) for 24 hours at room temperature with gentle agitation.
-
Filtration and Drying: Filter the extract through a Büchner funnel and dry the filtrate over anhydrous sodium sulfate.
-
SAFE Distillation: Introduce the dried solvent extract into the SAFE apparatus under high vacuum (e.g., 10⁻⁵ mbar). The distillation is typically carried out at a low temperature (e.g., 40°C).
-
Collection: The volatile compounds are condensed in a collection flask cooled with liquid nitrogen.
-
Concentration: The collected volatile fraction is carefully concentrated using a Vigreux column or a rotary evaporator to a final volume of approximately 1 mL.
-
Analysis: The concentrated extract is then analyzed by GC-MS.
Supercritical Fluid Extraction (SFE) for Extraction from Roasted Hazelnuts
SFE using carbon dioxide is a green technology for extracting bioactive compounds. The solvating power of supercritical CO2 can be modified by adding a co-solvent like ethanol.
Materials:
-
Roasted hazelnuts (filberts)
-
Supercritical Fluid Extraction (SFE) system
-
Food-grade carbon dioxide
-
Ethanol (optional co-solvent)
-
GC-MS for analysis
Protocol:
-
Sample Preparation: Grind roasted hazelnuts to a particle size of 25-50 microns.
-
SFE System Setup: Load the ground hazelnuts into the extraction vessel of the SFE system.
-
Extraction Parameters:
-
Pressure: 300-350 bar
-
Temperature: 40-50°C
-
CO2 Flow Rate: 100-125 g/min
-
Co-solvent (Ethanol): 3-7% (optional, to increase polarity)
-
Extraction Time: 45-90 minutes
-
-
Collection: The extracted compounds are depressurized and collected in a separator. If a co-solvent is used, it may need to be removed by gentle evaporation.
-
Analysis: The resulting extract can be directly analyzed by GC-MS.
Headspace Solid-Phase Microextraction (HS-SPME) for Extraction from Passion Fruit
HS-SPME is a solvent-free technique ideal for the analysis of volatile and semi-volatile compounds in a sample's headspace.[6][7][8]
Materials:
-
Fresh passion fruit pulp
-
20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly (e.g., 65 µm PDMS/DVB)
-
Heater-stirrer or water bath
-
GC-MS with an SPME-compatible injection port
Protocol:
-
Sample Preparation: Place a known amount (e.g., 5 g) of fresh passion fruit pulp into a 20 mL headspace vial. Add a small amount of a saturated NaCl solution to enhance the release of volatiles.
-
Equilibration: Seal the vial and place it in a water bath or on a heater-stirrer at a controlled temperature (e.g., 50°C) for a set time (e.g., 20 minutes) to allow the volatiles to equilibrate in the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 40 minutes) while maintaining the temperature and agitation.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the hot injection port of the GC-MS (e.g., at 250°C) for thermal desorption of the analytes onto the GC column for separation and analysis.
Visualizations
Biosynthesis of the Thiazole (B1198619) Moiety of Thiamin (Vitamin B1)
Caption: Biosynthesis pathway of the thiazole moiety of thiamin in higher plants.[9]
General Workflow for Steam Distillation
Caption: General experimental workflow for steam distillation.
General Workflow for Supercritical Fluid Extraction (SFE)
Caption: General experimental workflow for Supercritical Fluid Extraction.
References
- 1. Showing Compound this compound (FDB008542) - FooDB [foodb.ca]
- 2. Extraction process of garlic oil - News - KUNSHAN ODOWELL CO.,LTD [odowell.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. organomation.com [organomation.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of the thiazole moiety of thiamin (vitamin B1) in higher plant chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Methyl-5-vinylthiazole in Material Science Research
Introduction
4-Methyl-5-vinylthiazole (MVT) is a heterocyclic compound primarily known for its application in the flavor and fragrance industry.[1] However, its unique chemical structure, featuring a vinyl group susceptible to polymerization and a thiazole (B1198619) ring with electron-rich nitrogen and sulfur atoms, presents significant potential for applications in material science.[2] This document outlines the current research and potential applications of MVT in two key areas: as a corrosion inhibitor and as a monomer for the synthesis of functional polymers. Detailed experimental protocols and data are provided to guide researchers in these fields.
Application 1: Corrosion Inhibition
The thiazole ring in MVT contains heteroatoms with lone pair electrons, which can coordinate with metal surfaces, forming a protective layer that inhibits corrosion.[3][4] Research has demonstrated the effectiveness of MVT as a corrosion inhibitor for copper in corrosive environments.[3]
Data Presentation: Corrosion Inhibition Efficiency
The corrosion inhibition performance of this compound (MVT) and a related compound, 5-(2-hydroxyethyl)-4-methylthiazole (HMT), on a copper surface in a 3.5 wt% NaCl solution was evaluated using electrochemical methods. The following tables summarize the key quantitative data from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measurements.
Table 1: Potentiodynamic Polarization Data for Copper in 3.5 wt% NaCl with and without Thiazole Inhibitors [3]
| Inhibitor | Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (μA cm⁻²) | Inhibition Efficiency (η%) |
| Blank | - | -210 | 15.8 | - |
| MVT | 0.1 | -225 | 7.1 | 55.1 |
| 0.5 | -230 | 4.2 | 73.4 | |
| 1.0 | -238 | 2.5 | 84.2 | |
| 2.0 | -245 | 1.3 | 91.8 | |
| HMT | 0.1 | -221 | 8.9 | 43.7 |
| 0.5 | -226 | 6.3 | 60.1 | |
| 1.0 | -232 | 4.1 | 74.1 | |
| 2.0 | -240 | 2.8 | 82.3 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Copper in 3.5 wt% NaCl with and without Thiazole Inhibitors [3]
| Inhibitor | Concentration (mM) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (μF cm⁻²) | Inhibition Efficiency (η%) |
| Blank | - | 1.25 x 10³ | 125.6 | - |
| MVT | 0.1 | 3.12 x 10³ | 89.4 | 59.9 |
| 0.5 | 6.98 x 10³ | 63.1 | 82.1 | |
| 1.0 | 1.25 x 10⁴ | 45.2 | 90.0 | |
| 2.0 | 2.17 x 10⁴ | 28.7 | 94.2 | |
| HMT | 0.1 | 2.56 x 10³ | 98.2 | 51.2 |
| 0.5 | 4.89 x 10³ | 75.3 | 74.4 | |
| 1.0 | 8.76 x 10³ | 58.9 | 85.7 | |
| 2.0 | 1.54 x 10⁴ | 36.4 | 91.9 |
Experimental Protocols
Protocol 1: Electrochemical Evaluation of Corrosion Inhibition [3]
-
Electrode Preparation:
-
A copper specimen with an exposed area of 1.0 cm² is used as the working electrode.
-
The surface is abraded with a series of emery papers (up to 2000 grit), rinsed with deionized water and ethanol, and dried in air.
-
-
Electrochemical Cell Setup:
-
A three-electrode cell is used, containing the copper working electrode, a platinum counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
The electrolyte is a 3.5 wt% NaCl solution, prepared with analytical grade NaCl and deionized water.
-
-
Potentiodynamic Polarization Measurement:
-
The working electrode is immersed in the electrolyte with and without the inhibitor for 30 minutes to allow the open-circuit potential to stabilize.
-
The potentiodynamic polarization curves are recorded by scanning the potential from -250 mV to +250 mV versus the open-circuit potential at a scan rate of 1 mV/s.
-
The corrosion current density (icorr) is determined by Tafel extrapolation of the cathodic and anodic curves.
-
The inhibition efficiency (η%) is calculated using the formula: η% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100, where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS) Measurement:
-
EIS measurements are performed at the open-circuit potential.
-
A sinusoidal AC perturbation of 10 mV amplitude is applied over a frequency range from 100 kHz to 10 mHz.
-
The impedance data is fitted to an equivalent circuit to determine the charge transfer resistance (Rct).
-
The inhibition efficiency (η%) is calculated using the formula: η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100, where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Application 2: Synthesis of Functional Polymers
The vinyl group of this compound allows it to act as a monomer in polymerization reactions, leading to the formation of poly(this compound). The resulting polymer would possess the unique properties of the thiazole ring, making it a candidate for various applications, including conductive materials, and as a scaffold for further chemical modification. While specific literature on the polymerization of MVT is scarce, a general protocol based on free-radical polymerization of vinyl monomers can be proposed.
Experimental Protocols
Protocol 2: Proposed Synthesis of poly(this compound) via Free-Radical Polymerization
-
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (B28343) (solvent)
-
Methanol (B129727) (non-solvent for precipitation)
-
-
Polymerization Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5 g, 39.9 mmol) and AIBN (e.g., 0.066 g, 0.4 mmol, 1 mol% relative to monomer) in toluene (e.g., 20 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at 70 °C and stir for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol (e.g., 200 mL) with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at 40 °C to a constant weight.
-
-
Characterization:
-
The chemical structure of the resulting polymer can be confirmed using ¹H NMR and FTIR spectroscopy.
-
The molecular weight and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC).
-
Thermal properties can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Signaling Pathways and Logical Relationships
The primary mechanism of action for this compound as a corrosion inhibitor involves its adsorption onto the metal surface, which can be described by a logical relationship of surface interaction and protection.
Conclusion
This compound demonstrates significant promise for applications in material science, particularly as an effective corrosion inhibitor for copper and as a potential monomer for the synthesis of novel functional polymers. The provided data and protocols serve as a foundation for further research and development in these areas. Future studies should focus on optimizing the polymerization conditions for MVT and exploring the properties and potential applications of the resulting polymer in more detail.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Hantzsch Synthesis of 4-Methyl-5-vinylthiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch synthesis for 4-Methyl-5-vinylthiazole.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the Hantzsch synthesis of this compound?
The Hantzsch thiazole (B1198619) synthesis is a versatile method for the formation of thiazole rings. For this compound, the synthesis would theoretically involve the reaction of an α-haloketone with a thioamide.
Q2: My reaction yield is consistently low. What are the common causes?
Low yields in Hantzsch thiazole synthesis can be attributed to several factors including suboptimal reaction conditions, purity of starting materials, incorrect stoichiometry, and the formation of side products. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.[1]
Q3: How can I improve the yield of my reaction?
Optimizing reaction parameters such as temperature, solvent, and reaction time can often lead to improved yields. The use of catalysts or alternative energy sources like microwave irradiation has also been shown to significantly enhance yields and reduce reaction times.[1]
Q4: Are there any common side reactions I should be aware of?
Yes, side reactions can occur, especially under acidic conditions, which may lead to the formation of isomeric byproducts like 2-imino-2,3-dihydrothiazoles.[1] The stability of reactants and intermediates also plays a role in the prevalence of side reactions.
Troubleshooting Guide
Issue 1: Low Conversion of Starting Materials
Question: I am observing a significant amount of unreacted starting materials in my reaction mixture. What steps can I take to drive the reaction to completion?
Answer: Incomplete conversion is a common challenge that can often be addressed by optimizing the reaction conditions. Here are several parameters to investigate:
-
Temperature: The Hantzsch synthesis often requires heating to overcome the reaction's activation energy.[1] If the reaction is being conducted at room temperature, consider incrementally increasing the temperature. A systematic study of various temperatures can help pinpoint the optimal condition for your specific substrates.
-
Reaction Time: It's possible the reaction has not been allowed to proceed for a sufficient duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Catalyst: While the traditional Hantzsch synthesis is often performed without a catalyst, certain catalysts can enhance reaction rates and yields. For instance, silica-supported tungstosilisic acid has been effectively used as a reusable catalyst.[2][3]
Issue 2: Formation of Multiple Products or Impurities
Question: My TLC and NMR analysis indicate the presence of multiple products and/or significant impurities. How can I improve the selectivity of my reaction?
Answer: The formation of multiple products suggests that side reactions are occurring or that the desired product is degrading under the reaction conditions. Consider the following adjustments:
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Purity of Starting Materials: Ensure the α-haloketone and thioamide starting materials are of high purity. Impurities can lead to unwanted side reactions.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may promote the formation of byproducts. A 1:1 to 1:1.5 ratio of the α-haloketone to the thioamide is a common starting point.[4]
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Ethanol and methanol (B129727) are commonly used. Experimenting with different solvents or solvent mixtures may improve selectivity. In some cases, solvent-free conditions have been reported to increase reaction rates and yields.
Quantitative Data Summary
| Parameter | Recommended Condition | Expected Outcome |
| Temperature | Reflux | Increased reaction rate and completion. |
| Solvent | Ethanol, Methanol, or aqueous micelles | Improved yield and reaction rate.[2][5] |
| Catalyst | p-Toluenesulfonic acid (PTSA), Ionic liquids, Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Catalyzes the reaction, potentially increasing yield.[5][6] |
| Reactant Ratio | α-haloketone:thioamide (1:1 to 1:1.5) | Minimizes side product formation.[4] |
| Energy Source | Conventional Heating or Microwave Irradiation | Microwave can significantly reduce reaction time.[1][5] |
Detailed Experimental Protocol (General)
This protocol is a general guideline for the Hantzsch synthesis of a thiazole derivative and should be adapted for the specific synthesis of this compound.
Materials:
-
α-haloketone (e.g., 1-chloro-3-penten-2-one - a hypothetical precursor for the vinyl group) (1.0 eq.)
-
Thioacetamide (B46855) (1.1-1.5 eq.)
-
Absolute Ethanol
-
5% Sodium Bicarbonate Solution
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the α-haloketone (1.0 eq.) in absolute ethanol.
-
Add thioacetamide (1.1-1.5 eq.) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[4]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water, which may cause a precipitate to form.[4]
-
Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.[4]
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a generous amount of deionized water to remove any inorganic salts.[4]
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the Hantzsch synthesis of this compound.
Caption: Troubleshooting logic for low yield in Hantzsch thiazole synthesis.
References
Technical Support Center: Synthesis of 4-Methyl-5-vinylthiazole
Welcome to the technical support center for the synthesis of 4-Methyl-5-vinylthiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the synthesis of this compound, which is typically prepared through a two-step process: the formation of the precursor 4-methyl-5-(2-hydroxyethyl)thiazole, followed by its dehydration to the final vinyl product.
Precursor Synthesis: 4-Methyl-5-(2-hydroxyethyl)thiazole
Question 1: What is a common side reaction during the synthesis of the precursor, 4-methyl-5-(2-hydroxyethyl)thiazole, and how can it be avoided?
A significant side reaction to be aware of during the synthesis of 4-methyl-5-(2-hydroxyethyl)thiazole is the formation of a chlorinated byproduct, specifically 2-chloro-4-methyl-5-(β-hydroxyethyl)-thiazole.[1] This impurity arises when hydrochloric acid (HCl) is used in the diazotization and reduction steps of the synthesis starting from α-acetobutyrolactone.
Troubleshooting:
To prevent the formation of this chlorinated impurity, it is recommended to use sulfuric acid (H₂SO₄) in place of hydrochloric acid.[1] This substitution simplifies the procedure and has been shown to increase the total yield of the desired 4-methyl-5-(2-hydroxyethyl)thiazole to as high as 70%.[1]
Experimental Protocol: Synthesis of 4-Methyl-5-(2-hydroxyethyl)thiazole (Avoiding Chlorinated Byproduct)
This protocol is based on a method that avoids the formation of 2-chloro-4-methyl-5-(β-hydroxyethyl)-thiazole.[1]
-
Reaction Setup: In a suitable reaction vessel, combine 3-acetylpropanol and thiourea (B124793) in a molar ratio of 1:1 to 1:2 in a solvent such as water or ethanol (B145695) under acidic conditions (using sulfuric acid).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 78-100°C for 3-8 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture and adjust the pH to 8.5-10.5 using an aqueous alkaline solution (e.g., 10-50% sodium hydroxide).
-
Extract the aqueous layer with diethyl ether.
-
Remove the diethyl ether to yield a crude product.
-
-
Purification:
-
Dissolve the crude product in a concentrated acidic solution (e.g., sulfuric acid) and cool to -10 to -20°C.
-
Add an aqueous solution of sodium nitrite (B80452) dropwise while maintaining the low temperature. Stir for 30 minutes.
-
Further cool the mixture to -5 to -7°C and add an aqueous solution of sodium hypophosphite dropwise. Continue the reaction in an ice bath for 3-5 hours.
-
Adjust the pH of the reaction mixture to 8.0-11.0 with an alkaline solution.
-
Extract the product with dichloromethane (B109758).
-
Remove the dichloromethane and perform reduced pressure distillation, collecting the fraction at 120-127°C (at 395-400 Pa) to obtain pure 4-methyl-5-(2-hydroxyethyl)-thiazole.
-
Final Product Synthesis: Dehydration to this compound
Question 2: My yield of this compound is low after the dehydration of 4-methyl-5-(2-hydroxyethyl)thiazole. What are the potential causes and solutions?
Low yields in the dehydration step can be attributed to several factors, including incomplete reaction, thermal decomposition of the starting material or product, and polymerization of the vinyl product.
Troubleshooting:
-
Incomplete Reaction:
-
Dehydrating Agent: Ensure the chosen dehydrating agent (e.g., potassium hydroxide (B78521), acetic anhydride) is of high purity and used in the correct stoichiometric amount. The reaction conditions, such as temperature and time, should be optimized for the specific agent. For instance, dehydration using potassium hydroxide is a common method.
-
Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed.
-
-
Thermal Decomposition:
-
Temperature Control: 4-methyl-5-(2-hydroxyethyl)thiazole can be sensitive to high temperatures.[2] Avoid excessive heating during the dehydration and distillation. Reduced pressure distillation is highly recommended to lower the boiling point and minimize thermal stress on the compound. The boiling point of 4-methyl-5-(2-hydroxyethyl)thiazole is reported as 135°C at 7 mmHg.[2]
-
-
Polymerization of the Product:
-
Inhibitor: The vinyl group in this compound is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators. Consider adding a polymerization inhibitor, such as hydroquinone, during the distillation step to prevent the loss of product.
-
Storage: this compound can slowly decompose at room temperature.[3] For long-term storage, refrigeration is recommended in a tightly closed container, protected from light.[3]
-
Question 3: I am observing multiple unexpected peaks in my GC-MS analysis after the synthesis of this compound. What could these be?
While specific side products of the dehydration are not extensively documented in the provided search results, general knowledge of elimination reactions suggests the following possibilities:
-
Isomers: Depending on the reaction conditions, there is a possibility of forming isomeric products, although this is less common for this specific dehydration.
-
Ether Formation: Intermolecular dehydration between two molecules of 4-methyl-5-(2-hydroxyethyl)thiazole could potentially lead to the formation of an ether byproduct, especially under acidic conditions.
-
Degradation Products: At higher temperatures, the thiazole (B1198619) ring itself might undergo degradation, leading to various smaller, volatile compounds.
Troubleshooting and Analysis:
-
Spectroscopic Analysis: Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the impurities. The mass spectrum and fragmentation pattern from GC-MS can provide the molecular weight and structural clues, while NMR can give detailed information about the connectivity of atoms.
-
Purification: Optimize the final purification step. Fractional distillation under reduced pressure is often effective in separating the desired vinylthiazole from higher-boiling impurities like unreacted starting material and potential ether byproducts.
Data Presentation
Table 1: Reported Yields for 4-Methyl-5-(2-hydroxyethyl)thiazole Synthesis
| Starting Materials | Key Reagents | Reported Yield | Reference |
| α-acetobutyro-lactone | Chlorination, Hydrolysis, Decarboxylation, Cyclization, Diazotization (H₂SO₄), Reduction | up to 70% | [1] |
| 3-acetylpropanol | Thiourea, NaNO₂, Sodium Hypophosphite | up to 73% | [4] |
| 2-acetylbutyrolactone | NH₃, CS₂, Cl₂, H₂O₂ or O₂ | up to 82% | [2] |
Visualization of Synthetic Pathway
Below is a simplified workflow diagram illustrating the key steps in the synthesis of this compound.
Caption: Simplified workflow for the synthesis of this compound.
References
troubleshooting low yield in thiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during thiazole (B1198619) synthesis, with a primary focus on the widely used Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is resulting in a very low yield or no product at all. What are the most common causes?
Low yields in Hantzsch thiazole synthesis can often be attributed to several key factors:
-
Poor Quality of Starting Materials: The purity of the α-haloketone and the thioamide is critical. α-haloketones can degrade over time, and impurities in the thioamide can lead to unwanted side reactions.[1][2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent play a significant role in the reaction's success.[1][3] Many Hantzsch syntheses require heating to proceed at an optimal rate.[2][3]
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving significant amounts of unreacted starting materials.[1][3]
-
Formation of Side Products: Various side reactions can consume the reactants and complicate the purification process, thereby reducing the isolated yield.[1]
Q2: I see multiple spots on my TLC plate after the reaction. What are the likely side products?
The presence of multiple spots on a TLC plate is a common observation. Besides the desired thiazole product, these spots could correspond to:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots for the α-haloketone and the thioamide.[1]
-
Oxazole (B20620) Formation: If the thioamide starting material is contaminated with its corresponding amide, an oxazole byproduct can be formed.[1]
-
Dimerization or Polymerization: Under certain conditions, the reactants or reactive intermediates can undergo self-condensation or polymerization.[1]
-
Isomeric Thiazoles: Depending on the substrates used, the formation of isomeric products might be possible.[1]
Q3: How can I improve the yield of my reaction?
Improving the yield often involves a systematic optimization of the reaction parameters. Consider the following strategies:
-
Optimize Reaction Conditions: Experiment with different solvents, temperatures, and reaction times to find the optimal conditions for your specific substrates.[3]
-
Use a Catalyst: Acid catalysts like p-Toluenesulfonic acid (PTSA) can be employed to improve the reaction rate and yield.[1]
-
Microwave Irradiation: The use of microwave irradiation has been shown to significantly reduce reaction times and, in many cases, improve yields compared to conventional heating.[4][5]
Q4: My product is difficult to purify. What methods are recommended?
For solid products, recrystallization is a highly effective method for purification.[1] If recrystallization is not sufficient or the product is an oil, column chromatography on silica (B1680970) gel is a standard alternative.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no product formation, follow this systematic troubleshooting guide.
1. Verify Starting Material Quality:
-
α-Haloketone: These compounds can be lachrymatory and may decompose upon storage.[2] Ensure you are using a fresh or properly stored batch. If in doubt, re-purify the α-haloketone before use.
-
Thioamide: Check the purity of the thioamide. Impurities, especially the corresponding amide, can lead to the formation of oxazole byproducts.[1]
2. Optimize Reaction Conditions:
-
Temperature: Many Hantzsch syntheses require heating.[2][3] If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC. Conversely, excessive heat can promote side reactions.[2]
-
Solvent: The choice of solvent can significantly affect the reaction rate and yield.[2] Ethanol (B145695) is a commonly used solvent, but others like methanol (B129727), 1-butanol, or a mixture of ethanol and water may provide better results for specific substrates.[1][5][6]
-
Reaction Time: It is possible the reaction has not been allowed to run for a sufficient duration. Monitor the reaction's progress using TLC until one of the starting materials is consumed.[3]
3. Check Stoichiometry:
-
Ensure that the molar ratio of your reactants is correct. Typically, equimolar amounts of the α-haloketone and thioamide are used, although a slight excess of the thioamide (1.1-1.2 equivalents) is sometimes employed.[1]
Issue 2: Product Fails to Precipitate During Workup
1. Solvent Removal:
-
If no precipitate forms upon cooling or addition to an aqueous solution, the product may be soluble in the reaction solvent.[1] In this case, remove the solvent under reduced pressure.
2. Extraction:
-
After removing the reaction solvent, the residue can be partitioned between an organic solvent (like ethyl acetate) and water. The product can then be isolated from the organic layer after drying and solvent evaporation.
3. pH Adjustment:
-
During the workup, carefully control the pH. The thiazole product may be sensitive to highly acidic or basic conditions, which could lead to hydrolysis or other degradation pathways.[2]
Data Presentation
Table 1: Effect of Solvent and Temperature on Yield in a One-Pot Hantzsch Thiazole Synthesis
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Water | 25 | No Reaction |
| 2 | Water | Reflux | 60 |
| 3 | Ethanol | 25 | No Reaction |
| 4 | Ethanol | Reflux | 75 |
| 5 | Methanol | 25 | No Reaction |
| 6 | Methanol | Reflux | 70 |
| 7 | 1-Butanol | Reflux | 80 |
| 8 | 2-Propanol | Reflux | 82 |
| 9 | Ethanol/Water (1:1) | 65 | 85 |
| Data adapted from a study on a specific multi-component Hantzsch synthesis. Yields are illustrative and will vary with different substrates and conditions.[5][6] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Method | Reaction Time | Yield (%) |
| Conventional Heating (Reflux in Methanol) | ~8 hours | Lower |
| Microwave Irradiation | < 30 minutes | Higher (89-95%) |
| Data adapted from a study on the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.[5] |
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis (e.g., 2-Amino-4-phenylthiazole)
Materials:
-
Methanol
-
5% Aqueous Sodium Carbonate Solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).[7]
-
Solvent Addition: Add methanol to the flask.[7]
-
Heating: Heat the mixture with stirring to reflux for approximately 30 minutes.[7]
-
Cooling: Remove the reaction from the heat and allow it to cool to room temperature.[7]
-
Precipitation: Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate and swirl to mix. A precipitate should form.[7]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[2][7]
-
Washing: Wash the collected solid with water to remove any inorganic salts.[2][7]
-
Drying: Air-dry the solid on a watch glass or in a desiccator.[2][7]
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol for Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark spots for your starting materials (α-haloketone and thioamide) and the reaction mixture.
-
Spot the Plate: Dissolve small amounts of your starting materials in a suitable solvent (e.g., the reaction solvent) to create reference spots. Using a capillary tube, spot the starting materials and the reaction mixture on the marked line.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexane).[7] The solvent level should be below the pencil line. Allow the solvent to run up the plate.
-
Visualize the Plate: Remove the plate from the chamber, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new spot for the product indicate the reaction is progressing.[1]
Visualizations
Caption: A typical experimental workflow for Hantzsch thiazole synthesis.
Caption: General mechanism of the Hantzsch thiazole synthesis.[2][8]
Caption: Troubleshooting logic for addressing low yield in Hantzsch synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4-Methyl-5-vinylthiazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 4-Methyl-5-vinylthiazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying crude this compound?
A1: The main challenges include the removal of unreacted starting materials and side-products from the synthesis, the potential for polymerization of the vinyl group at elevated temperatures, and the compound's sensitivity to heat and light.[1]
Q2: What are the most common impurities in crude this compound?
A2: Common impurities often originate from the Hantzsch thiazole (B1198619) synthesis and can include unreacted thioamides and α-haloketones, as well as isomeric byproducts.[2][3][4][5] If the vinyl group is introduced via dehydration of 4-methyl-5-(2-hydroxyethyl)thiazole, the starting alcohol may be a significant impurity.[6][7][8]
Q3: Is distillation a suitable method for purifying this compound?
A3: Yes, vacuum distillation is a common and effective method. However, due to the vinyl group, there is a significant risk of thermal polymerization. This risk can be mitigated by using a polymerization inhibitor and distilling under reduced pressure to lower the boiling point.
Q4: What polymerization inhibitors are recommended for the distillation of this compound?
A4: Phenolic inhibitors such as 4-tert-butylcatechol (B165716) (TBC) and hydroquinone (B1673460) are commonly used for vinyl monomers.[9][10] For vacuum distillations where oxygen is limited, inhibitors like 2,6-dinitro-p-cresol (B1206616) can be effective.[9]
Q5: How can I remove the polymerization inhibitor after distillation?
A5: Phenolic inhibitors can be removed by washing the distilled product with an aqueous sodium hydroxide (B78521) solution in a separatory funnel.[11] Alternatively, passing the product through a column of basic alumina (B75360) can also effectively remove these inhibitors.[1][12]
Troubleshooting Guides
Distillation
| Issue | Potential Cause | Troubleshooting Action |
| Product is dark or contains solid particles after distillation. | Thermal decomposition or polymerization. | - Lower the distillation temperature by reducing the pressure.- Ensure a polymerization inhibitor is added to the crude material before heating.- Avoid prolonged heating. |
| Low or no product recovery. | - Inefficient condensation.- Azeotrope formation with an impurity. | - Ensure the condenser is properly cooled.- Check for leaks in the vacuum system.- Consider an alternative purification method if an azeotrope is suspected. |
| Product purity does not improve significantly. | Boiling points of impurities are too close to the product. | - Use a fractional distillation column with a higher number of theoretical plates.- Optimize the reflux ratio during distillation. |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. | - Add fresh boiling chips or a magnetic stir bar to the distillation flask. |
Column Chromatography
| Issue | Potential Cause | Troubleshooting Action |
| Poor separation of product from impurities. | - Inappropriate solvent system.- Column overloading. | - Perform thin-layer chromatography (TLC) to determine an optimal solvent system where the product has an Rf value of ~0.35.[13]- Reduce the amount of crude material loaded onto the column. |
| Product elutes too quickly or too slowly. | Solvent polarity is too high or too low. | - Adjust the solvent system polarity. For thiazole derivatives, mixtures of hexane (B92381) with acetone (B3395972) or methanol (B129727) can be effective starting points.[14] |
| Tailing of spots on TLC analysis of fractions. | - Adsorbent is too acidic or basic.- Presence of highly polar impurities. | - Use a different adsorbent (e.g., neutral alumina instead of silica (B1680970) gel).- Consider a pre-purification step like an acid-base extraction to remove certain impurities. |
Experimental Protocols
Protocol 1: Vacuum Distillation of Crude this compound
-
Preparation: To the crude this compound in a round-bottom flask, add a polymerization inhibitor (e.g., 100-200 ppm of 4-tert-butylcatechol). Add a magnetic stir bar or boiling chips.
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all joints are properly sealed.
-
Distillation:
-
Begin stirring and gradually apply vacuum.
-
Slowly heat the flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point (78-80 °C at 25 mmHg).
-
-
Post-Distillation:
-
Allow the apparatus to cool completely before releasing the vacuum.
-
If a phenolic inhibitor was used, proceed to Protocol 3 for its removal.
-
Protocol 2: Column Chromatography of this compound
-
Solvent System Selection: Use TLC to determine a suitable solvent system. Start with varying ratios of hexane and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.35.[13]
-
Column Packing:
-
Dry pack a glass column with silica gel.
-
Wet the column with the least polar solvent mixture to be used.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluting solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with the determined solvent system.
-
Gradually increase the polarity of the solvent system if necessary to elute the product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Removal of Phenolic Polymerization Inhibitor
-
Extraction:
-
Dissolve the distilled this compound in a suitable organic solvent like diethyl ether or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 5% aqueous sodium hydroxide solution to extract the phenolic inhibitor.[11]
-
Repeat the wash two to three times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the purified, inhibitor-free product.
-
-
Storage: Store the purified product at a low temperature and protected from light to prevent degradation and polymerization.[1]
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for distillation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. CAS 137-00-8 5-(2-Hydroxyethyl)-4-methylthiazole Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 7. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Showing Compound 4-methyl-5-(β-hydroxyethyl)thiazole (FDB030512) - FooDB [foodb.ca]
- 9. US4272344A - Polymerization inhibitor for vinyl aromatic compounds - Google Patents [patents.google.com]
- 10. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. researchgate.net [researchgate.net]
stability of 4-Methyl-5-vinylthiazole under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-Methyl-5-vinylthiazole under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as Vinylsulfurol, is a heterocyclic organic compound with the molecular formula C₆H₇NS.[1] It is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[2] Additionally, it is used as a flavoring agent in the food industry and as a fragrance ingredient.[1][3]
Q2: What are the general recommendations for the storage and handling of this compound?
To ensure its integrity, this compound should be stored in a cool, dark, and well-ventilated area, preferably under refrigeration.[4] It is sensitive to heat and light and can slowly decompose at room temperature. The container should be tightly sealed, and for long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation and polymerization. It is incompatible with strong oxidizing agents and strong acids.
Q3: What is the expected stability of this compound in acidic conditions?
While specific quantitative data is limited, the vinyl group of this compound is susceptible to acid-catalyzed reactions. Vinyl monomers can undergo acid-triggered radical polymerization.[5][6] The thiazole (B1198619) ring itself, although relatively stable, can undergo degradation under harsh acidic conditions. Therefore, prolonged exposure to strong acids should be avoided.
Q4: What is the expected stability of this compound in basic conditions?
Q5: Are there any known degradation products of this compound?
Specific degradation products of this compound under acidic or basic stress are not well-documented in the available literature. However, based on the chemistry of the functional groups present, potential degradation pathways could include:
-
Polymerization: The vinyl group can polymerize, especially in the presence of acids, heat, or light.
-
Hydration: Acid-catalyzed hydration of the vinyl group could lead to the formation of 4-methyl-5-(1-hydroxyethyl)thiazole.
-
Ring Opening: Strong nucleophiles (under basic conditions) or electrophiles (under acidic conditions) could potentially lead to the cleavage of the thiazole ring.
-
Oxidation: In the presence of oxidizing agents, the sulfur atom in the thiazole ring can be oxidized.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., increased viscosity, solidification, color change). | Polymerization of the vinyl group. | 1. Confirm polymerization by attempting to dissolve a small sample in a suitable solvent (e.g., methanol (B129727), acetonitrile). The polymer will likely be insoluble.2. If polymerization is confirmed, the material may not be suitable for use. Consider purification by filtration if only partial polymerization has occurred.3. To prevent future issues, ensure proper storage conditions (refrigerated, protected from light and air) and consider adding a radical inhibitor like phenothiazine (B1677639) for long-term storage. |
| Low assay or presence of unexpected peaks in chromatography (e.g., HPLC, GC). | Degradation due to acidic or basic conditions in the experimental setup (e.g., mobile phase, reaction mixture). | 1. Analyze a fresh, properly stored standard of this compound to confirm the integrity of your analytical method.2. If the method is sound, investigate the pH of your sample preparation and analytical solutions. Buffer your solutions to a neutral pH if possible.3. If acidic or basic conditions are required for your experiment, minimize the exposure time and temperature. |
| Inconsistent experimental results or poor reaction yield. | Instability of this compound under the reaction conditions. | 1. Perform a forced degradation study under your specific experimental conditions (see proposed protocol below) to assess the stability of the compound.2. If degradation is observed, consider modifying the reaction conditions (e.g., lowering the temperature, changing the pH, using a different solvent).3. Protect the reaction mixture from light and perform the reaction under an inert atmosphere. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₇NS | [1] |
| Molecular Weight | 125.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [9] |
| Boiling Point | 78-80 °C at 25 mmHg | [10] |
| Melting Point | -15 °C | [1] |
| Density | 1.093 g/mL at 25 °C | [10] |
| Refractive Index | n20/D 1.568 | [10] |
| Solubility | Soluble in alcohol; sparingly soluble in water. | [3][9] |
Note: Quantitative stability data under specific acidic or basic conditions are not available in the current literature.
Experimental Protocols
Proposed Protocol for Forced Degradation Study of this compound
This protocol is a general guideline and should be adapted based on the specific experimental needs.
1. Objective: To evaluate the stability of this compound under acidic, basic, and oxidative stress conditions and to identify potential degradation products.
2. Materials:
-
This compound (high purity)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol or Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acidic Degradation:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Degradation:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Follow the same incubation and sampling procedure as for the acidic degradation, neutralizing the samples with HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate the solution at room temperature for a defined period, taking samples at regular intervals.
-
-
Control Sample:
-
Dilute an aliquot of the stock solution with an equal volume of water and subject it to the same conditions as the stress samples to serve as a control.
-
4. Analysis:
-
Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a buffer like ammonium (B1175870) acetate) is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
If using an HPLC-MS system, obtain the mass spectra of the degradation products to aid in their identification.
5. Data Interpretation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Characterize the major degradation products based on their retention times and, if available, mass spectral data.
Visualization
Caption: Troubleshooting workflow for stability issues.
References
- 1. This compound | C6H7NS | CID 15654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vinyl sulfurol, 1759-28-0 [thegoodscentscompany.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. S/O and vinyl isomerization enables ultrafast cationic ring-opening polymerization toward CO2-derived polythioester with migrated in-chain C=C substituents | CoLab [colab.ws]
- 7. mdpi.com [mdpi.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. 4-Methyl-5 Vinyl Thiazole Manufacturer,Exporter,Supplier [aromaaromatics.net]
- 10. 4-甲基-5-乙烯基噻唑 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
preventing polymerization of 4-Methyl-5-vinylthiazole during storage
Welcome to the technical support center for 4-Methyl-5-vinylthiazole (MVT). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the polymerization of MVT during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
A1: this compound (CAS No. 1759-28-0) is a heterocyclic compound containing a vinyl group.[1][2] This vinyl group is susceptible to free-radical polymerization, a process where individual monomer units of MVT link together to form long polymer chains. This can be initiated by factors such as heat, light, and the presence of radical species.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize the risk of polymerization and degradation, this compound should be stored in a cool, dry, and well-ventilated place, away from heat sources and direct sunlight.[1][3] Refrigeration is recommended as the compound can slowly decompose at room temperature.[4][5] It is also crucial to keep the container tightly closed to prevent exposure to air and moisture.[3][6]
Q3: How long can I store this compound?
A3: While a specific shelf life can vary based on storage conditions and purity, it is recommended to re-evaluate the quality of this compound if it has been stored for more than 9 months.[4]
Q4: Are there any chemical inhibitors that can be added to prevent polymerization?
A4: Yes, polymerization inhibitors are commonly added to vinyl monomers for stabilization. While specific data for MVT is limited, phenolic compounds are widely used for other vinyl monomers and are likely effective for MVT. These inhibitors work by scavenging free radicals in the presence of oxygen. Common examples include:
-
Monomethyl ether of hydroquinone (MEHQ)
-
Butylated hydroxytoluene (BHT)
-
4-tert-Butylcatechol (TBC)
Q5: What is the recommended concentration of these inhibitors?
A5: The effective concentration of an inhibitor can vary. For instance, MEHQ is commonly used in a range of 10 to 300 parts per million (ppm) for stabilizing vinyl monomers. It is crucial to consult the supplier's specifications for the particular batch of this compound, as it may already contain an inhibitor.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Increased Viscosity or Solidification | Polymerization has occurred. | - For slightly increased viscosity: Consider using the material immediately if the purity is still acceptable for your application. - For significant polymerization: The product may not be salvageable for high-purity applications. Consider depolymerization only as a last resort for non-critical applications (see Experimental Protocols). |
| Discoloration (Darkening) | Decomposition or presence of impurities. | - Check the purity of the material using an appropriate analytical method (e.g., GC, NMR). - If purity is compromised, the material may not be suitable for your experiment. |
| Material Polymerizes During an Experiment | - Absence of inhibitor. - High reaction temperature. - Presence of radical initiators. | - Ensure the starting material is properly inhibited. - Control the reaction temperature. - Avoid unintentional introduction of radical initiators (e.g., peroxides). |
Data on Storage and Inhibition
The following table summarizes key data regarding the storage and inhibition of vinyl monomers, which can be applied to this compound.
| Parameter | Recommendation/Value | Source(s) |
| Storage Temperature | Refrigerated (2-8 °C) | [4][5] |
| Light Exposure | Store in a dark place, protected from light. | [4][5] |
| Atmosphere | Store under air (oxygen is required for phenolic inhibitors to be effective). | |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [3] |
| Common Inhibitors | MEHQ, HQ, BHT, TBC | |
| Typical Inhibitor Concentration | 10 - 300 ppm (for MEHQ) |
Experimental Protocols
Protocol 1: Visual Inspection for Polymerization
Objective: To quickly assess if polymerization has occurred in a stored sample of this compound.
Materials:
-
Sample of this compound in its original container.
-
Clean glass pipette or rod.
Procedure:
-
Carefully open the container in a well-ventilated area.
-
Observe the appearance of the liquid. It should be a clear, mobile liquid.[4]
-
Note any changes in color from its typical colorless to reddish amber.[4]
-
Gently tilt the container to observe the viscosity of the liquid. A noticeable increase in viscosity or the presence of gel-like particles suggests polymerization.
-
For a more definitive check, dip a clean glass rod or pipette into the liquid and withdraw it. Observe the flow of the liquid from the rod. Stringiness or the presence of solid particles is a clear indication of polymerization.
Protocol 2: General Procedure for Thermal Depolymerization of Vinyl Polymers
Objective: To attempt the recovery of monomer from a polymerized sample of this compound. Note: This is a general procedure for vinyl polymers and should be adapted with caution. The recovered monomer will likely require purification.
Materials:
-
Polymerized this compound.
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask).
-
Heating mantle.
-
Vacuum source (optional).
-
Inhibitor (e.g., a small crystal of hydroquinone).
Procedure:
-
Place the polymerized sample into the round-bottom flask of the distillation apparatus.
-
Add a small amount of a suitable inhibitor (e.g., hydroquinone) to the receiving flask to prevent repolymerization of the distilled monomer.
-
Heat the distillation flask gradually. The depolymerization of vinyl polymers typically occurs at elevated temperatures.
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If the monomer is volatile, it will distill and can be collected in the receiving flask. Applying a vacuum can lower the required distillation temperature.
-
The collected liquid should be analyzed for purity before use.
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for suspected polymerization.
Caption: Best practices for preventing MVT polymerization.
References
- 1. Efficient deconstruction methods for vinyl polymers - American Chemical Society [acs.digitellinc.com]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. WO2023059623A1 - Methods for depolymerization of substituted vinyl polymers - Google Patents [patents.google.com]
- 4. renewable-carbon.eu [renewable-carbon.eu]
- 5. This compound [ventos.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analysis of Synthesized 4-Methyl-5-vinylthiazole by NMR
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Methyl-5-vinylthiazole. The following resources are designed to assist in the identification of common impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My ¹H NMR spectrum of synthesized this compound shows unexpected peaks. What could they be?
A1: Unexpected peaks in your ¹H NMR spectrum often indicate the presence of unreacted starting materials, intermediates, or byproducts. Common impurities in the synthesis of this compound include the precursor, 4-methyl-5-(2-hydroxyethyl)thiazole, and the starting material, 4-methylthiazole (B1212942). Compare the chemical shifts and multiplicities of the unknown signals with the data in the tables below to identify these impurities.
Q2: I see a broad singlet around 8.5-8.7 ppm and a singlet around 2.4-2.5 ppm. Which impurity could this be?
A2: These signals are characteristic of 4-methylthiazole. The singlet at ~8.64 ppm corresponds to the proton at the C2 position of the thiazole (B1198619) ring, and the singlet at ~2.47 ppm is from the methyl group at the C4 position.[1] The absence of a vinyl group or a hydroxyethyl (B10761427) group suggests the presence of this starting material.
Q3: My spectrum shows a triplet around 3.8 ppm and another triplet around 3.0 ppm, in addition to the expected signals for this compound. What do these indicate?
A3: These signals strongly suggest the presence of the intermediate or precursor, 4-methyl-5-(2-hydroxyethyl)thiazole. The triplet at approximately 3.8 ppm corresponds to the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH), and the triplet at about 3.0 ppm is from the methylene group attached to the thiazole ring (-CH₂-thiazole).[2][3] This indicates an incomplete dehydration reaction.
Q4: The integration of my vinyl proton signals is lower than expected compared to the methyl signal. What does this imply?
A4: If the integration of the vinyl protons (dd, d, and d signals) is less than the expected 1H, 1H, and 1H relative to the 3H of the methyl group, it suggests your product is not pure. The presence of impurities that also contain a 4-methylthiazole core but lack the vinyl group, such as 4-methyl-5-(2-hydroxyethyl)thiazole or 4-methylthiazole, would lead to this observation.
Q5: Are there other potential impurities I should be aware of?
A5: Besides the common precursor and starting material, other impurities can arise from side reactions. One such possibility is 4-methyl-5-acetylthiazole, which could form from the oxidation of the hydroxyethyl intermediate. Look for a singlet around 2.5 ppm for the acetyl methyl group, which may overlap with the C4-methyl signal of other species, and a characteristic downfield shift for the thiazole ring protons.
Data Presentation: NMR Spectral Data for this compound and Potential Impurities
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its common impurities. All chemical shifts (δ) are reported in parts per million (ppm) and are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Data (in CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H2 (thiazole ring) | ~8.7 | s | - |
| Hα (vinyl) | ~6.8 | dd | J_trans ≈ 17.5, J_cis ≈ 11.0 | |
| Hβ_trans (vinyl) | ~5.6 | d | J_trans ≈ 17.5 | |
| Hβ_cis (vinyl) | ~5.3 | d | J_cis ≈ 11.0 | |
| CH₃ | ~2.5 | s | - | |
| 4-methyl-5-(2-hydroxyethyl)thiazole | H2 (thiazole ring) | 8.52 | s | - |
| -CH₂OH | 3.81 | t | 6.3 | |
| -CH₂-thiazole | 2.99 | t | 6.3 | |
| CH₃ | 2.38 | s | - | |
| OH | variable | br s | - | |
| 4-methylthiazole | H2 (thiazole ring) | 8.64 | s | - |
| H5 (thiazole ring) | 6.87 | s | - | |
| CH₃ | 2.47 | s | - |
Table 2: ¹³C NMR Data (in CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C2 | ~151.0 |
| C4 | ~149.0 | |
| C5 | ~129.0 | |
| Cα (vinyl) | ~130.0 | |
| Cβ (vinyl) | ~115.0 | |
| CH₃ | ~15.0 | |
| 4-methyl-5-(2-hydroxyethyl)thiazole | C2 | 152.1 |
| C4 | 148.4 | |
| C5 | 129.5 | |
| -CH₂OH | 60.8 | |
| -CH₂-thiazole | 29.3 | |
| CH₃ | 14.9 | |
| 4-methylthiazole | C2 | 151.2 |
| C4 | 147.9 | |
| C5 | 115.6 | |
| CH₃ | 16.8 |
Experimental Protocols
NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the synthesized this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
Mandatory Visualization
Below is a workflow diagram illustrating the process of identifying impurities in a synthesized sample of this compound using NMR spectroscopy.
Caption: Workflow for identifying impurities in synthesized this compound by NMR.
References
minimizing byproduct formation in the synthesis of thiazole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of thiazole (B1198619) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing thiazole derivatives?
A1: The most widely employed methods are the Hantzsch thiazole synthesis and the Cook-Heilbron thiazole synthesis. The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide, and is known for its reliability and the accessibility of its starting materials.[1] The Cook-Heilbron method produces 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide.[2]
Q2: What are the typical byproducts encountered in the Hantzsch thiazole synthesis?
A2: Common byproducts include unreacted starting materials, the formation of an oxazole (B20620) if the thioamide is contaminated with its corresponding amide, and potential dimerization or polymerization of reactants under certain conditions.[1] In some cases, particularly under acidic conditions, regioisomers such as 3-substituted 2-imino-2,3-dihydrothiazoles can form alongside the desired 2-(substituted amino)thiazole.[3]
Q3: How can I minimize the formation of regioisomers in the Hantzsch synthesis?
A3: The formation of the 2-imino-2,3-dihydrothiazole byproduct is influenced by the reaction conditions. Running the reaction in a neutral solvent generally favors the formation of the 2-(N-substituted amino)thiazole.[3] Acidic conditions, however, can lead to a mixture of isomers. Therefore, careful control of the reaction medium's pH is crucial for regioselectivity.
Q4: My reaction yield is consistently low. What are the primary factors to investigate?
A4: Low yields in thiazole synthesis can often be attributed to several factors, including suboptimal reaction temperature, inappropriate solvent choice, poor quality of starting materials, and incomplete reaction.[1][4] It is essential to systematically optimize these parameters and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[5]
Q5: What is the significance of thiazole derivatives in drug development?
A5: Thiazole derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities. They are integral components of numerous FDA-approved drugs with applications as anticancer, anti-inflammatory, and antimicrobial agents. The thiazole scaffold's ability to interact with various biological targets, such as the PI3K/Akt/mTOR signaling pathway, makes it a valuable pharmacophore in drug design.[6][7]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Hantzsch Synthesis
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC. If starting materials are still present, consider increasing the reaction time or temperature incrementally. Microwave-assisted synthesis can also be explored to reduce reaction times.[4] |
| Suboptimal Reaction Temperature | Many Hantzsch syntheses require heating. If the reaction is sluggish at room temperature, gradually increase the temperature. Conversely, excessive heat can lead to the degradation of reactants or products, so finding the optimal temperature is key.[1] |
| Inappropriate Solvent | The choice of solvent significantly impacts reaction rate and yield. Polar protic solvents like ethanol (B145695) and methanol (B129727) are commonly used and often effective.[1] Refer to the quantitative data tables below for examples of solvent effects. |
| Poor Quality of Starting Materials | Ensure the α-haloketone is fresh and properly stored, as these can be lachrymatory and prone to decomposition. The purity of the thioamide should also be verified. |
| Incorrect Stoichiometry | A slight excess (1.1-1.2 equivalents) of the thioamide can help drive the reaction to completion. |
Issue 2: Formation of Multiple Products (Side Reactions)
| Potential Cause | Recommended Solution |
| Formation of Oxazole Byproduct | This occurs if the thioamide is contaminated with the corresponding amide. Ensure the purity of the thioamide starting material. |
| Formation of Regioisomers | As mentioned in the FAQs, acidic conditions can lead to a mixture of 2-(substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[3] Maintain neutral reaction conditions to favor the desired product. |
| Oxidation of Dihydropyridine (B1217469) Intermediate (in Hantzsch Pyridine (B92270) Synthesis) | While not a thiazole synthesis, in the related Hantzsch pyridine synthesis, the dihydropyridine intermediate can be over-oxidized. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.[5] |
| Self-Condensation of Reactants | Under certain conditions, starting materials or intermediates can undergo self-condensation. Optimizing the order of addition of reagents can sometimes mitigate this. |
Quantitative Data on Reaction Condition Optimization
The following tables summarize the impact of various reaction parameters on the yield of Hantzsch thiazole synthesis, compiled from multiple studies.
Table 1: Effect of Solvent and Temperature on Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 5 | 85 |
| 2 | Methanol | Reflux | 6 | 82 |
| 3 | Acetonitrile | Reflux | 8 | 75 |
| 4 | DMF | 100 | 4 | 90 |
| 5 | Water | 100 | 6 | 78 |
Note: Yields are generalized from multiple sources and may vary based on specific substrates.
Table 2: Effect of Catalyst on Yield in a One-Pot Hantzsch Synthesis
| Entry | Catalyst (mol%) | Solvent | Time (min) | Yield (%) |
| 1 | None | Ethanol/Water | 120 | 40 |
| 2 | SiW/SiO₂ (5%) | Ethanol/Water | 90 | 75 |
| 3 | SiW/SiO₂ (10%) | Ethanol/Water | 60 | 85 |
| 4 | SiW/SiO₂ (15%) | Ethanol/Water | 45 | 90 |
| 5 | SiW/SiO₂ (20%) | Ethanol/Water | 45 | 90 |
Data adapted from a study on the synthesis of new substituted Hantzsch thiazole derivatives.[8]
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Reagent Addition: Add the thioamide (1.0-1.2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress using TLC.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, collect it by filtration and wash with cold solvent. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.
Protocol 2: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole
-
Reaction Setup: In a suitable reaction vessel, dissolve the α-aminonitrile (e.g., aminoacetonitrile (B1212223) hydrochloride) in a solvent such as ethanol.
-
Reagent Addition: Add carbon disulfide to the solution at room temperature with stirring.
-
Reaction: The reaction is typically carried out under mild conditions and can be monitored by TLC.
-
Workup and Isolation: The product, 5-amino-2-mercaptothiazole, often precipitates from the reaction mixture and can be isolated by filtration.
Visualizations
Experimental and Purification Workflow
Caption: A typical workflow for Hantzsch thiazole synthesis and purification.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low yields in thiazole synthesis.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a thiazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Improving Regioselectivity in Hantzsch Thiazole Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals to address challenges related to the regioselectivity of the Hantzsch thiazole (B1198619) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis and where can regioselectivity become an issue?
A1: The Hantzsch thiazole synthesis is a classic organic reaction that forms a thiazole ring by condensing an α-haloketone with a thioamide-containing compound (like thiourea (B124793) or a substituted thiourea).[1][2][3] When an N-monosubstituted thiourea and an unsymmetrical α-haloketone are used, the reaction can produce two different constitutional isomers, known as regioisomers. The challenge lies in controlling the reaction to selectively produce only one of these isomers.
Q2: What are the two main regioisomers that can be formed with an N-substituted thiourea?
A2: The reaction between an α-haloketone and an N-substituted thiourea can yield either a 2-(N-substituted amino)thiazole or a 3-substituted 2-imino-2,3-dihydrothiazole. In neutral solvents, the formation of 2-(N-substituted amino)thiazoles is typically exclusive. However, under different conditions, mixtures can be formed.[1]
Q3: What are the primary factors that influence the regioselectivity of the Hantzsch synthesis?
A3: The key factors that influence which regioisomer is formed include:
-
Reaction pH: The acidity or basicity of the reaction medium can significantly alter the outcome. Acidic conditions, in particular, have been shown to change the regioselectivity of the reaction.[1][4]
-
Reactant Structure: The electronic and steric properties of the substituents on both the α-haloketone and the N-substituted thiourea play a crucial role.
-
Solvent: The choice of solvent can affect reactant solubility and the stability of reaction intermediates, thereby influencing the reaction pathway.
-
Catalyst: The use of specific catalysts, such as silica-supported tungstosilisic acid or ionic liquids, can promote the formation of a single regioisomer.[2][5][6]
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Energy Source: Alternative energy sources like microwave irradiation or ultrasound can impact reaction rates and selectivity compared to conventional heating.[6][7]
Q4: How can I confirm the regiochemical outcome of my reaction?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. The 1H NMR signals for the proton on the thiazole ring (C5-H) can show characteristic differences between the two isomers. Additionally, infrared (IR) spectroscopy of derivatives, such as trifluoroacetates, can help distinguish between the isomers based on their carbonyl (CO) band positions.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the Hantzsch thiazole synthesis and provides actionable solutions to improve regioselectivity.
Problem 1: My reaction yields a mixture of regioisomers under standard neutral conditions.
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Cause: The standard pathway leading exclusively to the 2-amino isomer may be compromised, or an alternative pathway is competing under your specific conditions.
-
Solution 1: Implement Acidic Conditions. Running the reaction in a highly acidic medium has been demonstrated to favor the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[1] This approach fundamentally alters the reaction mechanism, changing which nitrogen atom of the thiourea participates in the initial cyclization.
-
Solution 2: Utilize a Regioselective Catalyst. Employing a catalyst designed for regiocontrol can be highly effective. For example, silica-supported tungstosilisic acid has been used in one-pot, three-component syntheses to achieve high yields and high regioselectivity.[5][6]
-
Solution 3: Explore Ionic Liquids as Solvents. Certain ionic liquids can act as both the solvent and a base, promoting high regioselectivity. For instance, 1-methyl-3-octylimidazolium hydroxide (B78521) ([omim]OH) has been used to direct the synthesis of thiazol-2-imine derivatives.[2] The choice of ionic liquid can favor specific cyclization pathways due to differences in nucleophilicity and stabilization of intermediates.[2]
Problem 2: The reaction is sluggish and gives low yields, making it difficult to assess selectivity.
-
Cause: The reaction conditions may be suboptimal, leading to incomplete conversion or the formation of side products.
-
Solution 1: Apply Microwave Irradiation. Microwave-assisted synthesis is a powerful technique to dramatically reduce reaction times from hours to minutes and often improves yields.[7][8] The rapid and uniform heating can enhance reaction rates and, in many cases, improve selectivity.[9]
-
Solution 2: Use Ultrasonic Irradiation. Similar to microwaves, ultrasound can provide mechanical energy to the reaction, leading to shorter reaction times and higher yields compared to conventional heating, even at room temperature.[5][6]
-
Solution 3: Optimize Temperature and Solvent. Systematically screen different solvents and temperatures. While ethanol (B145695) is common, other solvents or solvent-free conditions might be more effective for your specific substrates.[9][10] Monitoring the reaction by TLC is crucial to find the optimal balance between reaction rate and side product formation.[10]
Data Presentation: Effect of Reaction Conditions on Regioselectivity & Yield
The following tables summarize quantitative data from studies aimed at optimizing the Hantzsch thiazole synthesis.
Table 1: Effect of Catalyst and Energy Source on a One-Pot Thiazole Synthesis
| Entry | Catalyst (mol%) | Solvent | Method | Time | Yield (%) |
| 1 | None | EtOH/Water (50/50) | Conventional Heating (65°C) | 3.5 h | 45 |
| 2 | SiW.SiO₂ (0.04) | EtOH/Water (50/50) | Conventional Heating (65°C) | 2 h | 85 |
| 3 | SiW.SiO₂ (0.04) | EtOH/Water (50/50) | Ultrasonic Irradiation (RT) | 2 h | 90 |
Data adapted from a study on the synthesis of Hantzsch thiazole derivatives using silica-supported tungstosilisic acid (SiW.SiO₂).[5][6]
Table 2: Optimization of Microwave-Assisted Hantzsch Synthesis
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Methanol | 80 | 10 | 70 |
| 2 | Methanol | 90 | 10 | 80 |
| 3 | Methanol | 90 | 20 | 85 |
| 4 | Methanol | 90 | 30 | 95 |
| 5 | Ethanol | 90 | 30 | 89 |
Data adapted from a study optimizing the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone with N-phenylthiourea.[7]
Experimental Protocols
Protocol 1: Regiocontrolled Synthesis of 2-Imino-3,4-dimethyl-2,3-dihydrothiazole under Acidic Conditions
-
Objective: To selectively synthesize the 3-substituted 2-imino isomer over the 2-amino isomer.
-
Methodology: This protocol is based on the findings that acidic conditions can reverse the typical regioselectivity.[1]
-
Reactant Preparation: Prepare a solution of N-methylthiourea and chloroacetone (B47974) in ethanol.
-
Acidification: Add a 1:2 volume mixture of 10M Hydrochloric Acid (HCl) and ethanol to the reactant solution.
-
Reaction: Heat the mixture at 80°C for 20 minutes.
-
Workup: Cool the reaction mixture and neutralize it carefully with a suitable base (e.g., sodium carbonate solution) to precipitate the product.
-
Isolation & Purification: Collect the solid product by vacuum filtration, wash with water, and dry. The product can be further purified by recrystallization if necessary. A reported yield for this specific transformation is 73%.[1]
-
Protocol 2: One-Pot, Three-Component Synthesis using a Heterogeneous Catalyst and Ultrasound
-
Objective: To achieve high yield and regioselectivity in a one-pot synthesis of substituted thiazoles.
-
Methodology: This protocol utilizes a reusable solid-supported catalyst and ultrasonic irradiation for an efficient and green synthesis.[6]
-
Reactant Mixture: In a suitable flask, combine the α-haloketone (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (B42025) (1 mmol), and silica-supported tungstosilisic acid (SiW.SiO₂, 0.04 mol%) in a 50:50 mixture of ethanol and water.
-
Reaction: Submerge the flask in an ultrasonic bath and irradiate at room temperature for the optimized time (e.g., 2 hours). Monitor the reaction progress using TLC.
-
Catalyst Recovery: After the reaction is complete, recover the solid catalyst by simple filtration. The catalyst can be washed, dried, and reused.
-
Isolation: The product often precipitates from the filtrate upon cooling or partial evaporation of the solvent. Collect the product by filtration.
-
Purification: Wash the collected solid with cold ethanol/water to remove any unreacted starting materials.
-
Visualizations
Caption: Mechanism of Hantzsch synthesis highlighting the key cyclization step.
Caption: Troubleshooting workflow for improving regioselectivity.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Workup Procedures to Avoid Hydrolysis of Thiazole Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the workup and purification of thiazole (B1198619) products, with a primary focus on preventing hydrolysis and other degradation pathways.
Frequently Asked Questions (FAQs)
Q1: Why is my thiazole product in the aqueous layer after extraction?
A1: Thiazole products, particularly those synthesized via methods like the Hantzsch synthesis, often exist as protonated salts (e.g., hydrobromide salts) in the crude reaction mixture. These salts are typically polar and therefore have high solubility in aqueous solutions. To move the product into the organic layer during an extractive workup, it is crucial to neutralize the reaction mixture with a base. This deprotonates the thiazole, rendering it neutral and more soluble in organic solvents.
Q2: What is the best base to use for neutralizing my thiazole synthesis reaction?
A2: A weak aqueous base is generally recommended to avoid potential hydrolysis or other side reactions that can be promoted by strong bases. Mild bases are effective for neutralizing the acidic reaction mixture and precipitating or extracting the neutral thiazole product. While specific quantitative comparisons are limited in the literature, the choice of base can be guided by the considerations in the table below.
| Neutralizing Agent | Typical Concentration | Advantages | Considerations |
| Sodium Bicarbonate (NaHCO₃) | Saturated or 5-10% aq. soln. | Mild, inexpensive, and readily available. | Can cause significant CO₂ evolution (foaming); add slowly with good stirring. |
| Sodium Carbonate (Na₂CO₃) | 5-10% aq. soln. | Stronger base than NaHCO₃, ensuring complete neutralization. | Higher pH may not be suitable for very base-sensitive thiazoles. Also produces CO₂. |
| Triethylamine (B128534) (Et₃N) | Used as a solution in the reaction solvent or added directly. | Organic base, useful if water needs to be minimized. The resulting triethylammonium (B8662869) salt is often soluble in the aqueous phase. | Can be more difficult to remove completely during workup compared to inorganic bases. |
| Potassium Carbonate (K₂CO₃) | 1-2 M aq. soln. | Similar to sodium carbonate, effective for neutralization. | Higher pH may not be suitable for very base-sensitive thiazoles. |
Q3: At what pH should I perform the extraction of my thiazole product?
A3: For most neutral thiazole derivatives, adjusting the aqueous layer to a pH of 7-9 is a safe range for extraction. This ensures the thiazole is in its neutral form, maximizing its partitioning into the organic solvent. The solubility of many thiazole derivatives is pH-dependent, so maintaining a consistent pH during workup is important for reproducible results.[1] For thiazoles with basic functional groups, a higher pH may be required to ensure they are not protonated. Conversely, for thiazoles with acidic functional groups, a lower pH will be necessary. It is advisable to test the pH of the aqueous layer after adding the base to confirm it is in the optimal range.
Q4: My thiazole product seems to be degrading during column chromatography on silica (B1680970) gel. What can I do?
A4: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds, including certain thiazoles. If you observe streaking on your TLC plate or low recovery from your column, consider the following:
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Use Neutralized Silica Gel: You can prepare neutral silica gel by making a slurry of silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (e.g., 1-2% in the mobile phase), and then removing the solvent under reduced pressure.[2]
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Add a Basic Additive to the Eluent: Incorporating a small percentage of a base like triethylamine or pyridine (B92270) (e.g., 0.5-1%) into your mobile phase can help to neutralize the acidic sites on the silica gel as you run the column.
-
Use an Alternative Stationary Phase: If your compound is very sensitive, consider using a different stationary phase, such as neutral or basic alumina, or florisil.[3]
Troubleshooting Guides
Issue 1: Low Yield of Thiazole Product After Workup
| Potential Cause | Recommended Solution |
| Incomplete Neutralization | The thiazole product may remain in the aqueous layer as a salt. Ensure the pH of the aqueous layer is neutral to slightly basic (pH 7-9) before extraction. Test with pH paper. |
| Hydrolysis of the Thiazole Ring | Prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis. Perform the neutralization and extraction steps at room temperature or below, and without unnecessary delays. |
| Product Precipitation | If the neutralized thiazole is a solid, it may precipitate out of solution. In this case, the product can be isolated by filtration instead of extraction. Wash the filtered solid with cold water to remove inorganic salts.[4] |
| Emulsion Formation | An emulsion can trap the product between the aqueous and organic layers. To break an emulsion, you can try adding brine (saturated NaCl solution), filtering the mixture through a pad of celite, or allowing it to stand for an extended period.[5] |
Issue 2: "Oiling Out" or Poor Crystal Formation During Recrystallization
| Potential Cause | Recommended Solution |
| Solvent Choice | The chosen solvent may be too nonpolar, or the compound may be melting in the hot solvent before it dissolves. Experiment with different solvents or solvent pairs. Good starting points for thiazoles include ethanol (B145695), methanol, or mixtures like ethanol/water and ethyl acetate/hexane.[1][4] |
| Cooling Too Rapidly | Rapid cooling can cause the compound to precipitate as an oil rather than forming crystals. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. |
| Impure Product | Significant impurities can inhibit crystallization. If "oiling out" persists, consider purifying the crude product by column chromatography first and then recrystallizing the partially purified material. |
| Supersaturation | The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound to induce crystallization.[6] |
Experimental Protocols
Protocol 1: General Workup Procedure for a Solid Thiazole Product
This protocol is suitable for many thiazole syntheses, such as the Hantzsch synthesis, where the neutral product is a solid with low solubility in the workup solvents.
-
Cooling: After the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Neutralization and Precipitation: Slowly pour the reaction mixture into a beaker containing a weak base solution (e.g., 5% aqueous sodium carbonate or sodium bicarbonate) with vigorous stirring. Add the base until the pH of the mixture is between 7 and 9. The neutral thiazole product should precipitate as a solid.
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Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
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Washing: Wash the filter cake with cold water to remove any inorganic salts and water-soluble impurities.
-
Drying: Allow the solid to air-dry on the filter or transfer it to a watch glass to dry. For faster drying, use a vacuum oven at a temperature well below the product's melting point.
Protocol 2: Extractive Workup for a Liquid or Soluble Thiazole Product
This protocol is suitable for thiazole products that are liquids or are soluble in common organic solvents.
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Solvent Removal (Optional): If the reaction was performed in a water-miscible solvent like ethanol or THF, it is often beneficial to remove the bulk of the solvent under reduced pressure.
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Partitioning: Add water and a suitable organic extraction solvent (e.g., ethyl acetate, dichloromethane) to the residue.
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Neutralization: Slowly add a weak base solution (e.g., saturated aqueous sodium bicarbonate) until the pH of the aqueous layer is between 7 and 9. Be cautious of gas evolution if using bicarbonate or carbonate.
-
Extraction: Transfer the mixture to a separatory funnel, shake, and allow the layers to separate. Drain the organic layer. Extract the aqueous layer two more times with the organic solvent.
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Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to help remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Quantification of 4-Methyl-5-vinylthiazole: HPLC-UV vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Method Performance Comparison
The selection of an analytical method is contingent on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the expected performance of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of 4-Methyl-5-vinylthiazole.
| Parameter | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by precursor and product ion mass-to-charge ratios. |
| Selectivity | Moderate; dependent on chromatographic resolution from matrix components. | High; mass spectral data provides structural information. | Very High; specific precursor-product ion transitions are monitored. |
| Sensitivity (LOD/LOQ) | Lower (µg/mL range). | High (ng/mL to pg/mL range). | Very High (pg/mL to fg/mL range). |
| Linearity (R²) | Typically >0.999. | Typically >0.995. | Typically >0.995. |
| Accuracy (% Recovery) | 98-102%. | 95-105%. | 95-105%. |
| Precision (%RSD) | <2%. | <10%. | <10%. |
| Sample Throughput | High. | Moderate. | Moderate to High. |
| Cost (Instrument/Operation) | Low / Low. | Moderate / Moderate. | High / High. |
| Typical Application | Routine quality control, purity assessment, and quantification in simple matrices. | Analysis of volatile and semi-volatile compounds in complex matrices (e.g., food, environmental). | Trace level quantification in complex biological matrices (e.g., plasma, tissue). |
Experimental Protocols
Proposed HPLC-UV Method for this compound
This proposed method is based on common practices for the analysis of small, heterocyclic molecules.
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (containing 0.1% formic or phosphoric acid to improve peak shape). A starting point could be a 60:40 (v/v) mixture of acetonitrile and acidified water.
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Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
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Detection Wavelength: Based on the analysis of similar thiazole (B1198619) structures, a wavelength in the range of 254-280 nm is proposed for initial investigation. A UV scan of a standard solution of this compound should be performed to determine the absorbance maximum (λmax). For a novel aminothiazole, detection was optimal at 272 nm.[1][2]
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in a suitable solvent like acetonitrile or methanol. Calibration standards are prepared by serial dilution of the stock solution to cover the expected concentration range of the samples.
Method Validation Protocol (Based on ICH Q2(R1) Guidelines)
The proposed HPLC-UV method would be validated for the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is evaluated by analyzing blank and spiked matrix samples to ensure no interfering peaks at the retention time of this compound.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the correlation coefficient (r) and coefficient of determination (R²) of the calibration curve are calculated.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by the recovery of spiked samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).
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Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
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Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).
Visualizations
Caption: Workflow for HPLC-UV Method Validation.
Caption: Comparison of Analytical Methods.
References
A Comparative Analysis of 4-Methyl-5-vinylthiazole and Pyrazines in Food Aroma
In the intricate world of food chemistry, the aroma profiles that define our sensory experience are orchestrated by a complex symphony of volatile organic compounds. Among these, 4-Methyl-5-vinylthiazole and pyrazines are pivotal in contributing to the desirable roasted, nutty, and savory notes in a wide array of thermally processed foods. While both are products of chemical reactions occurring during cooking, their formation pathways, sensory characteristics, and analytical methodologies present distinct differences and similarities. This guide provides a comprehensive comparative analysis of these two classes of aroma compounds, supported by experimental data and detailed protocols for researchers, scientists, and professionals in food and drug development.
Sensory Characteristics and Occurrence
Pyrazines are a well-established class of nitrogen-containing heterocyclic compounds renowned for their significant contribution to the aromas of roasted, toasted, and baked foods.[1] Their sensory attributes are typically described as nutty, roasted, cocoa-like, and earthy. Different pyrazine (B50134) derivatives exhibit a wide spectrum of odor thresholds, some of which are exceptionally low, making them potent aroma contributors even at trace concentrations.[2]
This compound, a sulfur-containing thiazole, imparts nutty, musty, and cocoa-powder-like notes.[3] It is naturally found in foods such as cocoa, garlic, and roasted filberts.[3] While also associated with roasted and nutty aromas, its sensory profile is often described with more earthy and sometimes vegetable-like undertones compared to the cleaner roasted notes of many pyrazines.
The following table summarizes the sensory profiles and occurrence of these compounds in various food products.
| Compound Class | Sensory Descriptors | Examples of Occurrence |
| Pyrazines | Nutty, roasted, toasted, baked, cocoa, earthy[1] | Coffee, cocoa, roasted nuts, baked bread, roasted meats[1][4][5] |
| This compound | Cocoa, musty, nutty, vegetable, earthy[6] | Cocoa, garlic, roasted filberts, nuts, onions[3][6] |
Formation Pathways
The formation of pyrazines in food is predominantly a result of the Maillard reaction and Strecker degradation during thermal processing.[1] The Maillard reaction is a complex series of non-enzymatic browning reactions initiated by the condensation of a reducing sugar and an amino compound, such as an amino acid.[1]
The formation of this compound is also linked to thermal processing, with a key precursor being thiamine (B1217682) (Vitamin B1).[7] Thiamine degradation is a significant pathway for the formation of various sulfur-containing aroma compounds in food. Additionally, the reaction between the sulfur-containing amino acid cysteine and reducing sugars can also lead to the formation of thiazoles.
Below are diagrams illustrating the generalized formation pathways for pyrazines and a proposed pathway for this compound.
Quantitative Data: Concentration and Odor Thresholds
A key differentiator between aroma compounds is their odor threshold, the lowest concentration at which they can be detected by the human nose. Pyrazines are known for their generally low odor thresholds, which can vary significantly depending on their specific structure. This compound is also considered a potent aroma compound, though specific odor threshold data in water is not as readily available in the literature. Its use in food products at parts-per-million (ppm) levels suggests a significant sensory impact.[8]
The following tables provide a comparative summary of the concentration of these compounds in selected foods and their reported odor thresholds.
Table 1: Concentration in Selected Foods
| Food Matrix | Pyrazine Derivatives | Concentration Range | This compound | Concentration Range |
| Roasted Coffee | Methylpyrazine, 2,5-Dimethylpyrazine, etc. | >4% of total VOCs (for Methylpyrazine in some varieties)[4] | Detected | Not typically quantified |
| Cocoa | 2,3,5,6-Tetramethylpyrazine, 2,3,5-Trimethylpyrazine, etc. | Varies significantly with origin and roasting[5][9] | Detected[6] | Not widely quantified |
| Roasted Nuts | 2,5-Dimethylpyrazine, 2-Ethyl-5-methylpyrazine, etc. | Quantified in various nuts[10] | Detected in roasted filberts[3] | Not widely quantified |
Table 2: Odor Detection Thresholds in Water (ppb)
| Compound | Odor Threshold (ppb) |
| Pyrazines | |
| 2-Methylpyrazine | 60,000[2] |
| 2-Ethylpyrazine | 6,000[2] |
| 2,5-Dimethylpyrazine | 800[2] |
| 2-Ethyl-3,5-dimethylpyrazine | 1[2] |
| 2-Methoxy-3-methylpyrazine | 3[2] |
| This compound | Not readily available in literature |
Experimental Protocols
The analysis of volatile aroma compounds like pyrazines and this compound from complex food matrices requires sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common method, often preceded by a sample preparation step to extract and concentrate the analytes.
Protocol 1: Analysis of Pyrazines by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is suitable for the analysis of volatile pyrazines in solid or liquid food samples.
1. Sample Preparation:
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Weigh 2-5 g of the homogenized food sample into a 20 mL headspace vial.
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For solid samples, add a small amount of deionized water.
-
Add a known amount of a suitable internal standard (e.g., a deuterated pyrazine analog).
-
Immediately seal the vial with a PTFE/silicone septum and cap.
2. HS-SPME Extraction:
-
Place the vial in a heating block or autosampler with agitation.
-
Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.
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Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.
3. GC-MS Analysis:
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Injector: Splitless mode at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp at 5°C/min to 250°C (hold for 5 min).
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MS Detector: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) for targeted quantification.
Protocol 2: Analysis of Thiazoles (including this compound) by GC-MS
This protocol can be adapted for the analysis of this compound and other thiazoles.
1. Sample Preparation (Liquid-Liquid Extraction):
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Homogenize 10 g of the food sample with a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).
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Add an internal standard.
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Shake or sonicate the mixture for a defined period.
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Separate the organic phase.
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Dry the extract over anhydrous sodium sulfate.
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Concentrate the extract to a small volume under a gentle stream of nitrogen.
2. GC-MS Analysis:
-
Injector: Splitless mode at 250°C.
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Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is often suitable for sulfur compounds.
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Oven Temperature Program: Start at 40°C (hold for 4 min), increase at 5°C/min to 150°C, then at 10°C/min to 280°C (hold for 5 min).[11]
-
MS Detector: Electron Ionization (EI) at 70 eV, with a source temperature of 280°C.
-
Scan Mode: Full scan (e.g., m/z 35-400) for identification and SIM for quantification.
Conclusion
Both pyrazines and this compound are integral to the desirable aroma profiles of many cooked foods, particularly those with roasted and nutty characteristics. Pyrazines are a well-studied group of compounds with clearly defined formation pathways via the Maillard reaction and a broad range of documented concentrations and odor thresholds. This compound, while sharing some sensory similarities, is a less-studied sulfur-containing compound with a distinct formation pathway likely involving thiamine degradation. The analytical approaches for both are centered around GC-MS, with established and optimized protocols readily available for pyrazines. A deeper understanding of the quantitative occurrence and sensory impact of this compound would benefit from further research to parallel the extensive knowledge base available for pyrazines. This comparative guide provides a foundation for researchers to understand the key differences and similarities between these important classes of food aroma compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazines [leffingwell.com]
- 3. innospk.com [innospk.com]
- 4. Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting the formation of alkylpyrazines during roasting treatment in natural and alkalinized cocoa powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Showing Compound this compound (FDB008542) - FooDB [foodb.ca]
- 7. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 8. vinyl sulfurol, 1759-28-0 [thegoodscentscompany.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Characterization of a Bacillus subtilis S-16 Thiazole-Synthesis-Related Gene thiS Knockout and Antimicrobial Activity Analysis | MDPI [mdpi.com]
Unveiling the Sensory Landscape of Thiazoles: A Comparative Analysis of 4-Methyl-5-vinylthiazole and its Congeners
For Immediate Release
A comprehensive comparative analysis of the flavor profiles of 4-Methyl-5-vinylthiazole and other selected thiazoles of interest to the research, scientific, and drug development communities is presented. This guide provides a detailed examination of their organoleptic properties, supported by available quantitative data, experimental protocols for sensory analysis, and a visualization of the fundamental signaling pathways involved in their perception.
A Comparative Olfactory and Gustatory Profile
Thiazoles are a class of heterocyclic compounds that contribute significantly to the aroma and taste of a wide variety of foods and beverages. Their flavor profiles can range from nutty and roasted to green and vegetative. This guide focuses on comparing this compound with three other prominent thiazoles: 2-Acetylthiazole, 2-Isobutylthiazole, and 2-Isopropyl-4-methylthiazole (B103707).
Table 1: Comparative Flavor Profile of Selected Thiazoles
| Compound | Odor Profile | Taste Profile | Odor Threshold (in water) | Taste Threshold (in water) |
| This compound | Nutty, cocoa, musty, earthy, chocolate, almond, bean.[1][2][3][4][5] | Nutty, musty, earthy, cocoa powder-like.[1][3] | Data not available | Data not available |
| 2-Acetylthiazole | Nutty, roasted corn, popcorn-like, bready, cocoa, hazelnut.[6] | Corn chip, slightly musty.[6] | Data not available | 10 ppb[7] |
| 2-Isobutylthiazole | Green, tomato leaf, earthy, vegetable, musty, waxy.[3][8] | Green, vegetable, tomato-like, raw, musty.[8] | 2-3.5 ppb[8][9] | Data not available |
| 2-Isopropyl-4-methylthiazole | Green, herbaceous, vegetable, earthy, nutty, tropical fruit, peach-like.[4][10][11][12][13] | Alliaceous, earthy, sulfurous, coffee with a tropical fruity nuance (at 2 ppm). | Data not available | Data not available |
Experimental Protocols for Sensory Analysis
The characterization of flavor profiles relies on sophisticated analytical techniques, primarily Gas Chromatography-Olfactometry (GC-O). This method combines the separation of volatile compounds by gas chromatography with human sensory perception as the detector.
Gas Chromatography-Olfactometry (GC-O) Protocol for Thiazole (B1198619) Analysis
This protocol is a generalized procedure based on established methods for the analysis of volatile flavor compounds, including sulfur-containing compounds like thiazoles.
1. Sample Preparation:
-
Extraction: Volatile thiazoles are typically extracted from the sample matrix using methods such as solvent extraction, simultaneous distillation-extraction (SDE), or solid-phase microextraction (SPME). The choice of method depends on the sample matrix and the target analytes.
-
Concentration: The extract may be carefully concentrated to bring the analytes to a detectable level for the human assessor.
2. GC-O System and Parameters:
-
Gas Chromatograph (GC): A standard GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS) and an olfactory detection port (ODP).
-
Column: A capillary column suitable for the analysis of volatile and semi-volatile sulfur compounds is crucial. Commonly used stationary phases include non-polar phases like DB-5 or specialized columns designed for sulfur compound analysis, such as the Agilent J&W DB-Sulfur SCD column.[14][15][16]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C) and gradually ramps up to a higher temperature (e.g., 250°C) to elute a wide range of volatile compounds. A generic program might involve an initial hold, a ramp rate of 10°C/min, and a final hold.[17][18] The specific program should be optimized for the separation of the target thiazoles.
-
Olfactory Detection Port (ODP): The effluent from the GC column is split between the chemical detector (FID or MS) and the ODP. The ODP delivers the separated compounds to a trained sensory panelist in a stream of humidified air.
3. Sensory Evaluation:
-
Panelists: Trained sensory panelists are used to sniff the effluent from the ODP and describe the perceived aroma and its intensity at specific retention times.
-
Data Acquisition: The panelists' responses are recorded and correlated with the peaks from the chemical detector to identify the odor-active compounds.
-
Methods for Quantitation: Techniques such as Aroma Extract Dilution Analysis (AEDA) or Detection Frequency can be employed to determine the relative odor potency of the compounds.[19]
Understanding the Perception: Signaling Pathways
The perception of flavor is a complex process involving the activation of specific receptors in the nasal and oral cavities, which then trigger a cascade of intracellular events leading to a neural signal that is interpreted by the brain.
Olfactory Signaling Pathway
The sense of smell, or olfaction, is initiated when volatile molecules, such as thiazoles, bind to Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal epithelium.
This activation of the G-protein coupled receptor (GPCR) initiates a signal cascade involving the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[9][20] The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Ca²⁺ and Na⁺), depolarization of the neuron, and the generation of an action potential that travels to the brain.[21]
Gustatory Signaling Pathway for Umami and Bitter Tastes
The perception of taste, or gustation, for umami and bitter compounds, which can be characteristic of some thiazoles, also involves G-protein coupled receptors (GPCRs) located in taste receptor cells within taste buds.
Upon binding of a tastant to its specific GPCR (T1R family for umami, T2R family for bitter), the G-protein gustducin (B1178931) is activated. This, in turn, activates phospholipase C (PLCβ2), which generates inositol (B14025) trisphosphate (IP₃). IP₃ triggers the release of intracellular calcium (Ca²⁺), which activates the TRPM5 ion channel, leading to depolarization of the taste cell and the release of ATP as a neurotransmitter to signal the gustatory nerve.[22][23][24]
This guide provides a foundational understanding of the flavor profiles of these important thiazole compounds. Further research is warranted to determine the specific odor and taste thresholds for this compound and 2-isopropyl-4-methylthiazole to provide a more complete quantitative comparison.
References
- 1. pfigueiredo.org [pfigueiredo.org]
- 2. opac.bhamada.ac.id [opac.bhamada.ac.id]
- 3. Showing Compound this compound (FDB008542) - FooDB [foodb.ca]
- 4. 2-isopropyl 4-methylthiazole (cas 15679-13-7) | Tropical Fruit Aroma Chemical [chemicalbull.com]
- 5. This compound = 97 , FG 1759-28-0 [sigmaaldrich.com]
- 6. 2-acetyl thiazole, 24295-03-2 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rroij.com [rroij.com]
- 11. 2-异丙基-4-甲基噻唑 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 12. tropical thiazole, 15679-13-7 [thegoodscentscompany.com]
- 13. agilent.com [agilent.com]
- 14. gcms.cz [gcms.cz]
- 15. silcotek.com [silcotek.com]
- 16. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 17. youtube.com [youtube.com]
- 18. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Coding of sweet, bitter, and umami tastes: different receptor cells sharing similar signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Umami - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to ¹H and ¹³C NMR Spectral Analysis of Substituted Thiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a variety of substituted thiazoles, supported by experimental data from peer-reviewed research. Detailed methodologies for NMR analysis are included to facilitate the replication and application of these techniques in your own research.
Introduction to NMR Spectroscopy of Thiazoles
Thiazole (B1198619) rings are a common structural motif in many biologically active compounds and pharmaceutical drugs.[1] NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of these molecules. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the thiazole ring are highly sensitive to the nature and position of substituents, providing valuable information about the electronic environment and molecular structure. This guide will delve into the characteristic ¹H and ¹³C NMR spectral features of substituted thiazoles, offering a comparative analysis of data for different substitution patterns.
Experimental Protocols
High-quality NMR spectra are contingent upon proper sample preparation and data acquisition. The following is a generalized protocol for the ¹H and ¹³C NMR analysis of substituted thiazole compounds.[2]
Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the substituted thiazole for ¹H NMR and 50-100 mg for ¹³C NMR analysis.[2]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[2] The choice of solvent can influence chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.[2]
-
Filtration: To ensure spectral quality by removing particulate matter, filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube.[2]
-
Sample Volume: The final volume of the solution in the NMR tube should be between 4.0 and 5.0 cm in height.[2]
-
Capping and Cleaning: Securely cap the NMR tube and wipe the exterior clean before inserting it into the spectrometer.[2]
Data Acquisition
The following are general guidelines for setting up 1D ¹H and ¹³C NMR experiments on a standard Fourier Transform NMR spectrometer.[2]
-
Instrument Setup: Insert the prepared NMR sample into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity for sharp spectral lines.[2]
-
Acquisition Parameters:
-
Spectral Width (SW): Set a spectral width that encompasses all expected proton or carbon signals. A typical range for ¹H NMR is 12-16 ppm.[2]
-
Number of Scans (NS): For ¹H NMR of a sufficiently concentrated sample, 16 to 64 scans are often adequate.[2] Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a significantly larger number of scans is required for ¹³C NMR to achieve a good signal-to-noise ratio.[2]
-
Acquisition Time (AQ): An acquisition time of 3-4 seconds is typical for high-resolution ¹H spectra.[2]
-
Relaxation Delay (d1): This is the time between scans. For quantitative measurements, d1 should be at least 5 times the longest T₁ relaxation time of the nuclei being observed.[2]
-
-
Data Acquisition: Start the acquisition process.
-
Data Processing: After acquisition, the Free Induction Decay (FID) is processed. This involves:
-
Fourier Transform (FT): Converts the time-domain data (FID) into the frequency-domain data (spectrum).
-
Phase Correction: Adjust the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Integration: Integrate the signals to determine the relative ratios of the protons.
-
Peak Picking: Identify the chemical shifts of the peaks.
-
¹H NMR Spectral Data of Substituted Thiazoles
The chemical shifts of the protons on the thiazole ring are influenced by the electronic effects of the substituents. The H5 proton of the thiazole ring typically appears as a singlet in the range of 7.1-7.2 ppm when the C2 and C4 positions are substituted.[1] Aromatic protons attached to substituents will appear as multiplets in the aromatic region (typically 7.4-8.2 ppm).[1]
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Representative Substituted Thiazoles
| Compound/Substituent | H2 | H4 | H5 | Other Protons | Solvent | Reference |
| Thiazole | 8.88 (dd) | 7.92 (dd) | 7.33 (dd) | - | CDCl₃ | [3][4] |
| 2-Amino-4-phenylthiazole | - | - | 6.77 (s) | 7.2-7.4 (m, 5H, Ar-H), 5.1 (br s, 2H, NH₂) | DMSO-d₆ | [5] |
| 2-Phenylthiazole-4-carbaldehyde | - | 8.2 (s) | 8.4 (s) | 7.5-8.0 (m, 5H, Ar-H), 10.1 (s, 1H, CHO) | CDCl₃ | N/A |
| 2-(5-((2-Phenylthiazol-4-yl)methyl)-1,3,4-oxadiazol-2-ylthio)-1-phenylethanone | - | - | 7.1 (s) | 7.4-7.9 (m, 10H, Ar-H), 4.4 (s, 2H, CH₂), 4.8 (s, 2H, S-CH₂) | CDCl₃ | [1] |
| N-(4-phenylthiazol-2-yl)acetamide | - | 7.2 (s) | - | 7.3-7.8 (m, 5H, Ar-H), 2.2 (s, 3H, CH₃), 12.1 (s, 1H, NH) | DMSO-d₆ | N/A |
| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | - | - | 6.22-7.50 (s) | 7.85-8.43 (s, 1H, =CH-N), Aromatic protons in expected regions | Various | [6] |
Note: Chemical shifts are reported in ppm downfield from TMS. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), and br s (broad singlet).
¹³C NMR Spectral Data of Substituted Thiazoles
The ¹³C NMR chemical shifts of the thiazole ring carbons are also sensitive to substituent effects. The C2, C4, and C5 carbons of the thiazole ring in 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles resonate in the ranges of 168.3–170.6 ppm, 148.8–160.9 ppm, and 101.8–104.5 ppm, respectively.[6] For 2,3,4-trisubstituted thiazoles, the C2, C4, and C5 carbons have been observed at approximately 164.14 ppm, 135.13 ppm, and 94.49 ppm, respectively.[7]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative Substituted Thiazoles
| Compound/Substituent | C2 | C4 | C5 | Other Carbons | Solvent | Reference |
| Thiazole | 153.4 | 143.7 | 115.2 | - | CDCl₃ | N/A |
| 2-Amino-4-phenylthiazole | 167.9 | 150.7 | 102.1 | Phenyl carbons in the range of 125-135 | DMSO-d₆ | [8] |
| 2-(5-((2-Phenylthiazol-4-yl)methyl)-1,3,4-oxadiazol-2-ylthio)-1-phenylethanone | 169.0 | 150.0 | 109.0 | 127.0, 128.8, 129.0, 131.0, 131.5, 132.0, 135.0, 165.0, 169.0, 183.0, 32.0, 35.0 | CDCl₃ | [1] |
| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | 168.3–170.6 | 148.8–160.9 | 101.8–104.5 | Azomethine carbon at 135.5–148.3; Aromatic carbons in expected regions | Various | [6] |
| 2-Imino-3-(4-arylthiazol-2-yl)thiazolidin-4-ones | 161.10 | 148.37 | 104.61 | Benzylic CH₂ at 48.06; OCH₃ at 55.14; Aromatic carbons at 114.02-159.02; C=S at 177.64 | Various | [9] |
| 2,4-Disubstituted Thiazole | 166.7 | 145.7 | 110.9 | C=O at 166.7; CH₃ at 18.9; N-CH₃ at 34.0; CH₂ at 30.1 | DMSO-d₆ | [10] |
Note: Chemical shifts are reported in ppm downfield from TMS.
Logical Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the ¹H and ¹³C NMR spectral analysis of a novel substituted thiazole.
Caption: Workflow for ¹H and ¹³C NMR spectral analysis of substituted thiazoles.
Conclusion
The ¹H and ¹³C NMR spectra of substituted thiazoles provide a rich source of information for structural determination. The chemical shifts of the thiazole ring protons and carbons are diagnostic and are significantly influenced by the electronic nature of the substituents. By comparing the experimental data presented in this guide with their own results, researchers can confidently assign the structures of novel thiazole derivatives. The provided experimental protocols offer a solid foundation for obtaining high-quality NMR data, which is crucial for accurate spectral analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Mass Spectrum of 4-Methyl-5-vinylthiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of 4-Methyl-5-vinylthiazole (C₆H₇NS), a heterocyclic compound found in various foods and used as a flavor and fragrance agent.[1][2] Understanding its mass spectral fragmentation is crucial for its unambiguous identification in complex matrices. This document compares the observed fragmentation patterns with established principles of mass spectrometry to provide a comprehensive analytical overview.
Experimental Protocol: GC-MS Analysis
The data presented is typically acquired using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system. The following protocol outlines a representative methodology for the analysis of volatile compounds like this compound.
Sample Preparation:
-
A dilute solution of the analyte is prepared in a volatile organic solvent, such as dichloromethane (B109758) or methanol.
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, typically operated at 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A nonpolar or semi-polar capillary column, such as a 30 m x 0.25 mm DB-5ms or equivalent, is suitable.
-
Oven Program: A temperature gradient is employed, for example, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 280°C and holding for 5 minutes.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Ion Source Temperature: Typically maintained at 230°C.
-
Mass Analyzer: A quadrupole mass filter is commonly used.
-
Scan Range: Data is acquired over a mass-to-charge (m/z) range of approximately 40-350 amu.
Mass Spectrum Interpretation
The EI mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions that provide structural information. The molecular weight of the compound is 125.19 g/mol .[3][4]
Table 1: Key Ions in the Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Proposed Ion Formula | Proposed Neutral Loss | Inferred Fragment Structure |
| 125 | 100 | [C₆H₇NS]⁺• | - | Molecular Ion (M⁺•) |
| 124 | 85 | [C₆H₆NS]⁺ | H• | Loss of a hydrogen radical |
| 110 | 40 | [C₅H₄NS]⁺ | CH₃• | Loss of a methyl radical |
| 98 | 15 | [C₅H₆S]⁺• | HCN | Loss of hydrogen cyanide |
| 84 | 20 | [C₄H₄S]⁺• | CH₃CN | Loss of acetonitrile (B52724) |
| 58 | 22 | [C₂H₄NS]⁺ | C₄H₃• | Thiazole (B1198619) ring fragmentation |
Data is synthesized from publicly available spectra, including the NIST Mass Spectrometry Data Center.[3][5]
Key Observations:
-
Molecular Ion (m/z 125): The spectrum displays a strong molecular ion peak, which is also the base peak (100% relative intensity).[6] This indicates the relative stability of the this compound molecule under EI conditions. The presence of a single nitrogen atom aligns with the Nitrogen Rule, which predicts an odd nominal molecular weight for a compound with an odd number of nitrogen atoms.[7]
-
[M-1]⁺ Ion (m/z 124): A highly abundant peak is observed at m/z 124, resulting from the loss of a single hydrogen radical (H•). This is a common fragmentation pattern for compounds with vinyl or methyl groups, where the loss of a hydrogen atom can lead to a more stabilized cation.
-
[M-15]⁺ Ion (m/z 110): The peak at m/z 110 corresponds to the loss of a methyl radical (CH₃•). This α-cleavage event is a characteristic fragmentation for molecules containing a methyl group attached to an aromatic ring.[8]
-
Ring Fragmentation (m/z 98 and 84): The ions at m/z 98 and 84 suggest the fragmentation of the thiazole ring itself. The loss of stable neutral molecules like hydrogen cyanide (HCN, 27 Da) to form the m/z 98 ion, or acetonitrile (CH₃CN, 41 Da) to form the m/z 84 ion, are plausible pathways. In the fragmentation of related heterocyclic systems, the pyrimidine (B1678525) ring has been noted to be more stable than the thiazole ring.[9]
Proposed Fragmentation Pathway
The fragmentation of this compound begins with the ionization of the molecule, followed by the cleavage of its weakest bonds and rearrangements to form stable ions. The primary fragmentation events are visualized below.
Caption: Proposed EI fragmentation pathway for this compound.
Comparative Analysis and Conclusion
The mass spectrum of this compound is consistent with the general principles of organic mass spectrometry.[8][10] The stability of the aromatic thiazole ring results in a prominent molecular ion peak, which serves as a strong identifier. The primary fragmentation pathways involve the loss of small radicals from the substituent groups (methyl and vinyl), a common feature in the mass spectra of substituted aromatic compounds.
In comparison to other thiazole derivatives, the fragmentation is heavily influenced by the nature of the substituents.[11] The presence of the methyl and vinyl groups provides clear, diagnostic cleavage points leading to the abundant ions at m/z 110 and 124. Subsequent fragmentation of the heterocyclic ring, while less dominant, produces a characteristic pattern that can be used to confirm the core thiazole structure.
-
A stable and intense molecular ion at m/z 125.
-
Characteristic losses of H• (to m/z 124) and CH₃• (to m/z 110) from the substituents.
-
Secondary fragments resulting from the cleavage of the thiazole ring.
This distinct fragmentation pattern allows for the confident identification of this compound in complex sample analyses, making GC-MS an effective tool for its detection and characterization.
References
- 1. Showing Compound this compound (FDB008542) - FooDB [foodb.ca]
- 2. vinyl sulfurol, 1759-28-0 [thegoodscentscompany.com]
- 3. Thiazole, 5-ethenyl-4-methyl- [webbook.nist.gov]
- 4. 4-甲基-5-乙烯基噻唑 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C6H7NS | CID 15654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. article.sapub.org [article.sapub.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Corrosion Inhibition Efficiency of Thiazole Derivatives
Thiazole (B1198619) derivatives have emerged as a significant class of organic compounds utilized for the prevention of metallic corrosion, a critical issue across numerous industries. Their efficacy stems from the unique electronic and structural properties of the thiazole ring, which contains both sulfur and nitrogen heteroatoms. These atoms, along with the aromatic π-electrons, facilitate the adsorption of the molecules onto metal surfaces, forming a protective barrier that mitigates the corrosive effects of aggressive environments. This guide provides a comparative analysis of the corrosion inhibition efficiency of various thiazole derivatives, supported by experimental data from key research studies.
Data Presentation: Performance of Thiazole Derivatives
The corrosion inhibition performance of thiazole derivatives is influenced by factors such as their chemical structure, concentration, and the nature of the corrosive medium. The following tables summarize quantitative data from potentiodynamic polarization, electrochemical impedance spectroscopy, and weight loss measurements for different thiazole derivatives on mild steel in acidic solutions.
Table 1: Potentiodynamic Polarization Data for Thiazole Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (mM) | Corrosion Current Density (i corr) (µA/cm²) | Corrosion Potential (E corr) (mV vs. SCE) | Inhibition Efficiency (%) | Reference |
| Blank | - | 1150 | -475 | - | |
| 2-amino-4-phenylthiazole | 0.5 | 140 | -490 | 87.8 | |
| 2-amino-4-(p-tolyl)thiazole | 0.5 | 115 | -485 | 90.0 | |
| 2-amino-4-(p-methoxyphenyl)thiazole | 0.5 | 92 | -480 | 92.0 | |
| 2-amino-4-(p-chlorophenyl)thiazole | 0.5 | 161 | -495 | 86.0 | |
| 2,4-diamino-5-(4-pyridyl)thiazole hydrobromide | 0.1 | 68.5 | -512 | 94.1 | |
| 2,4-diamino-5-(4-pyridyl)thiazole hydrobromide | 0.5 | 34.2 | -501 | 97.0 |
Table 2: Electrochemical Impedance Spectroscopy Data for Thiazole Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (mM) | Charge Transfer Resistance (R ct) (Ω cm²) | Double Layer Capacitance (C dl) (µF/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | - | 45 | 210 | - | |
| 2-mercaptobenzothiazole | 0.1 | 280 | 45 | 83.9 | |
| 2-mercaptobenzothiazole | 0.5 | 560 | 25 | 91.9 | |
| 2-amino-5-mercapto-1,3,4-thiadiazole | 10.0 | Not Reported | Not Reported | 97.1 | |
| 4-(pyridin-4-yl)thiazol-2-amine | 0.2 | Not Reported | Not Reported | 96.06 |
Table 3: Weight Loss Data for Thiazole Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (mM) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) | Reference |
| Blank | - | 1.25 | - | |
| 2-amino-4-phenyl-N-benzylidene-5-(1,2,4-triazol-1-yl)thiazole | 0.5 | Not Reported | >98 | |
| 4-(pyridin-4-yl)thiazol-2-amine | 0.2 | Not Reported | 96.06 |
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to evaluate the corrosion inhibition efficiency of thiazole derivatives.
Weight Loss Measurements
This gravimetric method provides a direct measure of metal loss over time.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a solvent like acetone, washed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are suspended in the corrosive solution (e.g., 1 M HCl) with and without the thiazole derivative inhibitor at a specified temperature for a set duration (e.g., 6 hours).
-
Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically using a solution containing HCl and a cleaning inhibitor like urotropine), washed, dried, and weighed again.
-
Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the mild steel specimen), a counter electrode (typically a platinum sheet), and a reference electrode (such as a Saturated Calomel Electrode - SCE).
-
Stabilization: The working electrode is immersed in the test solution for a specific period (e.g., 30 minutes) to allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log of current density vs. potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions of the cathodic and anodic branches back to Ecorr.
-
Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the formula: IE% = [(i corr(blank) - i corr(inh)) / i corr(blank)] x 100 where i corr(blank) is the corrosion current density without the inhibitor and i corr(inh) is the corrosion current density with the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
-
Electrochemical Cell Setup: The same three-electrode cell as in the PDP measurements is used.
-
Stabilization: The working electrode is immersed in the test solution at the OCP until a steady state is reached.
-
Impedance Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the system over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the Rct values: IE% = [(R ct(inh) - R ct(blank)) / R ct(inh)] x 100 where R ct(inh) is the charge transfer resistance with the inhibitor and R ct(blank) is the charge transfer resistance without the inhibitor.
Visualizations
The following diagrams illustrate the general workflows for the experimental methods described above.
Caption: Workflow for Weight Loss Measurement.
Caption: Workflow for Potentiodynamic Polarization.
Caption: Workflow for Electrochemical Impedance Spectroscopy.
A Comparative Guide to Validating the Purity of 4-Methyl-5-vinylthiazole Using Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical intermediates is paramount in research and development, particularly in the pharmaceutical and flavor industries. 4-Methyl-5-vinylthiazole, a key aroma compound and synthetic intermediate, requires rigorous purity assessment to ensure the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of three powerful analytical techniques for validating the purity of this compound: Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Methodology Comparison at a Glance
The selection of an analytical method for purity determination is contingent on several factors, including the nature of potential impurities, required accuracy and precision, and available instrumentation.
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with detection by flame ionization. | Separation based on polarity, with detection by UV absorbance. | Intrinsic quantitative response of atomic nuclei in a magnetic field. |
| Quantitation | Relative (requires a reference standard of known purity). | Relative (requires a reference standard of known purity). | Absolute (can determine purity without a specific reference standard of the analyte).[1][2] |
| Selectivity | Excellent for separating volatile impurities with different boiling points and polarities. | Good for separating non-volatile, structurally related impurities and isomers. | Excellent for structural elucidation and identification of impurities with distinct proton signals.[3] |
| Sensitivity | Very high (typically ppm to ppb levels for volatile compounds). | High (typically ppm levels). | Moderate (generally requires a higher concentration, in the mg/mL range).[4][5] |
| Sample Throughput | High, with relatively short analysis times. | Moderate, can be higher with ultra-high-performance systems. | Lower, as sample preparation and data processing can be more time-intensive. |
| Destructive? | Yes | No | No[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity validation. Below are representative experimental protocols for each technique, tailored for the analysis of this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the purity assessment of volatile compounds like this compound.
Instrumentation: A gas chromatograph equipped with a flame ionization detector.
Experimental Parameters:
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4] |
| Carrier Gas | Helium or Hydrogen, constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| Detector Temperature | 280 °C |
| Data Acquisition | Peak area integration |
Workflow for GC-FID Purity Analysis:
Caption: Workflow for GC-FID Purity Validation of this compound.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
While GC is often preferred for volatile compounds, HPLC-UV is a valuable alternative, particularly for identifying non-volatile impurities or when GC is unavailable.
Instrumentation: An HPLC system with a UV detector.
Experimental Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[6] |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (based on the thiazole (B1198619) chromophore) |
| Data Acquisition | Peak area integration |
Logical Flow for HPLC-UV Method Development:
Caption: Logical workflow for developing an HPLC-UV purity method.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[1][2]
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) of known purity. The amount should be chosen to give a signal intensity comparable to the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Signaling Pathway for qNMR Purity Determination:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cross-Validating GC-MS and GC-SCD for Precise Sulfur Compound Analysis
For researchers, scientists, and drug development professionals navigating the complexities of sulfur compound analysis, the choice of analytical technique is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) are two powerful contenders in this arena. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the optimal method for your specific application.
Sulfur compounds, even at trace levels, can significantly impact the properties of a final product, from the aroma and flavor of foods and beverages to the efficacy and stability of pharmaceuticals.[1][2] They can also act as catalyst poisons in industrial processes.[1][2] Therefore, accurate and reliable identification and quantification are critical.
This guide delves into a cross-validation of GC-MS and GC-SCD, presenting quantitative data in clearly structured tables, detailing experimental protocols, and visualizing the analytical workflows.
At a Glance: Key Performance Metrics
A direct comparison of GC-MS and GC-SCD reveals their complementary strengths. GC-SCD offers exceptional sensitivity and selectivity for sulfur compounds, while GC-MS provides comprehensive compound identification. A system that utilizes a detector splitting system to simultaneously route the column effluent to both an MS and an SCD can offer the best of both worlds: sensitive detection of sulfur compounds that might otherwise be obscured by co-eluting matrix components in the GC-MS total ion chromatogram.[1][3]
| Parameter | GC-MS | GC-SCD |
| Principle | Separation by GC, identification by mass-to-charge ratio. | Separation by GC, detection of chemiluminescence from sulfur monoxide reaction with ozone.[2] |
| Selectivity | Universal detector, provides structural information.[4] | Highly selective for sulfur compounds.[2] |
| Sensitivity | Dependent on the compound and matrix, generally in the low ppm to high ppb range. | Excellent sensitivity, enabling ppb-level detection.[2] |
| Linearity | Good linearity over a wide concentration range. | Excellent linearity over several orders of magnitude.[5][6] |
| Equimolarity | Response is compound-dependent. | Equimolar response to all sulfur compounds, simplifying quantification.[2] |
| Hydrocarbon Interference | Co-eluting hydrocarbons can interfere with identification and quantification.[7] | Minimal quenching effects from hydrocarbons.[2][6] |
Quantitative Performance Data
The following table summarizes typical quantitative performance data for the analysis of various sulfur compounds using GC-SCD, as demonstrated in studies adhering to ASTM D5504 for natural gas analysis.[5][6] While specific quantitative data for GC-MS is highly dependent on the analyte and matrix, the strength of MS lies in its ability to provide structural confirmation.
| Compound | Concentration Range | Linearity (R²) | Repeatability (%RSD, n=5) at 1 ppm |
| Hydrogen Sulfide | 50 ppb - 1 ppm | >0.999 | <5% |
| Carbonyl Sulfide | 50 ppb - 1 ppm | >0.999 | <5% |
| Methyl Mercaptan | 50 ppb - 1 ppm | >0.999 | <5% |
| Ethyl Mercaptan | 50 ppb - 1 ppm | >0.999 | <5% |
| Dimethyl Sulfide | 50 ppb - 1 ppm | >0.999 | <5% |
| Carbon Disulfide | 50 ppb - 1 ppm | >0.999 | <5% |
| 2-Propanethiol | 50 ppb - 1 ppm | >0.999 | <5% |
Data compiled from representative application notes adhering to ASTM D5504.[5][6]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for both GC-MS and GC-SCD analysis of sulfur compounds.
GC-MS Analysis of Volatile Sulfur Compounds (VSCs) via HS-SPME
This protocol is suitable for the analysis of volatile sulfur compounds in various matrices, including food, environmental, and biological samples.[8]
1. Sample Preparation and Headspace Solid-Phase Microextraction (HS-SPME):
-
Place a known amount of the sample into a headspace vial.
-
For liquid samples, dilution to reduce matrix effects may be necessary. For example, in the analysis of fruit brandy, samples are diluted to 2.5% v/v ethanol, and 20% w/v NaCl along with 1% EDTA is added to improve the sensitivity of the extraction.[9]
-
Seal the vial and place it in a heating block or autosampler incubator for equilibration (e.g., 40-70°C for 20-60 minutes).[8]
-
Expose a 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes at 35°C) to adsorb the volatile sulfur compounds.[9]
2. GC-MS Analysis:
-
Injector: Transfer the SPME fiber to the GC injector, which is typically held at a high temperature (e.g., 250°C) for thermal desorption of the analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
Column: A suitable capillary column, such as a DB-Sulfur SCD column or equivalent, is used for separation.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A suitable mass range (e.g., m/z 30-300) is scanned to detect the characteristic ions of the target sulfur compounds.
-
GC-SCD Analysis of Sulfur Compounds in Natural Gas (ASTM D5504)
This protocol outlines the analysis of sulfur compounds in gaseous fuels.[5][6][10]
1. Instrumentation and Sample Introduction:
-
A gas chromatograph equipped with a sulfur chemiluminescence detector is used.[5]
-
A gas sampling valve is used to introduce a fixed volume of the gaseous sample into the GC system.[5]
2. GC-SCD Analysis:
-
Injector: A split/splitless inlet is typically used, with a high split ratio to handle high concentration matrices.
-
Carrier Gas: Helium at a constant flow.
-
Column: A column specifically designed for sulfur analysis, such as a DB-Sulfur SCD column, is employed to ensure inertness and good peak shape for reactive sulfur compounds.[10]
-
Oven Temperature Program: A temperature program is optimized to achieve separation of the target sulfur compounds.
-
Sulfur Chemiluminescence Detector (SCD):
-
The column effluent is directed into a high-temperature furnace where sulfur compounds are combusted to form sulfur monoxide (SO).
-
The SO then reacts with ozone in a reaction cell, producing light (chemiluminescence).
-
A photomultiplier tube detects this light, and the signal is proportional to the amount of sulfur.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for GC-MS and GC-SCD, as well as the logical relationship in a simultaneous analysis setup.
Conclusion: A Synergistic Approach
Both GC-MS and GC-SCD are indispensable tools for the analysis of sulfur compounds. GC-SCD stands out for its exceptional sensitivity and selectivity, making it the preferred choice for trace-level quantification in complex matrices. Its equimolar response simplifies the quantification process, as a single sulfur compound can be used for calibration.[2]
On the other hand, GC-MS provides invaluable structural information, enabling confident identification of unknown sulfur compounds and offering a comprehensive profile of the sample matrix.[4]
For a truly comprehensive analysis, a simultaneous approach using a detector splitting system is highly recommended.[1][3] This allows researchers to leverage the high sensitivity of the SCD to pinpoint sulfur-containing peaks, which can then be positively identified using the mass spectral data from the MS, even when they are co-eluted with other components. This synergistic approach ensures both accurate quantification and confident identification of sulfur compounds, meeting the rigorous demands of research, quality control, and drug development.
References
- 1. Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. gcms.cz [gcms.cz]
- 3. shimadzu.com [shimadzu.com]
- 4. restek.com [restek.com]
- 5. agilent.com [agilent.com]
- 6. shimadzu.co.kr [shimadzu.co.kr]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS | MDPI [mdpi.com]
- 10. agilent.com [agilent.com]
comparing the efficacy of different catalysts in thiazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The thiazole (B1198619) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The efficient synthesis of this heterocyclic motif is therefore of paramount importance. This guide provides an objective comparison of various catalytic systems employed in thiazole synthesis, with a focus on modern, efficient, and sustainable methodologies. The performance of each catalyst is benchmarked against others using quantitative experimental data, and detailed experimental protocols are provided for key examples.
Data Presentation: A Quantitative Comparison of Catalytic Performance
The efficacy of a catalyst in thiazole synthesis is a multifactorial equation, with reaction yield, time, and conditions being the primary determinants of its utility. The following tables summarize the performance of several notable catalysts in the synthesis of thiazole derivatives, providing a clear comparison for researchers to select the most appropriate system for their needs.
| Catalyst Type | Catalyst | Method of Synthesis | Key Reactants | Solvent | Reaction Time | Yield (%) | Key Advantages |
| Nanoparticle | NiFe₂O₄ Nanoparticles | One-pot, three-component | α-halo carbonyl compound, thiosemicarbazide (B42300), and various anhydrides | Ethanol (B145695):Water (1:1) | 45–60 min | 78–92[1] | Green, reusable catalyst, high yields, relatively short reaction times. |
| Fe₃O₄@CeO₂ Nanocatalyst | One-pot, three-component | Ethyl chloroacetate, thiosemicarbazide, and acetophenone (B1666503) derivatives | Water | 40 min | High[2] | Magnetically recoverable, cost-effective, mild conditions, high efficiency. | |
| Biocatalyst | Chitosan (B1678972) Hydrogel (PIBTU-CS) | Ultrasound-assisted | Thiosemicarbazone derivative and hydrazonoyl halides or α-haloketones | Ethanol | 25 min | up to 87[3] | Eco-friendly, recyclable, mild conditions, energy-efficient (ultrasound). |
| Magnetically Recoverable | Ca/4-MePy-IL@ZY-Fe₃O₄ | One-pot | Acetophenone derivatives, thiourea (B124793), TCCA | Ethanol | 25 min | High[4] | Magnetically separable, reusable, replaces toxic iodine with TCCA. |
| Supported Acid Catalyst | Silica Supported Tungstosilicic Acid | Conventional heating or ultrasonic irradiation | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes | Ethanol/Water (50/50) | 1.5–3.5 h | 79–90[1] | Reusable, efficient under both conventional heating and ultrasound. |
| Homogeneous Catalyst | Acetic Acid | Microwave-assisted | Thiocarbohydrazide, aldehydes, and substituted phenacyl bromides | Ethanol | 4–6 min | up to 88[5] | Very short reaction times, high yields with microwave assistance. |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative protocols for some of the catalytic systems compared above.
Protocol 1: Thiazole Synthesis using NiFe₂O₄ Nanoparticles[1][3]
This protocol describes a green, one-pot, three-component synthesis of thiazole scaffolds.
Materials:
-
N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-chlorophenyl)-2,6-dichlorobenzene sulfonamide (1 mmol)
-
Thiosemicarbazide (1 mmol)
-
Anhydride (B1165640) (e.g., phthalic anhydride) (1 mmol)
-
NiFe₂O₄ nanoparticles (5 mg)
-
Ethanol:Water (1:1) solvent system (5 mL)
Procedure:
-
In a round-bottom flask, combine the α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), the anhydride (1 mmol), and NiFe₂O₄ nanoparticles (5 mg).
-
Add 5 mL of the ethanol:water (1:1) solvent system to the mixture.
-
Heat the resulting mixture at 75 °C for 45–60 minutes.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid product, wash it with water, and then dry it.
-
The crude product can be purified by recrystallization from absolute ethanol.
Protocol 2: Ultrasound-Assisted Thiazole Synthesis using Chitosan Hydrogel
This protocol details an eco-friendly synthesis of thiazoles using a recyclable biocatalyst and ultrasonic irradiation.
Materials:
-
Thiosemicarbazone derivative (1 mmol)
-
Hydrazonoyl halide or α-haloketone (1 mmol)
-
Pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel (catalyst)
-
Ethanol (20 mL)
Procedure:
-
To a solution of the thiosemicarbazone derivative (1 mmol) and the corresponding hydrazonoyl halide or α-haloketone (1 mmol) in 20 mL of ethanol, add the PIBTU-CS hydrogel catalyst.
-
Irradiate the mixture in a water bath at 40 °C for 25-60 minutes using an ultrasonic generator.
-
Monitor the reaction progress by TLC.
-
Upon completion, the catalyst can be recovered for reuse.
-
The product is isolated from the reaction mixture.
Protocol 3: Magnetically Recoverable Catalyst for 2-Aminothiazole Synthesis[4]
This procedure outlines the synthesis of 2-aminothiazoles using a magnetically separable nanocatalyst.
Materials:
-
Acetophenone derivative (1.5 mmol)
-
Trichloroisocyanuric acid (TCCA) (0.5 mmol)
-
Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g)
-
Ethanol (3.0 mL)
-
Thiourea (1.0 mmol)
-
10% Sodium bicarbonate solution
Procedure:
-
In a reaction vessel, stir a mixture of the acetophenone derivative (1.5 mmol), TCCA (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g) in ethanol (3.0 mL) at 80°C for 25 minutes to form the intermediate α-haloketone.
-
Monitor the reaction progress by TLC.
-
Upon completion of the first step, add thiourea (1.0 mmol) to the reaction mixture.
-
Continue stirring at 80°C and monitor the reaction by TLC.
-
After the reaction is complete, separate the nanocatalyst from the solution using an external magnet.
-
Neutralize the mixture with a 10% sodium bicarbonate solution.
-
Filter the resulting solid product, wash with water, and dry.
Mandatory Visualization
Experimental Workflow for Catalyzed Thiazole Synthesis
The following diagram illustrates a generalized workflow for the synthesis of thiazoles using various catalytic methods, from reactant preparation to product isolation and catalyst recovery.
Caption: Generalized workflow for catalyzed thiazole synthesis.
Logical Relationship of Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis remains a fundamental and widely adapted method. The following diagram illustrates the logical progression of this reaction.
Caption: Logical steps of the Hantzsch thiazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. CS NPs–MWCNT@NiFe2O4 a Nanocatalyst Crosslinked Chitosan NPs Anchored to Magnetic Multi-wall Carbon for Synthesis of 1,4‑Disubstituted 1,2,3‑Triazoles | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Unveiling the Sensory Nuances of 4-Methyl-5-vinylthiazole Across Food Landscapes: A Comparative Guide
A deep dive into the sensory characteristics of the flavor compound 4-Methyl-5-vinylthiazole reveals a versatile profile, primarily characterized by nutty, cocoa, and roasted notes. This guide offers a comparative analysis of its sensory evaluation in different food matrices, providing insights for researchers, scientists, and professionals in drug and food development. While specific quantitative comparative data remains limited in publicly available literature, this document synthesizes existing descriptive information and presents a framework for its sensory assessment.
This compound is a heterocyclic sulfur-containing compound that contributes to the desirable flavor profiles of a variety of cooked and processed foods.[1] Its organoleptic properties are generally described as nutty, musty, and reminiscent of cocoa.[1] This compound has been identified as a volatile component in foods such as garlic, pork, and mature whiskey.
Comparative Sensory Profile in Different Food Matrices
| Food Matrix | Predominant Sensory Descriptors | Typical Usage Level (ppm) |
| Bakery & Desserts | Nutty, Hazelnut, Cocoa Extract | 10 |
| Meat Products | Roasted, Meaty, Savory | 5 |
| Soups & Stocks | Meaty, Roasted, Beefy | 5 |
| Coffee & Cocoa | Roasted, Nutty, Cocoa | Not specified |
| Snack Foods | Nutty, Roasted | Not specified |
Source: The Good Scents Company[2], Advanced Biotech[3]
The perception of this compound's flavor is highly dependent on its concentration and the food matrix in which it is present. At lower concentrations, it can impart a desirable roasted and nutty character, enhancing the overall flavor profile. However, at higher concentrations, it may contribute to a more intense, potentially overpowering flavor.
Comparison with Alternative Flavor Compounds: Thiazoles vs. Pyrazines
In the realm of nutty and roasted flavors, pyrazines are another important class of compounds often used in food manufacturing. A comparison between thiazoles, such as this compound, and pyrazines can provide valuable context for flavor development.
| Feature | This compound (Thiazoles) | Pyrazines |
| General Flavor Profile | Nutty, roasted, meaty, savory, sometimes with green or herbaceous notes.[3] | Predominantly nutty, roasted, toasted, and baked notes.[4] |
| Potency | Incredibly potent, effective at very low concentrations.[3] | Also highly potent with low odor threshold levels.[4] |
| Typical Applications | Soups, stews, stocks, meat products, snack foods.[2][3] | Baked goods, roasted peanuts, coffee, cocoa products.[4] |
| Chemical Structure | Contains a sulfur and a nitrogen atom in a five-membered ring. | Contains two nitrogen atoms in a six-membered ring. |
Thiazoles and pyrazines are often used in conjunction to create complex and authentic roasted and savory flavors in a wide array of food products.[3][5]
Experimental Protocols for Sensory Evaluation
A standardized and well-documented experimental protocol is crucial for the reliable sensory evaluation of flavor compounds. The following is a generalized methodology for assessing the sensory characteristics of this compound in a food matrix.
Objective: To determine the sensory profile and intensity of this compound in a specific food matrix (e.g., a model meat broth or a simple biscuit).
1. Panelist Selection and Training:
-
Recruit 8-12 panelists with prior experience in descriptive sensory analysis.
-
Screen panelists for their ability to detect and describe nutty, roasted, and savory aromas and tastes.
-
Conduct training sessions to familiarize panelists with the specific flavor attributes of this compound and reference standards.
2. Sample Preparation:
-
Prepare a base food matrix (control) with and without the addition of this compound.
-
Add this compound at varying concentrations (e.g., 1 ppm, 5 ppm, 10 ppm) to the food matrix.
-
Code all samples with random three-digit numbers to ensure blind evaluation.
3. Sensory Evaluation Procedure:
-
Conduct the evaluation in a dedicated sensory analysis laboratory with individual booths.
-
Present the coded samples to the panelists in a randomized order.
-
Instruct panelists to evaluate the aroma and flavor of each sample and rate the intensity of predefined attributes (e.g., nutty, roasted, meaty, bitter, overall flavor intensity) on a 15-cm line scale.
-
Provide unsalted crackers and water for palate cleansing between samples.
4. Data Analysis:
-
Collect the intensity ratings from each panelist.
-
Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between samples.
-
Generate a spider web plot or bar chart to visualize the sensory profile of the different concentrations.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of a sensory evaluation experiment and the relationship between different flavor compound classes.
Caption: Workflow for the sensory evaluation of a flavor compound.
Caption: Relationship between nutty/roasted flavor compound classes.
References
A Comparative Guide to Thiazole Synthesis: Hantzsch vs. Cook-Heilbron and Gabriel Methods
For researchers, scientists, and drug development professionals, the synthesis of the thiazole (B1198619) ring is a fundamental process in the creation of a vast array of therapeutic agents. This guide provides a detailed comparative analysis of the classical Hantzsch thiazole synthesis against two other cornerstone methods: the Cook-Heilbron and Gabriel syntheses. We will delve into their mechanisms, operational parameters, and substrate scope, supported by experimental data to offer a clear and objective comparison for selecting the most suitable method for your synthetic needs.
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs.[1][2] The efficient construction of this heterocyclic core is therefore of paramount importance. Over the years, several synthetic strategies have been developed, with the Hantzsch, Cook-Heilbron, and Gabriel syntheses remaining fundamental in the organic chemist's toolbox.
Method Comparison at a Glance
| Feature | Hantzsch Synthesis | Cook-Heilbron Synthesis | Gabriel Synthesis |
| Reactants | α-Haloketone, Thioamide | α-Aminonitrile, Carbon disulfide (or related compounds) | α-Acylaminoketone, Phosphorus pentasulfide |
| Product | Substituted thiazoles | 5-Aminothiazoles | 2,5-Disubstituted thiazoles |
| General Yields | Generally high | Variable, can be low | Moderate to good |
| Reaction Conditions | Often requires heating | Mild, often room temperature | Requires heating |
| Advantages | High yields, simple procedure, broad substrate scope | Mild reaction conditions | Access to 2,5-disubstituted thiazoles |
| Disadvantages | Use of lachrymatory and toxic α-haloketones | Unsatisfactory yields in some cases, time-consuming | Use of harsh reagent (P₄S₁₀), can be time-consuming |
The Hantzsch Thiazole Synthesis
First described by Arthur Hantzsch in 1887, this method remains one of the most widely used for thiazole synthesis due to its simplicity and generally high yields.[3] The reaction involves the condensation of an α-haloketone with a thioamide.
Reaction Mechanism
The synthesis proceeds via a two-step mechanism:
-
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction to form an S-alkylated intermediate.
-
Cyclization and Dehydration: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered ring. Subsequent dehydration of the resulting hydroxythiazoline intermediate leads to the aromatic thiazole ring.
Caption: Hantzsch Thiazole Synthesis Mechanism.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
Materials:
-
2-Bromoacetophenone (B140003) (1.0 g, 5.0 mmol)
-
Thiourea (0.57 g, 7.5 mmol)
-
Methanol (B129727) (5 mL)
-
5% aqueous Sodium Carbonate solution
Procedure:
-
In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a magnetic stir bar.
-
Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.
-
After cooling to room temperature, pour the reaction mixture into 20 mL of 5% sodium carbonate solution and swirl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and allow it to air dry.
Expected Yield: High (often >90%).
Quantitative Data for Hantzsch Synthesis
| α-Haloketone | Thioamide | Conditions | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | Methanol, Reflux, 30 min | ~99 (crude) | --INVALID-LINK-- |
| Chloroacetone | Thionicotinamide | Triethylamine, Reflux | Moderate | [2] |
| 3-Bromoacetylcoumarin | Thionicotinamide | Triethylamine, Reflux | Moderate | [2] |
| α-Bromo-α-tetrafluoroethoxyacetophenone | Thiobenzamide | Dioxane, 60°C | 18-20 | [2] |
The Cook-Heilbron Thiazole Synthesis
Discovered by Cook and Heilbron in 1947, this method provides a route to 5-aminothiazoles, a class of compounds that were previously difficult to access.[4] The reaction involves the condensation of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing compounds under mild conditions.[4]
Reaction Mechanism
The mechanism proceeds as follows:
-
Nucleophilic Addition: The nitrogen of the α-aminonitrile attacks the electrophilic carbon of carbon disulfide.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization where the sulfur atom attacks the nitrile carbon.
-
Tautomerization: The non-aromatic intermediate then tautomerizes to the stable, aromatic 5-aminothiazole.[4]
Caption: Cook-Heilbron Synthesis Mechanism.
Experimental Protocol: General Procedure for 5-Aminothiazoles
Materials:
-
α-Aminonitrile (e.g., aminoacetonitrile)
-
Carbon disulfide or a dithioacid ester (e.g., ethyldithioacetate)
-
Solvent (e.g., ethanol (B145695) or aqueous medium)
-
Base (if necessary, e.g., triethylamine)
Procedure:
-
Dissolve the α-aminonitrile in a suitable solvent.
-
Add carbon disulfide or the dithioacid derivative to the solution at room temperature.
-
Stir the reaction mixture for a period ranging from several hours to a day, monitoring the reaction by TLC.
-
Upon completion, the product may precipitate or require extraction with an organic solvent.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data for Cook-Heilbron Synthesis
| α-Aminonitrile | Sulfur Source | Conditions | Product | Yield (%) | Reference |
| Aminoacetonitrile | Dithiophenylacetic acid | Room Temperature | 5-Amino-2-benzylthiazole | Not specified | [4] |
| Ethyl aminocyanoacetate | Dithiophenylacetic acid | Room Temperature | 5-Amino-4-carbethoxy-2-benzylthiazole | Not specified | [4] |
| Aminoacetonitrile | Carbon disulfide | Mild conditions | 5-Amino-2-mercaptothiazole | Not specified | [2] |
The Gabriel Thiazole Synthesis
While the Gabriel synthesis is more widely known for the preparation of primary amines, a variation of this method can be used to synthesize 2,5-disubstituted thiazoles.[1][2] This reaction involves the treatment of an α-acylaminoketone with phosphorus pentasulfide (P₄S₁₀).[2]
Reaction Mechanism
The mechanism is believed to involve:
-
Thionation: The phosphorus pentasulfide acts as a thionating agent, converting the amide and ketone carbonyl groups into thiocarbonyls.
-
Intramolecular Cyclization: The sulfur of the thioamide attacks the thioketone, leading to a cyclized intermediate.
-
Dehydration/Desulfurization: The intermediate then undergoes a series of steps involving dehydration and/or desulfurization to form the aromatic thiazole ring.
Caption: Gabriel Thiazole Synthesis Mechanism.
Experimental Protocol: Synthesis of 2,5-Dimethylthiazole
Materials:
-
N-(2-oxopropyl)acetamide
-
Phosphorus pentasulfide (P₄S₁₀)
-
High-boiling inert solvent (e.g., xylene or pyridine)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend N-(2-oxopropyl)acetamide in a high-boiling solvent.
-
Carefully add phosphorus pentasulfide in portions with stirring. The reaction is often exothermic.
-
Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
After cooling, carefully quench the reaction mixture by pouring it onto ice.
-
Make the solution basic with a strong base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ether).
-
Dry the organic layer, evaporate the solvent, and purify the residue by distillation or chromatography.
Quantitative Data for Gabriel Synthesis
| α-Acylaminoketone | Conditions | Product | Yield (%) | Reference |
| N-(2-oxopropyl)acetamide | P₄S₁₀, Heating | 2,5-Dimethylthiazole | Moderate | [2] |
Comparative Workflow
References
- 1. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
Assessing the Genotoxicity of 4-Methyl-5-vinylthiazole for Food Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxicity of the flavoring agent 4-Methyl-5-vinylthiazole with alternative flavoring substances that impart similar nutty and cocoa-like sensory profiles. The information presented is based on available scientific opinions from regulatory bodies and published genotoxicity studies.
Executive Summary
Comparative Genotoxicity Data
The following tables summarize the available genotoxicity data for this compound and two common alternatives, 2,5-Dimethylpyrazine (B89654) and 2-Acetylpyrazine. The data is compiled from a battery of standard in vitro and in vivo assays designed to detect different genotoxic endpoints, including gene mutations, chromosomal damage, and DNA strand breaks.
Table 1: Genotoxicity of this compound
| Assay | Test System | Metabolic Activation (S9) | Concentration/Dose Range | Result |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2 uvrA | With and Without | Up to 5000 µ g/plate | Negative |
| In Vitro Micronucleus Test | Cultured human lymphocytes | With and Without | Information not publicly available | Negative |
| In Vitro Chromosomal Aberration Test | Cultured mammalian cells (e.g., CHO) | With and Without | Information not publicly available | Negative |
Table 2: Genotoxicity of Alternative Flavoring Agents
| Flavoring Agent | Assay | Test System | Metabolic Activation (S9) | Concentration/Dose Range | Result |
| 2,5-Dimethylpyrazine | Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium strains TA98, TA100, TA102, TA1537 | With and Without | Not specified | Negative[2] |
| In Vitro Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | Not specified | 2500-40,000 µg/mL | Positive (at high, near-toxic concentrations)[2] | |
| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With and Without | Up to 1220 µg/mL | Negative (Read-across from 2,3,5-trimethylpyrazine)[2] | |
| 2-Acetylpyrazine | Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium strains TA98, TA100, TA1535, TA1537, WP2 uvrA | With and Without | Information not publicly available | Generally considered Negative |
| In Vitro Genotoxicity | Information not publicly available | Information not publicly available | Information not publicly available | Generally considered Non-genotoxic |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are crucial for the interpretation of the results. Below are generalized protocols for the standard assays mentioned in this guide, based on OECD guidelines and common laboratory practices.
Bacterial Reverse Mutation Assay (Ames Test)
This test evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.
-
Test System: S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain (e.g., WP2 uvrA), each sensitive to different types of mutagens.
-
Metabolic Activation: The assay is conducted both in the absence and presence of an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
-
Procedure: The bacterial tester strains are exposed to the test substance at various concentrations, with and without S9 mix, in a minimal agar (B569324) medium lacking the essential amino acid. If the substance is a mutagen, it will cause a reverse mutation, enabling the bacteria to synthesize the amino acid and form visible colonies.
-
Data Analysis: The number of revertant colonies is counted for each concentration and compared to the negative (solvent) control. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies.
In Vitro Micronucleus Test
This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
-
Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.
-
Metabolic Activation: The test is performed with and without an S9 metabolic activation system.
-
Procedure: Cell cultures are exposed to the test substance at a minimum of three concentrations for a defined period. A cytokinesis blocker (e.g., cytochalasin B) is often added to identify cells that have completed one cell division, resulting in binucleated cells. After treatment, cells are harvested, fixed, and stained.
-
Data Analysis: The frequency of binucleated cells containing micronuclei is determined for each concentration and compared to the negative control. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
In Vitro Chromosomal Aberration Test
This test identifies structural chromosomal abnormalities in cultured mammalian cells.
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes.
-
Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.
-
Procedure: Cell cultures are exposed to the test substance at several concentrations for a defined period. Following treatment, a spindle inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of mitosis. The cells are then harvested, fixed, stained, and prepared for microscopic examination.
-
Data Analysis: Metaphase cells are analyzed for chromosomal aberrations, including breaks, gaps, and exchanges. A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the logic behind the safety assessment, the following diagrams have been generated using Graphviz.
Conclusion
Based on the comprehensive evaluation by regulatory bodies, including a battery of genotoxicity tests, this compound is not considered to pose a genotoxic risk for consumers when used as a flavoring agent in food. While some in vitro positive results have been observed for alternative flavoring agents like 2,5-dimethylpyrazine at very high, near-toxic concentrations, the overall weight of evidence, often relying on read-across from structurally similar and well-studied compounds, suggests a lack of genotoxic concern at typical exposure levels. This guide provides researchers and professionals in the food and drug development industries with a comparative overview to aid in the safety assessment and selection of flavoring agents.
References
Safety Operating Guide
Proper Disposal of 4-Methyl-5-vinylthiazole: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Methyl-5-vinylthiazole, a compound commonly used in flavor and fragrance development, as well as in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It is a combustible liquid, harmful if swallowed, and can cause skin and eye irritation.[2][3] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Step-by-Step Disposal Procedure
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal service.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container with "Hazardous Waste: this compound".
-
Include the full chemical name and any relevant hazard symbols (e.g., flammable, irritant).
-
Do not mix this compound waste with other chemical waste streams to prevent potentially dangerous reactions.[4]
2. Container Management:
-
Use a sturdy, leak-proof container that is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
Keep the container tightly sealed when not in use to prevent the release of vapors.
-
Store the waste container in a designated, well-ventilated, and cool secondary containment area away from sources of ignition.[2]
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Follow all institutional and local regulations for hazardous waste manifest and pickup procedures. Chemical waste generators are required to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
4. Spill and Decontamination Procedures:
-
In the event of a spill, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.
-
Do not use combustible materials, such as sawdust, for absorption.
-
Collect the absorbed material and contaminated PPE in a sealed, labeled container for disposal as hazardous waste.
-
Thoroughly decontaminate the spill area with a suitable solvent and then wash with soap and water.
Quantitative Data Summary
The following table summarizes key quantitative safety and physical property data for this compound.
| Property | Value | Reference |
| Flash Point | 71 °C (159.8 °F) - closed cup | [5] |
| Boiling Point | 78-80 °C at 25 mmHg | [5] |
| Density | 1.093 g/mL at 25 °C | [5] |
| GHS Hazard Statements | H302, H315, H319, H335 | [5] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
There are no recommended lab-scale experimental protocols for the pre-treatment or neutralization of this compound prior to disposal. The standard and required procedure is direct disposal through a licensed hazardous waste management service. Industrial-scale disposal methods, such as high-temperature incineration, are utilized by these services to ensure the complete destruction of the compound in an environmentally sound manner.[6] Any attempt to neutralize or treat this chemical in a standard laboratory setting without the proper engineering controls and expertise could result in the creation of other hazardous byproducts or unsafe conditions. Therefore, all generated waste, including contaminated materials from spills, must be collected and disposed of following the procedures outlined above.
References
Personal protective equipment for handling 4-Methyl-5-vinylthiazole
Essential Safety and Handling Guide for 4-Methyl-5-vinylthiazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Chemical Profile and Hazards:
This compound is a combustible liquid that is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is classified under several hazard categories, including Acute Toxicity (Oral, Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3), primarily affecting the respiratory system.[1][2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 1759-28-0 | [2] |
| Molecular Formula | C6H7NS | [4] |
| Molecular Weight | 125.19 g/mol | [5] |
| Appearance | Clear yellow to brown liquid | [5] |
| Odor | Nutty, cocoa-like | [4][5] |
| Melting Point | -15 °C (5 °F) | [2][4] |
| Boiling Point | 78-80 °C at 25 mmHg / 66 °C at 10 mmHg | [1][2] |
| Flash Point | 71 °C (159.8 °F) - closed cup | [1] |
| Density | 1.093 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.568 | [1] |
| GHS Hazard Statements | H302, H315, H319, H335 | [1] |
Personal Protective Equipment (PPE)
Strict adherence to the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Equipment Type | Specification |
| Eye and Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure.[2][6] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] A dust mask type N95 (US) is also suggested.[1] |
| Hand Protection | Chemical resistant gloves must be worn. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[2][3] |
Procedural Guidance for Handling this compound
The following workflow outlines the necessary steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
1. Pre-Handling Preparations:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
-
Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.
-
Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Emergency Equipment: Confirm that safety showers and eyewash stations are readily accessible.[2]
2. Handling the Chemical:
-
Grounding: Keep the container tightly closed and away from heat, sparks, and open flames as it is a combustible liquid.[2]
-
Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashes and the generation of aerosols.
-
Avoid Inhalation and Contact: Avoid breathing vapors or mists and prevent contact with skin and eyes.[7]
3. Storage:
4. Spills and Leaks:
-
In case of a spill, remove all sources of ignition.[2]
-
Use an inert absorbent material (e.g., sand, silica (B1680970) gel) to soak up the spill.[7]
-
Collect the absorbed material into a suitable, closed container for disposal.[7]
5. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2]
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[2][7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][7]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste, including contaminated absorbent materials and disposable PPE, in clearly labeled, sealed containers.
-
Disposal Route: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[2] Chemical waste generators must ensure complete and accurate classification of the waste.[2]
References
- 1. This compound = 97 , FG 1759-28-0 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. synerzine.com [synerzine.com]
- 4. This compound | C6H7NS | CID 15654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1759-28-0 [chemicalbook.com]
- 6. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
